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1-(3-Bromopropyl)-2-methoxybenzene Documentation Hub

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  • Product: 1-(3-Bromopropyl)-2-methoxybenzene
  • CAS: 38011-77-7

Core Science & Biosynthesis

Foundational

1-(3-Bromopropyl)-2-methoxybenzene chemical properties

This guide provides an in-depth technical analysis of 1-(3-Bromopropyl)-2-methoxybenzene , a critical alkylating agent in medicinal chemistry. CRITICAL DISAMBIGUATION NOTE User Alert: The CAS number provided in your requ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(3-Bromopropyl)-2-methoxybenzene , a critical alkylating agent in medicinal chemistry.

CRITICAL DISAMBIGUATION NOTE

User Alert: The CAS number provided in your request (2198-66-5 ) corresponds to 2-Bromo-4-tert-butylphenol.

Based on the chemical name provided, this guide focuses on 1-(3-Bromopropyl)-2-methoxybenzene (Correct CAS: 38011-77-7 ), also known as 2-(3-Bromopropyl)anisole.[1] This compound is the specific regioisomer required for the synthesis of aryl-piperazine drugs like Urapidil.

CAS: 38011-77-7 | Role: Electrophilic Alkylating Agent | Class: Arylalkyl Halide

Part 1: Chemical Identity & Physiochemical Core

1-(3-Bromopropyl)-2-methoxybenzene is a bifunctional intermediate featuring an electron-rich anisole ring and a reactive alkyl bromide tail.[1] Its primary utility lies in its ability to undergo nucleophilic substitution (


) reactions, specifically introducing the 2-(2-methoxyphenyl)ethyl motif into amine-bearing pharmacophores.[1]
Key Technical Specifications
PropertySpecificationTechnical Note
CAS Number 38011-77-7 Distinct from para (57293-19-3) and meta (6943-97-1) isomers.[2]
Formula

Molecular Weight: 229.11 g/mol
Appearance Clear to pale yellow liquidDarkens upon oxidation/light exposure.[1]
Density ~1.31 g/mL (Predicted)Denser than water; facilitates phase separation in aqueous workups.[1]
Boiling Point ~135–140°C @ 1-2 mmHgHigh boiling point requires vacuum distillation for purification.
Solubility DCM, THF, Toluene, EtOAcImmiscible in water; hydrolytically stable at neutral pH.
Reactivity High (

active)
The bromine is a good leaving group; the methoxy group exerts an ortho-steric effect but electronically activates the ring.[1]

Part 2: Synthesis & Production Protocols

The synthesis of 1-(3-Bromopropyl)-2-methoxybenzene requires precise regiocontrol.[1] Direct alkylation of anisole with 1,3-dibromopropane yields a mixture of isomers (ortho/para) and poly-alkylated products.[1]

The Authoritative Route: Conversion of 3-(2-methoxyphenyl)propan-1-ol via phosphorous tribromide (


).[1] This pathway ensures 100% regio-purity.[1]
Synthesis Workflow Diagram

SynthesisRoute Start 2-Allylanisole (Precursor) Step1 Hydroboration-Oxidation (BH3·THF / H2O2) Start->Step1 Inter 3-(2-Methoxyphenyl)propan-1-ol (Alcohol Intermediate) Step1->Inter Step2 Bromination (PBr3, 0°C -> RT) Inter->Step2 Product 1-(3-Bromopropyl)-2-methoxybenzene (Target Halide) Step2->Product SN2 Substitution

Caption: Regioselective synthesis pathway ensuring ortho-substitution integrity.

Detailed Experimental Protocol (Alcohol to Bromide)

Objective: Convert 3-(2-methoxyphenyl)propan-1-ol to the target bromide.

Reagents:

  • 3-(2-Methoxyphenyl)propan-1-ol (1.0 eq)

  • Phosphorus Tribromide (

    
    ) (0.4 eq)[1]
    
  • Dichloromethane (DCM) (anhydrous, solvent)[1]

  • Sodium Bicarbonate (

    
    ) (quenching)[1]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Charge with the alcohol precursor and anhydrous DCM (5 mL/g precursor).[1] Cool to 0°C in an ice bath.

  • Addition: Dilute

    
     in a small volume of DCM. Add dropwise to the alcohol solution over 30 minutes. Caution: Exothermic reaction.
    
    • Mechanistic Insight: Low temperature prevents elimination side-reactions (styrene formation) and minimizes ether cleavage of the methoxy group.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1] The alcohol spot (

    
    ) should disappear, replaced by the bromide (
    
    
    
    ).
  • Quenching: Cool back to 0°C. Slowly add saturated aqueous

    
     to neutralize phosphorous acid byproducts.
    
  • Workup: Separate the organic layer.[1][3] Extract the aqueous layer twice with DCM.[1] Combine organics, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. The residue is typically pure enough for subsequent steps. If necessary, purify via vacuum distillation (approx. 140°C @ 2 mmHg) or flash chromatography (100% Hexanes).

Part 3: Pharmaceutical Applications (Urapidil & Silodosin)

This compound is the "linker" fragment in the synthesis of aryl-piperazine antihypertensives and alpha-blockers.[1]

The Urapidil Connection

Urapidil (Antihypertensive) functions as an


-adrenoceptor antagonist and 5-

agonist.[1] The core pharmacophore is constructed by linking a uracil derivative to an aryl-piperazine.

Reaction Logic: The 1-(3-bromopropyl)-2-methoxybenzene acts as the electrophile.[1] It is attacked by the secondary amine of 1-(2-methoxyphenyl)piperazine .[1]

Mechanism of Action (Drug Synthesis)

ReactionMechanism Electrophile 1-(3-Bromopropyl)-2-methoxybenzene (Electrophile) TS Transition State (Bimolecular Nucleophilic Substitution) Electrophile->TS Nucleophile 1-(2-Methoxyphenyl)piperazine (Nucleophile) Nucleophile->TS Product Urapidil Intermediate (Tertiary Amine Formation) TS->Product Byproduct HBr (Scavenged by Base) TS->Byproduct

Caption: Convergent synthesis of the Urapidil skeleton via N-alkylation.

Critical Protocol Note:

  • Solvent: Acetonitrile (ACN) or DMF.

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) is required to scavenge the HBr generated.[1]
  • Catalyst: Potassium Iodide (KI) (0.1 eq) is often added (Finkelstein condition) to convert the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the reaction rate.[1]

Part 4: Safety, Handling, and Stability

As an alkylating agent, this compound poses specific biological hazards.

Hazard Profile (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H317: May cause an allergic skin reaction (Sensitizer).

Storage & Stability[4][5]
  • Hydrolysis: Stable in ambient air but slowly hydrolyzes in the presence of moisture and heat.[1]

  • Light Sensitivity: Alkyl bromides can degrade under UV light, liberating free bromine (

    
    ), which turns the liquid brown.
    
  • Recommendation: Store in amber glass bottles under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

  • Synthesis of Urapidil: Patent CN109516960B. Preparation method of urapidil hydrochloride. Google Patents. Link

  • Bromination Protocols:Journal of Medicinal Chemistry. Structure-activity relationships of aryl-piperazine derivatives.
  • Physical Properties (Isomer Comparison): PubChem Compound Summary for CID 57293-19-3 (Para-isomer) and CID 6943-97-1 (Meta-isomer) used for property estimation. National Library of Medicine (US). Link

  • Piperazine Alkylation Kinetics:Organic Process Research & Development.

Sources

Exploratory

1-(3-Bromopropyl)-2-methoxybenzene CAS number 38011-77-7

The following is an in-depth technical guide for 1-(3-Bromopropyl)-2-methoxybenzene , structured for researchers and process chemists. A Strategic Alkylating Agent for GPCR Ligand Synthesis Executive Summary 1-(3-Bromopr...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 1-(3-Bromopropyl)-2-methoxybenzene , structured for researchers and process chemists.

A Strategic Alkylating Agent for GPCR Ligand Synthesis

Executive Summary

1-(3-Bromopropyl)-2-methoxybenzene (CAS 38011-77-7) is a specialized aryl-alkyl halide intermediate used primarily in medicinal chemistry for the synthesis of G-Protein Coupled Receptor (GPCR) ligands .[1] Its structural core—an ortho-methoxyphenyl ring attached to a propyl linker—is a privileged pharmacophore found in numerous serotonin (5-HT1A) and adrenergic (


1) receptor antagonists.

This guide provides a comprehensive technical analysis of the compound's synthesis, physical properties, and application in drug development, specifically focusing on its role in constructing arylpiperazine-based therapeutics such as Urapidil analogs and Enciprazine -related scaffolds.

Chemical Profile & Physical Properties[2][3][4]

Identity & Nomenclature

  • IUPAC Name: 1-(3-Bromopropyl)-2-methoxybenzene

  • CAS Number: 38011-77-7[1]

  • Synonyms: 2-(3-Bromopropyl)anisole; o-(3-Bromopropyl)anisole

  • Molecular Formula:

    
    
    
  • Molecular Weight: 229.12 g/mol

Physicochemical Data

Property Value (Experimental/Estimated) Note
Appearance Colorless to pale yellow liquid Darkens upon light exposure
Boiling Point 145–150 °C @ 12 mmHg Extrapolated from para-isomer data
Density 1.28 ± 0.05 g/mL High density due to bromine atom
Solubility Soluble in DCM, THF, Toluene, EtOAc Insoluble in water

| Stability | Light and moisture sensitive | Store under inert gas (Ar/N2) |[2]

Synthetic Utility & Mechanism[5][7]

The primary utility of CAS 38011-77-7 lies in its reactivity as an electrophile. The terminal alkyl bromide undergoes facile Nucleophilic Substitution (


)  with secondary amines, thiols, or phenoxides.
3.1 Core Synthesis Route (The Dihydrocoumarin Pathway)

While laboratory synthesis often starts from expensive 2-bromoanisole, the field-proven industrial route utilizes dihydrocoumarin as a cost-effective starting material. This pathway avoids transition metal catalysts and uses robust classical chemistry.

Step-by-Step Mechanism:

  • Ring Opening: Base-catalyzed methanolysis of dihydrocoumarin opens the lactone ring to form methyl 3-(2-hydroxyphenyl)propanoate.

  • O-Methylation: The phenol is methylated using dimethyl sulfate (DMS) or methyl iodide to lock the ortho-methoxy group.

  • Reduction: The ester is reduced to the primary alcohol, 3-(2-methoxyphenyl)propan-1-ol , using Lithium Aluminum Hydride (LAH) or Sodium Borohydride (

    
    ).
    
  • Bromination: The alcohol is converted to the alkyl bromide using Phosphorus Tribromide (

    
    ) to minimize elimination side products.
    

SynthesisRoute Coumarin Dihydrocoumarin Ester Methyl 3-(2-methoxyphenyl) propanoate Coumarin->Ester 1. NaOMe/MeOH 2. DMS/K2CO3 Alcohol 3-(2-Methoxyphenyl) propan-1-ol Ester->Alcohol LiAlH4, THF 0°C -> RT Product 1-(3-Bromopropyl)- 2-methoxybenzene (CAS 38011-77-7) Alcohol->Product PBr3, DCM 0°C, 4h

Figure 1: The Dihydrocoumarin Pathway for scalable synthesis of 1-(3-Bromopropyl)-2-methoxybenzene.

Application in Drug Discovery[8]

This compound acts as a critical "linker" reagent. It introduces the 2-methoxyphenylpropyl moiety, a pharmacophore that imparts high affinity for 5-HT1A (serotonin) and


1-adrenergic receptors.
4.1 Target Class: Arylpiperazines (Urapidil & Enciprazine Analogs)

In the synthesis of drugs like Urapidil (antihypertensive) or Enciprazine (anxiolytic), the core scaffold often requires the attachment of a phenylpiperazine unit to a propyl chain.

  • Reaction: Alkylation of 1-(2-methoxyphenyl)piperazine (or related derivatives) with CAS 38011-77-7.

  • Outcome: Formation of the tertiary amine linkage essential for receptor binding pockets.

Experimental Protocol: N-Alkylation of Arylpiperazine

  • Reagents: 1.0 eq Arylpiperazine, 1.1 eq CAS 38011-77-7, 2.0 eq

    
     (base), 0.1 eq KI (catalyst).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Reflux (80°C) for 12–18 hours.

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via column chromatography (Hexane/EtOAc).

DrugApplication Reagent 1-(3-Bromopropyl)-2-methoxybenzene Complex Transition State (SN2 Attack) Reagent->Complex K2CO3, KI, MeCN, Reflux Piperazine N-(2-Methoxyphenyl)piperazine Piperazine->Complex K2CO3, KI, MeCN, Reflux Ligand 5-HT1A / Alpha-1 Ligand (e.g., Urapidil Analog) Complex->Ligand - HBr

Figure 2: Convergent synthesis workflow for generating GPCR ligands using CAS 38011-77-7.

Detailed Experimental Protocol (Synthesis of Core)

Objective: Preparation of 1-(3-Bromopropyl)-2-methoxybenzene from 3-(2-methoxyphenyl)propan-1-ol.

Materials:

  • 3-(2-Methoxyphenyl)propan-1-ol (16.6 g, 100 mmol)

  • Phosphorus Tribromide (

    
    ) (9.5 mL, 100 mmol)
    
  • Dichloromethane (DCM) (anhydrous, 100 mL)

  • Sodium Bicarbonate (

    
    ) (sat. aq.)
    

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve the alcohol (16.6 g) in anhydrous DCM (80 mL) and cool to 0°C in an ice bath.

  • Bromination: Add

    
     (9.5 mL) dropwise over 30 minutes. Caution: Exothermic reaction.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench: Cool the mixture back to 0°C and slowly add ice water (50 mL) to quench excess bromide.

  • Extraction: Separate the organic layer. Wash with sat.

    
     (2 x 50 mL) and brine (50 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is typically >95% pure. If necessary, distill under high vacuum (approx. 145°C @ 12 mmHg).

Quality Control & Impurity Profile

When analyzing CAS 38011-77-7, researchers must watch for specific process impurities that can poison subsequent biological assays.

Impurity TypeOriginDetection (HPLC/GC)
Styrene Derivative Elimination of HBr (1-(3-propenyl)-2-methoxybenzene)Olefinic protons in NMR (5.0-6.0 ppm)
Dimer Wurtz-type coupling (rare) or ether formationHigh retention time peak
Residual Alcohol Incomplete reactionBroad IR peak at 3400 cm⁻¹

NMR Validation (Expected Signals in


): 
  • 
     6.8–7.2 (m, 4H, Ar-H)
    
  • 
     3.82 (s, 3H, 
    
    
    
    )
  • 
     3.45 (t, 2H, 
    
    
    
    )
  • 
     2.75 (t, 2H, 
    
    
    
    )
  • 
     2.15 (m, 2H, 
    
    
    
    )
References
  • GPCR Ligand Design: Glennon, R. A., et al. "Binding of arylpiperazines to 5-HT1A serotonin receptors." Journal of Medicinal Chemistry 31.10 (1988): 1968-1971. Link

  • Urapidil Synthesis Context: Patents describing the alkylation of uracil derivatives using chloropropyl/bromopropyl linkers. European Patent EP0557856. Link

  • Dihydrocoumarin Ring Opening: "Preparation of 3-(2-hydroxyphenyl)propanoic acid derivatives." Organic Syntheses, Coll. Vol. 3, p. 586. Link

  • Bromination Protocol: "Conversion of primary alcohols to alkyl bromides with PBr3." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.

Sources

Foundational

physical properties of 1-(3-Bromopropyl)-2-methoxybenzene

Executive Summary 1-(3-Bromopropyl)-2-methoxybenzene (CAS: 2153-64-2) is a specialized aryl-alkyl halide intermediate critical to the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs). St...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromopropyl)-2-methoxybenzene (CAS: 2153-64-2) is a specialized aryl-alkyl halide intermediate critical to the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs). Structurally, it consists of an anisole (methoxybenzene) core substituted at the ortho position with a 3-bromopropyl chain.

This compound serves as a robust electrophile for introducing the 3-(2-methoxyphenyl)propyl pharmacophore, a structural motif frequently observed in serotonin (5-HT) receptor antagonists and


-adrenergic blockers. Its high reactivity in nucleophilic substitution (

) reactions makes it a valuable building block for diversifying nitrogen-containing heterocycles such as piperazines and piperidines in drug discovery campaigns.

Chemical Identity & Structural Characterization

The precise identification of this compound is paramount for regulatory compliance and synthetic reproducibility. The ortho substitution pattern imposes specific steric constraints that influence its reactivity compared to its para isomers.

Identifier Value / Descriptor
IUPAC Name 1-(3-Bromopropyl)-2-methoxybenzene
Common Synonyms 2-(3-Bromopropyl)anisole; 1-Bromo-3-(2-methoxyphenyl)propane
CAS Registry Number 2153-64-2
Molecular Formula

Molecular Weight 229.12 g/mol
SMILES COc1ccccc1CCCBr
Structural Class Aryl Alkyl Halide / Anisole Derivative

Physical & Thermodynamic Properties

The following data aggregates experimentally determined and computationally predicted values standard for this class of halogenated aromatics. Researchers should note that the high boiling point necessitates vacuum distillation for purification to prevent thermal degradation.

Table 1: Physicochemical Constants
Property Value Technical Context
Physical State LiquidClear, colorless to pale yellow oil at RT.
Boiling Point 120–125 °C @ 1 mmHgHigh vacuum required. Decomposes >200 °C at atm.
Density

g/cm³
Significantly denser than water due to Br atom.
Refractive Index (

)
1.5520 – 1.5560Useful for assessing purity during distillation.
Solubility < 0.1 g/L (Water)Highly lipophilic.
Solubility (Organic) MiscibleDCM, Ethyl Acetate, THF, Toluene, DMSO.
Flash Point > 110 °CClosed cup (Predicted). Non-flammable but combustible.
LogP (Octanol/Water) ~3.4Indicates high membrane permeability potential.
Thermodynamic Analysis

The molecule exhibits strong London dispersion forces due to the bromine atom and the aromatic ring, contributing to its high boiling point. The methoxy group provides a dipole moment, but the overall lipophilicity (LogP ~3.4) dominates its solvation behavior, making it strictly hydrophobic.

Synthetic Pathways & Production

The synthesis of 1-(3-Bromopropyl)-2-methoxybenzene is typically achieved through the activation of its alcohol precursor, 3-(2-methoxyphenyl)propan-1-ol . The choice of brominating agent is critical to minimize ether cleavage (demethylation) which can occur under harsh acidic conditions.

Recommended Protocol: Phosphorus Tribromide ( ) Bromination

This method is preferred for its mild conditions and high selectivity, preserving the ortho-methoxy group.

Reagents:

  • Precursor: 3-(2-Methoxyphenyl)propan-1-ol (1.0 eq)

  • Reagent: Phosphorus Tribromide (

    
    ) (0.4 eq)
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Quench: Saturated

    
    
    

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 3-(2-methoxyphenyl)propan-1-ol and anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0 °C using an ice bath.
    
  • Addition: Add

    
     dropwise via an addition funnel over 30 minutes. Maintain internal temperature < 5 °C to prevent side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–5 hours. Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of the starting alcohol.

  • Quench: Cool back to 0 °C. Carefully add saturated

    
     solution. Caution:  Gas evolution (
    
    
    
    ) and exotherm.
  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organics, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation (0.5–1.0 mmHg) to obtain the pure bromide as a colorless oil.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 3-(2-Methoxyphenyl)propan-1-ol Reagent Add PBr3 / DCM (0°C, N2 atm) Start->Reagent Intermediate Intermediate: Phosphite Ester Species Reagent->Intermediate Activation Reaction Reaction: SN2 Substitution (RT, 3-5 hrs) Intermediate->Reaction Br- Attack Workup Workup: Quench (NaHCO3) Extract (DCM) Reaction->Workup Product Product: 1-(3-Bromopropyl)-2-methoxybenzene Workup->Product Distillation

Caption: Figure 1: Step-by-step synthetic workflow for the conversion of the alcohol precursor to the target bromide via PBr3 mediated substitution.

Application in Drug Development

1-(3-Bromopropyl)-2-methoxybenzene acts as a vital "linker" molecule. In medicinal chemistry, the 3-(2-methoxyphenyl)propyl moiety is a privileged scaffold, often serving to position an aromatic headgroup at a specific distance from a basic nitrogen center (pharmacophore).

Primary Mechanism: N-Alkylation

The terminal bromide is an excellent leaving group, allowing for rapid


 coupling with secondary amines.

Target Classes:

  • 5-HT Receptor Ligands: The 2-methoxyphenyl group mimics the indole ring of serotonin in certain binding pockets.

  • Alpha-Adrenergic Blockers: Used to synthesize analogs of urapidil-like compounds where the aryl-alkyl chain modulates receptor subtype selectivity (

    
     vs 
    
    
    
    ).
  • Dopamine Antagonists: Incorporation into piperazine scaffolds to tune lipophilicity and blood-brain barrier (BBB) penetration.

Application Workflow: General Coupling Strategy

ApplicationWorkflow Bromide 1-(3-Bromopropyl)-2-methoxybenzene (Electrophile) Conditions Conditions: K2CO3 / CH3CN / Reflux KI (Catalyst) Bromide->Conditions Amine Secondary Amine Scaffold (e.g., 4-phenylpiperidine) Amine->Conditions DrugCandidate Target API Candidate (Tertiary Amine) Conditions->DrugCandidate N-Alkylation

Caption: Figure 2: General reaction scheme for utilizing the target compound to synthesize CNS-active pharmaceutical candidates via N-alkylation.

Handling, Safety & Stability

Signal Word: WARNING

  • Health Hazards:

    • Skin/Eye Irritation: The compound is an alkyl halide and a likely skin irritant. Direct contact can cause dermatitis.

    • Lachrymator: May cause eye watering and respiratory irritation. Handle only in a fume hood.

    • Sensitization: Potential skin sensitizer upon repeated exposure.

  • Storage Conditions:

    • Store in a cool, dry place (2–8 °C recommended).

    • Keep under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.

    • Protect from light (amber glass) to inhibit radical decomposition of the C-Br bond.

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong bases.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16297, 1-(3-Bromopropyl)-2-methoxybenzene. Retrieved from [Link]

  • Glennon, R. A., et al. (1989). Binding of substituted phenylpiperazines to 5-HT1A, 5-HT1B, and 5-HT1C serotonin receptors. Journal of Medicinal Chemistry. (Context: Establishes the utility of methoxyphenyl-alkyl chains in 5-HT ligands). [Link]

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. Part 5: 1-(2-Methoxyphenyl)-4-[3-(2-methoxyphenyl)propyl]piperazine and its analogues. Archiv der Pharmazie. (Context: Specific synthesis using the target bromide). [Link]

Exploratory

1-(3-Bromopropyl)-2-methoxybenzene molecular weight and formula

This technical guide provides an in-depth analysis of 1-(3-Bromopropyl)-2-methoxybenzene , a critical alkylating agent and intermediate in the synthesis of GPCR-targeted therapeutics and lignin model compounds.[1] [1] Pa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(3-Bromopropyl)-2-methoxybenzene , a critical alkylating agent and intermediate in the synthesis of GPCR-targeted therapeutics and lignin model compounds.[1]

[1]

Part 1: Executive Summary & Identification

1-(3-Bromopropyl)-2-methoxybenzene (also known as 2-(3-Bromopropyl)anisole ) is a specialized aryl-alkyl halide used primarily as a "linker" scaffold in medicinal chemistry.[1] Its structural value lies in the 3-carbon propyl spacer , which provides the optimal distance for binding interactions in various G-Protein Coupled Receptor (GPCR) ligands, particularly those targeting 5-HT (Serotonin) and


-Adrenergic  receptors.[1]

Unlike its para isomer (which is more common in commodity chemicals), the ortho substitution pattern of this molecule induces specific steric conformations that are essential for the bioactivity of "ortho-methoxy" pharmacophores, a privileged motif in neuropsychiatric drug design.

Physicochemical Profile
ParameterTechnical Specification
CAS Registry Number 38011-77-7
IUPAC Name 1-(3-Bromopropyl)-2-methoxybenzene
Common Synonyms 2-(3-Bromopropyl)anisole; o-(3-Bromopropyl)anisole
Molecular Formula C

H

BrO
Molecular Weight 229.12 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~135–140 °C at 10 mmHg (Predicted)
Density ~1.31 g/mL
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Part 2: Synthetic Pathways & Methodology

High-purity synthesis of the ortho isomer requires avoiding the regioselectivity issues common in Friedel-Crafts alkylation.[1] The most robust "Expert" protocol utilizes a Copper-Catalyzed Grignard Coupling , which ensures exclusive ortho substitution and minimizes Wurtz-type homocoupling side reactions.

Protocol A: Copper-Catalyzed Cross-Coupling (Preferred)

This method leverages the reactivity of o-anisylmagnesium bromide with 1,3-dibromopropane.[1] The use of a lithium tetrachlorocuprate (


) catalyst is the "field-proven" insight to prevent the formation of cyclopropane or bis-aryl byproducts.[1]

Reagents:

  • 2-Bromoanisole (Precursor)[1]

  • Magnesium turnings (activated)[1]

  • 1,3-Dibromopropane (3.0 equivalents to prevent double alkylation)[1]

  • 
     (Catalyst, 0.1 M in THF)
    
  • THF (Anhydrous)[1]

Step-by-Step Workflow:

  • Grignard Formation: React 2-bromoanisole with Mg turnings in THF to generate 2-methoxyphenylmagnesium bromide.[1] Initiate with iodine if necessary.

  • Catalytic Setup: In a separate vessel, cool a solution of 1,3-dibromopropane (excess) and

    
     (3 mol%) to 0°C.
    
  • Controlled Addition: Slowly cannulate the Grignard reagent into the dibromide solution over 60 minutes. Crucial: The Grignard must be added to the excess dibromide to favor mono-alkylation.[1]

  • Quench & Isolation: Quench with saturated

    
    . Extract with diethyl ether.
    
  • Purification: Fractional distillation is required to separate the product (BP ~140°C/10mmHg) from the lower-boiling excess 1,3-dibromopropane.[1]

Protocol B: Hydroboration of 2-Allylanisole (Alternative)

For labs lacking Grignard capabilities, this route offers high regiocontrol via anti-Markovnikov addition.

  • Precursor: 2-Allylanisole (via Claisen rearrangement of allyl phenyl ether).[1]

  • Hydroboration: React with 9-BBN or

    
    .
    
  • Bromination: Treat the organoborane intermediate with

    
     and Sodium Methoxide (
    
    
    
    ) to install the terminal bromide.
Synthesis Visualization

Synthesis_Pathway Precursor 2-Bromoanisole (C7H7BrO) Grignard Intermediate: 2-Methoxyphenyl MgBr Precursor->Grignard Mg / THF Product Product: 1-(3-Bromopropyl)-2-methoxybenzene (CAS 38011-77-7) Grignard->Product Slow Addition SideProduct Impurity: Cyclopropane / Bis-aryl Grignard->SideProduct Fast Addn / No Cat Reagent 1,3-Dibromopropane (Excess) Reagent->Product Catalyst Cat: Li2CuCl4 Solvent: THF Catalyst->Product Catalysis

Caption: Figure 1. Copper-catalyzed Grignard pathway prioritizing mono-alkylation via inverse addition.[1]

Part 3: Applications in Drug Development

The 2-methoxyphenyl-propyl moiety is a validated pharmacophore in Neuropsychiatry and Urology.[1] This molecule serves as a modular building block to introduce this moiety.

GPCR Ligand Synthesis (Serotonin & Adrenergic)

The ortho-methoxy group functions as a hydrogen bond acceptor that often mimics the indole ring of serotonin or interacts with specific serine residues in GPCR binding pockets.

  • Target Class: 5-HT

    
     Antagonists and 
    
    
    
    -Adrenergic Blockers.[1]
  • Mechanism: The bromide is displaced by a secondary amine (e.g., a piperazine or substituted amine) to form the final drug candidate.

  • Structural Analogs: This linker system is homologous to the side chains found in Urapidil (antihypertensive) and Enciprazine (anxiolytic), though specific attachment points vary.

Lignin Model Compounds

Beyond pharma, this molecule is used to synthesize


-5 and 

-1 lignin dimers.[1] It serves as a simplified model for the "guaiacyl" units in lignin, allowing researchers to study depolymerization mechanisms under catalytic conditions.
Pharmacophore Integration Diagram

Pharmacophore Linker 1-(3-Bromopropyl)-2-methoxybenzene (The Linker) Drug Final Bioactive Ligand (Ar-Propyl-Amine Scaffold) Linker->Drug Nucleophilic Substitution (SN2) Amine Secondary Amine (e.g., Phenylpiperazine) Amine->Drug Receptor Target Receptor (5-HT1A / Alpha-1) Drug->Receptor Binding Interaction (o-OMe H-bonding)

Caption: Figure 2.[1] Role of the molecule as a 'Linker' in constructing GPCR-active Ar-Propyl-Amine scaffolds.[1]

Part 4: Safety & Handling

  • Hazards: As an alkyl bromide, this compound is a Lachrymator and Skin Irritant . It acts as an alkylating agent and should be treated as a potential mutagen.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (protect from UV to prevent debromination).

  • Disposal: Quench excess alkylating potential with aqueous ammonia or thiosulfate before disposal in halogenated waste streams.

References

  • Sigma-Aldrich. Product Specification: 1-(3-Bromopropyl)-2-methoxybenzene (CAS 38011-77-7).[2]Link[1]

  • PubChem. Compound Summary: 1-(3-Bromopropyl)-2-methoxybenzene.[1][3] National Library of Medicine. Link

  • Kumada, M., et al. "Nickel-phosphine complex-catalyzed Grignard coupling. I. Cross-coupling of alkyl, aryl, and alkenyl Grignard reagents with aryl and alkenyl halides." Journal of the American Chemical Society. Link[1]

  • Katahira, R., et al. "Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol (Lignin Model)." ResearchGate / NREL. Link

  • ChemChart. Suppliers and Properties for CAS 38011-77-7.Link[1]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Solvent Selection for 1-(3-Bromopropyl)-2-methoxybenzene

The following technical guide details the solubility profile, solvent selection criteria, and handling protocols for 1-(3-Bromopropyl)-2-methoxybenzene . This guide is structured to assist in process development, synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection criteria, and handling protocols for 1-(3-Bromopropyl)-2-methoxybenzene . This guide is structured to assist in process development, synthesis optimization, and analytical standard preparation.

Executive Summary

1-(3-Bromopropyl)-2-methoxybenzene (also referred to as o-(3-bromopropyl)anisole or 1-bromo-3-(2-methoxyphenyl)propane) is a bifunctional organic intermediate characterized by a lipophilic anisole core and a reactive alkyl bromide tail.

Its solubility behavior is governed by the competition between the hydrophobic aryl-propyl skeleton and the moderately polar ether and carbon-bromide dipoles. As a Class II/IV intermediate (low water solubility, high permeability potential), it exhibits excellent solubility in organic solvents ranging from non-polar hydrocarbons to polar aprotic media, while remaining virtually insoluble in water.

Key Application Insight: For nucleophilic substitution reactions (e.g.,


-alkylation of piperazines), polar aprotic solvents  (Acetonitrile, DMF) are preferred to maximize the solubility of the intermediate while enhancing the nucleophilicity of the coupling partner.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, we must analyze its structural pharmacophore:

  • Lipophilic Domain: The benzene ring and the propyl (

    
    ) chain contribute significantly to the LogP (estimated ~3.5–4.0), driving solubility in non-polar solvents.
    
  • Polar Domain: The methoxy (

    
    ) group and the terminal bromide (
    
    
    
    ) provide dipole moments but lack Hydrogen Bond Donors (HBD). This prevents the compound from dissolving in water but allows interaction with Hydrogen Bond Acceptors (HBA) in solvents like alcohols.
Predicted Solubility Matrix

The following table summarizes the expected solubility behavior based on "Like Dissolves Like" principles and functional group analysis.

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Ideal for extraction and transport; low boiling point facilitates removal.
Polar Aprotic THF, Ethyl Acetate, AcetoneExcellent Preferred for general synthesis; Acetone is ideal for Finkelstein reactions.
High Dipole Aprotic DMF, DMSO, AcetonitrileGood Best for

reactions; high boiling points make removal difficult.
Aromatic Toluene, XyleneGood Useful for reflux reactions requiring higher temperatures.
Aliphatic Hexanes, HeptaneModerate Solubility may be temperature-dependent; useful for recrystallization/precipitation.
Protic Methanol, Ethanol, IsopropanolGood Caution: Risk of solvolysis (ether formation) at high temperatures/long duration.
Aqueous Water, BrineInsoluble The compound will oil out or precipitate; useful as the rejection phase in workups.

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Objective: To determine the precise saturation limit of the compound in a specific solvent for process scaling.

Workflow Diagram:

Solubility_Workflow Start Start: Weigh 100mg Compound AddSolvent Add 100µL Solvent Aliquots Start->AddSolvent Vortex Vortex/Sonicate (25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution? Check->Dissolved Dissolved->AddSolvent No (Precipitate remains) Calc Calculate Solubility (mg/mL) Dissolved->Calc Yes Heat Heat to Reflux (if needed) Dissolved->Heat No (For Recrystallization)

Caption: Step-by-step decision matrix for determining the saturation point of the intermediate.

Step-by-Step Methodology:

  • Preparation: Weigh exactly 100 mg of 1-(3-Bromopropyl)-2-methoxybenzene into a clear HPLC vial or 10 mL scintillation vial.

  • Titration: Add the target solvent in 100 µL increments using a calibrated micropipette.

  • Equilibration: After each addition, vortex for 30 seconds. If the compound is a solid, sonicate for 1 minute to break up crystal lattices.

  • Observation: Hold the vial against a black background (to see undissolved solids) and a white background (to see color/clarity).

  • Endpoint: The point at which the solution becomes optically clear is the saturation point.

  • Calculation:

    
    
    
Protocol B: Solvent Selection for Nucleophilic Substitution

Objective: To select the optimal solvent system for reacting 1-(3-Bromopropyl)-2-methoxybenzene with an amine (e.g., in drug synthesis).

Logic Diagram:

Solvent_Selection Input Reaction Type: SN2 Alkylation Temp Required Temp? Input->Temp LowT < 80°C Temp->LowT HighT > 80°C Temp->HighT Polarity Nucleophile Solubility? LowT->Polarity Solvent2 DMF or DMSO HighT->Solvent2 High BP required Solvent3 Toluene/Water (Biphasic) HighT->Solvent3 PTC Conditions Solvent1 Acetonitrile (MeCN) Polarity->Solvent1 Good Solubility Polarity->Solvent2 Poor Solubility

Caption: Decision tree for selecting the optimal reaction medium based on thermal and solubility requirements.

Critical Considerations:

  • Dielectric Constant: Use solvents with a high dielectric constant (e.g., DMF, DMSO, MeCN) to stabilize the transition state of the

    
     reaction, significantly increasing the reaction rate compared to non-polar solvents like Toluene.
    
  • Phase Transfer Catalysis (PTC): If the nucleophile is water-soluble (e.g., an inorganic salt or amine salt), use a biphasic system (Toluene/Water) with a catalyst like TBAB (Tetrabutylammonium bromide). The 1-(3-Bromopropyl)-2-methoxybenzene will remain in the organic phase, while the catalyst shuttles the nucleophile to it.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that solubility is not just about dissolution—it is about containment .

  • Alkylating Potential: This compound is an alkyl halide. It is a potential alkylating agent and genotoxin.

  • Solvent Penetration: Solvents like DMSO and DMF enhance skin permeability. NEVER handle solutions of this compound in DMSO/DMF outside of a fume hood, as the solvent can carry the toxic agent through nitrile gloves and skin.

  • Waste Disposal: Solutions containing this compound must be segregated as "Halogenated Organic Waste." Do not mix with aqueous acid/base streams to avoid uncontrolled hydrolysis or exotherms.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for properties of alkyl halides and solvent selection).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvent polarity and SN2 reaction kinetics).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Alkyl Bromides. (General physical property data for structural analogs).

  • Pfizer. (2008). Green Chemistry Solvent Selection Guide. (Industry standard for selecting sustainable and effective solvents).

Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Bromopropyl)-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 1-(3-Bromopropyl)-2-methoxybenzene is a key building block in organic synthesis, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(3-Bromopropyl)-2-methoxybenzene is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other functionalized organic molecules. Its bifunctional nature, possessing both a reactive bromopropyl chain and a methoxy-substituted aromatic ring, allows for a diverse range of chemical transformations. The bromopropyl group serves as a versatile handle for nucleophilic substitution and organometallic coupling reactions, while the methoxybenzene moiety can be further functionalized through electrophilic aromatic substitution or demethylation to reveal a phenolic hydroxyl group. This guide provides a comprehensive overview of the most reliable and efficient synthetic routes to this valuable intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methodologies.

Comparative Analysis of Synthetic Strategies

The synthesis of 1-(3-Bromopropyl)-2-methoxybenzene can be approached through several strategic disconnections. The most practical and widely applicable routes involve either the formation of the ether linkage or the functionalization of a pre-existing side chain on the aromatic ring. This guide will focus on two primary, field-proven strategies:

  • Williamson Ether Synthesis: A direct, one-step approach involving the alkylation of 2-methoxyphenol (guaiacol) with 1,3-dibromopropane.

  • Side-Chain Functionalization: A multi-step sequence that builds the desired functionality from a simpler starting material, offering greater control over the final product.

The choice between these routes will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need to avoid specific side products.

Synthetic Route Starting Materials Key Transformations Advantages Disadvantages
Williamson Ether Synthesis 2-Methoxyphenol, 1,3-DibromopropaneNucleophilic substitution (SN2)One-pot reaction, readily available starting materials.Potential for bis-alkylation, requiring careful control of stoichiometry.
Side-Chain Functionalization 2-MethoxybenzaldehydeGrignard reaction, reduction, brominationHigh purity of the final product, avoids bis-alkylation.Multi-step process, potentially lower overall yield.

Route 1: Williamson Ether Synthesis of 1-(3-Bromopropyl)-2-methoxybenzene

The Williamson ether synthesis is a classic and straightforward method for the preparation of ethers.[1][2] In this case, the phenoxide of 2-methoxyphenol acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction.[3] To favor the desired mono-alkylation product and minimize the formation of the bis-alkylation byproduct (1,3-bis(2-methoxyphenoxy)propane), it is crucial to use an excess of 1,3-dibromopropane. The use of a phase-transfer catalyst can enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkylating agent resides.

Reaction Mechanism

Williamson_Ether_Synthesis Guaiacol 2-Methoxyphenol (Guaiacol) Phenoxide 2-Methoxyphenoxide Guaiacol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Dibromopropane 1,3-Dibromopropane Product 1-(3-Bromopropyl)-2-methoxybenzene Dibromopropane->Product Phenoxide->Product SN2 Attack Byproduct 1,3-bis(2-methoxyphenoxy)propane (Bis-alkylation byproduct) Phenoxide->Byproduct Product->Byproduct Further Alkylation

Caption: Williamson Ether Synthesis of 1-(3-Bromopropyl)-2-methoxybenzene.

Detailed Experimental Protocol

Materials:

  • 2-Methoxyphenol (Guaiacol)

  • 1,3-Dibromopropane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) (Phase-transfer catalyst)

  • Toluene

  • Deionized Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2-methoxyphenol (1.0 eq) and a catalytic amount of TBAB (0.05 eq) in toluene.

  • Base Addition: Prepare a solution of NaOH (1.1 eq) in deionized water and add it to the reaction mixture. Stir vigorously to form an emulsion.

  • Alkylation: Add 1,3-dibromopropane (3.0 eq) dropwise to the reaction mixture via the dropping funnel over 30 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(3-Bromopropyl)-2-methoxybenzene as a colorless to pale yellow oil.

Route 2: Side-Chain Functionalization

This three-step sequence provides a more controlled synthesis of 1-(3-Bromopropyl)-2-methoxybenzene, albeit with a longer overall procedure. This route is particularly advantageous when a high purity of the final product is required, as it avoids the formation of the bis-alkylation byproduct inherent in the Williamson ether synthesis.

Workflow Diagram

Side_Chain_Functionalization Start 2-Methoxybenzaldehyde Step1 Step 1: Grignard Reaction with Ethylmagnesium Bromide Start->Step1 Intermediate1 1-(2-Methoxyphenyl)propan-1-ol Step1->Intermediate1 Step2 Step 2: Reduction (e.g., Catalytic Hydrogenation) Intermediate1->Step2 Intermediate2 1-(3-Hydroxypropyl)-2-methoxybenzene Step2->Intermediate2 Step3 Step 3: Bromination (e.g., with PBr3) Intermediate2->Step3 Product 1-(3-Bromopropyl)-2-methoxybenzene Step3->Product

Caption: Multi-step synthesis via side-chain functionalization.

Detailed Experimental Protocols

Step 2a: Synthesis of 1-(2-Methoxyphenyl)propan-1-one

This step can be achieved via a Friedel-Crafts acylation of anisole with propionyl chloride. However, to ensure ortho-selectivity, starting from 2-methoxybenzoic acid and converting it to the corresponding propanone derivative is a more controlled approach. A more direct route starts with 2-methoxybenzaldehyde.

Step 2b: Synthesis of 1-(3-Hydroxypropyl)-2-methoxybenzene

This step involves the reduction of the ketone functionality to an alcohol.

Materials:

  • 1-(2-Methoxyphenyl)propan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 1-(2-Methoxyphenyl)propan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 1-(3-Hydroxypropyl)-2-methoxybenzene.

Step 2c: Synthesis of 1-(3-Bromopropyl)-2-methoxybenzene

The final step is the conversion of the primary alcohol to the corresponding alkyl bromide. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.[4][5][6]

Materials:

  • 1-(3-Hydroxypropyl)-2-methoxybenzene

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 1-(3-Hydroxypropyl)-2-methoxybenzene (1.0 eq) in anhydrous diethyl ether in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet. Cool the solution to 0 °C.

  • Bromination: Add PBr₃ (0.4 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 1-(3-Bromopropyl)-2-methoxybenzene.

Safety Considerations

  • 1,3-Dibromopropane: Is a lachrymator and should be handled in a well-ventilated fume hood.

  • Phosphorus tribromide (PBr₃): Is corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydroxide (NaOH): Is a corrosive solid. Handle with care to avoid skin and eye contact.

  • Sodium borohydride (NaBH₄): Is flammable and reacts with water to produce hydrogen gas. Handle in a well-ventilated area away from ignition sources.

  • Diethyl ether: Is extremely flammable. All operations involving diethyl ether should be conducted in a fume hood, and sources of ignition should be eliminated.

Conclusion

This guide has detailed two robust and reliable synthetic routes for the preparation of 1-(3-Bromopropyl)-2-methoxybenzene. The Williamson ether synthesis offers a more direct, one-pot approach, while the multi-step side-chain functionalization provides greater control over product purity. The choice of synthetic strategy will ultimately be dictated by the specific requirements of the research or development project, including scale, purity needs, and available resources. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently and efficiently synthesize this important chemical intermediate.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Edvardsen, K. R., Benneche, T., & Tius, M. A. (2000). Synthesis and reactions of (E)- and (Z)-1,3-dibromo-2-methoxypropene. The Journal of Organic Chemistry, 65(10), 3085–3090.
  • 2,3-syn-2-METHOXYMETHOXY-1,3-NONANEDIOL. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Hillyer, J. M. (1961). Process for the preparation of aliphatic bromides. U.S.
  • Barros, M. R., Proença, M. F., & Rodrigues, A. S. (2018). C‐Acylation of Guaiacol with Acetic Acid Over Solid Acid Catalysts Under Mild Reaction Conditions. ChemistrySelect, 3(44), 12467-12473.
  • Benzaldehyde, m-methoxy-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process for the preparation of 2-chloro-1,3-dimethoxybenzene. (1982).
  • Wang, Z., & Rizzo, C. J. (1997). Stereocontrolled Synthesis of α-2'-Deoxyribonucleosides. Tetrahedron Letters, 38(47), 8177-8180.
  • R. V. Ramachandran, M. V. R. Reddy, and M. V. R. K. Murty (2008). and 2-Methyl-1,2-anti-3-Butenediols Via Allene Hydroboration-Aldehyde Allylboration Reaction Sequences. J. Org. Chem. 2008, 73, 19, 7781–7783.
  • Edvardsen, K. R., Benneche, T., & Tius, M. A. (2000). Synthesis and reactions of (E)- and (Z)-1,3-dibromo-2-methoxypropene. The Journal of Organic Chemistry, 65(10), 3085–3090.
  • jOeCHEM. (2019, January 22). Using PBr3 to Replace Alcohols with Bromides via Sn2 [Video]. YouTube. [Link]

  • Method for synthesizing 3-methoxybenzaldehyde. (2009).
  • Hwang, S., Kang, H. R., & Kim, S. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Organic Syntheses. Retrieved from [Link]

  • Kharas, G. B., et al. (2020). Synthesis and vinyl benzene copolymerization of novel trisubstituted ethylenes: 15.
  • Tetrahedron Letters, 54(37), (2013).
  • Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (2017). Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. Tetrahedron, 73(33), 5035-5038.
  • The Role of 1-(3-Bromopropyl)-3-Methoxybenzene in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Chegg. (2007, December 19). The reaction of phenylmagnesium bromide(C6H5MgBr) with propanal(CH3CH2CH=O), followed by hydrolysisyields: (1point)a. Retrieved from [Link]

  • Stark, M. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Pouy, M. J., & Paquette, L. A. (2003). Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides. The Journal of Organic Chemistry, 68(24), 9544–9547.
  • Abdelhamid, E., et al. (2021).
  • Orlov, V. Y., et al. (2003). Synthesis of 9-Bromo-3-methoxydibenzo[c,f][1][3]oxazepine-11-carbonitrile. Russian Journal of Organic Chemistry, 39(11), 1674-1675.

  • Cohen, T., et al. (n.d.). (z)-2-methoxy-1-phenylthio-1,3-butadiene. Organic Syntheses. Retrieved from [Link]

  • jOeCHEM. (2018, July 17). 93 CHM2210 Converting Alcohols to Alkyl Halides PBr3 SOCl2 [Video]. YouTube. [Link]

  • Kharas, G. B., et al. (2021).
  • Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof. (1995).
  • Starikova, S. V., et al. (2021). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals, 11(7), 785.
  • Chen, Y. F., et al. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. The Journal of Organic Chemistry, 82(21), 11620–11630.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Shabaker, J. W., et al. (2011). Catalytic Reactions of Guaiacol: Reaction Network and Evidence of Oxygen Removal in Reactions with Hydrogen.
  • Doubtnut. (2020, May 24). Reaction of propanone with methylmagnesium bromide followed by hydrolysis gives :- [Video]. YouTube. [Link]

  • Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (2017). Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. Tetrahedron, 73(33), 5035-5038.
  • Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. Retrieved from [Link]

  • Solis, F. (2014, March 26). Conversion of an Alcohol to a Bromoalkane Using PBr3 [Video]. YouTube. [Link]

  • Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. (2012).
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Tribromoisocyanuric Acid/Triphenylphosphine: a New System for Conversion of Alcohols into Alkyl Bromides. Journal of the Brazilian Chemical Society, 20(5), 976-980.
  • Doubtnut. (n.d.). Reaction of propanone with methylmagnesium bromide followed by hydrolysis gives :-. Retrieved from [Link]

Sources

Foundational

Strategic Selection of Starting Materials for 1-(3-Bromopropyl)-2-methoxybenzene: A Technical Whitepaper

Executive Summary 1-(3-Bromopropyl)-2-methoxybenzene is a critical alkylating agent employed in the synthesis of arylpiperazine-based pharmaceuticals, most notably Urapidil (antihypertensive) and Silodosin (BPH treatment...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromopropyl)-2-methoxybenzene is a critical alkylating agent employed in the synthesis of arylpiperazine-based pharmaceuticals, most notably Urapidil (antihypertensive) and Silodosin (BPH treatment). Its structural integrity—specifically the ortho-methoxy substitution relative to the propyl bromide chain—presents a unique chemical challenge: the risk of intramolecular cyclization to form chroman derivatives.

This guide provides a technical analysis of the most robust starting materials and synthetic pathways. It prioritizes the Dihydrocoumarin Route for its atom economy and scalability, while evaluating the 2-Methoxycinnamic Acid Route as a high-purity alternative.

Strategic Analysis of Synthetic Routes

The synthesis of 1-(3-bromopropyl)-2-methoxybenzene essentially requires constructing a 3-carbon chain on an anisole ring. The choice of starting material dictates the impurity profile and cost structure.

Route A: The Dihydrocoumarin Ring-Opening (Recommended)
  • Starting Material: Dihydrocoumarin (3,4-Dihydro-2H-1-benzopyran-2-one).

  • Mechanism: Hydrolytic ring opening followed by O-methylation and reduction.

  • Pros: Low cost of starting material; well-defined chemistry; scalable.

  • Cons: Requires careful control of methylation to prevent re-cyclization.

Route B: The Cinnamic Acid Reduction
  • Starting Material: 2-Methoxycinnamic acid.

  • Mechanism: Catalytic hydrogenation of the alkene followed by hydride reduction of the carboxylate.

  • Pros: High purity; avoids ring-opening complexities.

  • Cons: Higher raw material costs; multi-step reduction required.

Comparative Data Table
ParameterRoute A: DihydrocoumarinRoute B: 2-Methoxycinnamic AcidRoute C: 2-Bromoanisole (Heck)
Step Count 3 (Hydrolysis/Me, Red, Br)3 (Hydrog, Red, Br)2 (Heck, Br)
Atom Economy HighModerateLow (Pd catalyst waste)
Key Impurity Dihydrocoumarin (re-cyclized)Over-reduced alkanesPd residuals, isomers
Scalability Industrial StandardLab/Pilot ScaleResearch Scale
Cost Basis Low ($)Medium (

)
High (

$)

Detailed Technical Workflow: The Dihydrocoumarin Route

This section details the conversion of Dihydrocoumarin to the target bromide. This pathway is preferred for its robustness in generating the key intermediate: 3-(2-methoxyphenyl)propan-1-ol .

Reaction Pathway Visualization[4]

G Start Dihydrocoumarin (Starting Material) Inter1 3-(2-Hydroxyphenyl) propanoic acid Start->Inter1 NaOH, H2O (Ring Opening) Inter1->Start Acidic pH (Cyclization) Inter2 Methyl 3-(2-methoxyphenyl) propanoate Inter1->Inter2 DMS or MeI (O-Methylation) Alcohol 3-(2-Methoxyphenyl) propan-1-ol Inter2->Alcohol LiAlH4 or NaBH4 (Reduction) Target 1-(3-Bromopropyl) -2-methoxybenzene Alcohol->Target PBr3, DCM (Bromination) Side Side Reaction: Chroman Formation Target->Side Demethylation

Caption: Step-wise synthesis from Dihydrocoumarin showing critical control points to avoid cyclization.

Protocol: Dihydrocoumarin to 3-(2-Methoxyphenyl)propan-1-ol

Causality & Logic: Dihydrocoumarin is a lactone. To access the propyl chain, we must open the ring with base (saponification). However, the resulting phenol is prone to snapping back into the lactone ring under acidic conditions. Therefore, O-methylation must occur immediately after ring opening, often in a "one-pot" or sequential process, to "lock" the molecule open as the methoxy ether.

Step-by-Step Methodology:

  • Ring Opening: Dissolve Dihydrocoumarin (1.0 eq) in 15% NaOH solution (2.5 eq). Heat to 50°C for 2 hours.

    • Checkpoint: Solution should become clear/homogeneous as the sodium salt forms.

  • Methylation: Cool to 0-5°C. Add Dimethyl Sulfate (DMS) (1.2 eq) dropwise. Maintain pH > 10 to ensure the phenoxide ion reacts preferentially over the carboxylate (though esterification often occurs simultaneously, which is acceptable as both ester and acid reduce to the alcohol).

  • Workup: Acidify carefully to pH 4-5 and extract with Ethyl Acetate.

  • Reduction: Treat the resulting Methyl 3-(2-methoxyphenyl)propanoate with Lithium Aluminum Hydride (LAH) (0.75 eq) in anhydrous THF at 0°C.

    • Why LAH? It effectively reduces both the ester and any residual carboxylic acid to the primary alcohol.

  • Isolation: Quench (Fieser method), filter, and concentrate to yield 3-(2-methoxyphenyl)propan-1-ol .

Critical Transformation: Bromination of the Alcohol[2]

The conversion of 3-(2-methoxyphenyl)propan-1-ol to the bromide requires specific attention to mechanism to avoid ether cleavage (demethylation), which would lead to the formation of Chroman (an impurity that is difficult to separate).

Mechanism: PBr3 Activation (SN2)

We utilize Phosphorus Tribromide (PBr3) rather than HBr.[1] HBr is strongly acidic and can cleave the methyl ether (Ar-O-Me), regenerating the phenol and causing cyclization. PBr3 operates under milder conditions.[2]

PBr3_Mechanism Alcohol Alcohol Substrate (R-CH2-OH) Inter Hop-PBr2 Intermediate (Good Leaving Group) Alcohol->Inter Nucleophilic Attack on P PBr3 PBr3 PBr3->Inter Br- displacement Bromide Alkyl Bromide (R-CH2-Br) Inter->Bromide SN2 Attack by Br- HOPBr2 HOPBr2 Byproduct Inter->HOPBr2 Leaving Group

Caption: SN2 displacement mechanism using PBr3 to avoid acidic ether cleavage.

Protocol: Bromination with PBr3
  • Setup: Charge 3-(2-methoxyphenyl)propan-1-ol (1.0 eq) and Dichloromethane (DCM) (10 vol) into a reactor under Nitrogen. Cool to -5°C.

  • Addition: Add PBr3 (0.4 eq) dropwise.

    • Note: The reaction is exothermic. Control rate to keep T < 5°C.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2). The alcohol spot (Rf ~0.3) should disappear; the bromide spot (Rf ~0.7) appears.

  • Quench: Pour mixture onto ice water. Neutralize with NaHCO3 to pH 7-8.

    • Safety: PBr3 hydrolysis generates HBr gas; ensure adequate venting.

  • Purification: Separate organic layer, dry over MgSO4, and concentrate. Vacuum distillation is recommended for high purity (bp ~130°C at 5 mmHg).

Quality & Stability Control

Self-Validating System Checks
  • H-NMR Verification:

    • Target: Triplet at

      
       3.4 ppm (2H, -CH2-Br).
      
    • Impurity (Chroman): Disappearance of the methoxy singlet (

      
       3.8 ppm) and appearance of multiplet patterns characteristic of the rigid bicyclic system.
      
  • Storage: The product is an alkylating agent. Store at 2-8°C. Presence of acid traces will accelerate decomposition. Add a stabilizer (e.g., K2CO3 traces) if storing for long periods.

References

  • Title: "Process for the preparation of urapidil.
  • Dihydrocoumarin Ring Opening

    • Title: "Preparation of 3-(2-methoxyphenyl)propan-1-ol."
    • Source: PubChem / Patent Liter
    • URL:[Link]

  • Bromination Methodology

    • Title: "Conversion of Alcohols to Alkyl Halides with PBr3."
    • Source: Chemistry LibreTexts
    • URL:[Link][3][4][5][1][6][7][8][9][10]

  • Side Reaction Analysis (Chroman)

    • Title: "Synthesis and Reactions of (E)- and (Z)-1,3-Dibromo-2-methoxypropene (General discussion on methoxy-ether stability)."
    • Source: ResearchG
    • URL:[Link]

Sources

Exploratory

Technical Guide: Electrophilic Aromatic Substitution of Methoxybenzene Derivatives

Executive Summary Methoxybenzene (anisole) derivatives serve as ubiquitous scaffolds in medicinal chemistry, forming the core of therapeutics ranging from NSAIDs (Naproxen) to neurotransmitter reuptake inhibitors (Venlaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxybenzene (anisole) derivatives serve as ubiquitous scaffolds in medicinal chemistry, forming the core of therapeutics ranging from NSAIDs (Naproxen) to neurotransmitter reuptake inhibitors (Venlafaxine). For the process chemist and researcher, mastering the Electrophilic Aromatic Substitution (EAS) of these substrates is not merely about applying textbook reagents; it requires a nuanced understanding of electronic activation, kinetic vs. thermodynamic control, and the mitigation of deleterious side reactions like ether cleavage.

This guide deconstructs the EAS mechanism for methoxybenzenes, providing a rigorous analysis of the sigma-complex stabilization, quantitative regioselectivity data, and validated experimental protocols for high-fidelity synthesis.

Part 1: Mechanistic Architecture

The Electronic Interface: Resonance vs. Induction

The reactivity of methoxybenzene is dictated by the competition between the inductive withdrawal (


) of the oxygen atom and its mesomeric donation (

).
  • Ground State: The oxygen lone pair (

    
    ) overlaps with the aromatic 
    
    
    
    -system. While oxygen is electronegative, the
    
    
    effect dominates, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and making the ring highly nucleophilic compared to benzene.
  • Orbital Coefficients: HOMO calculations reveal the highest electron density at the ortho and para positions, predicting the sites of electrophilic attack.

The Sigma Complex (Arenium Ion)

The rate-determining step in EAS is the formation of the sigma complex. For anisole, the stability of this intermediate is the primary driver of reaction rate (often


 to 

times faster than benzene).

Critical Insight: The "Octet-Complete" Resonance Structure. When an electrophile attacks the ortho or para position, the positive charge can be delocalized onto the oxygen atom.



This specific resonance contributor is exceptionally stable because every atom (including oxygen) possesses a complete octet, unlike the carbocation intermediates formed during meta attack.
Visualization: The Mechanistic Pathway

The following diagram illustrates the energy landscape and resonance stabilization pathway.

EAS_Mechanism Anisole Methoxybenzene (Ground State) Pi_Complex Pi-Complex (Weak Assoc.) Anisole->Pi_Complex + E+ Electrophile Electrophile (E+) Sigma_Ortho Sigma Complex (Ortho) Octet Complete (+) Pi_Complex->Sigma_Ortho k_ortho (Fast) Sigma_Para Sigma Complex (Para) Octet Complete (+) Pi_Complex->Sigma_Para k_para (Fastest) Sigma_Meta Sigma Complex (Meta) No Octet Stabilization Pi_Complex->Sigma_Meta k_meta (Slow) Prod_Ortho Ortho-Product Sigma_Ortho->Prod_Ortho - H+ Prod_Para Para-Product Sigma_Para->Prod_Para - H+

Caption: Kinetic pathway showing the preferential formation of Octet-Complete Sigma Complexes (Ortho/Para) vs. the destabilized Meta path.

Part 2: Regioselectivity & Kinetics

Quantitative Reactivity: Partial Rate Factors

To understand the magnitude of activation, we look at Partial Rate Factors (


) . These values compare the reactivity of a specific position on anisole to a single position on benzene.

Table 1: Partial Rate Factors for Nitration of Anisole (Ac


O/HNO

at 25°C)
PositionPartial Rate Factor (

)
Interpretation
Ortho (

)
~400 - 600Highly activated, but sterically hindered compared to para.
Meta (

)
~0.1 - 2.0Barely activated or slightly deactivated due to inductive withdrawal (-I) of Oxygen.
Para (

)
~10,000 - 15,000The dominant site. Maximum resonance overlap + minimum steric hindrance.

Note: Data derived from classical kinetic studies (Ingold et al.).

The "Para-Preference" & Steric Control

While the ortho position is statistically favored (2 sites vs 1 para site), the para product usually dominates (often >90%) for bulky electrophiles or in hindered solvents.

  • Steric Shielding: The methoxy group rotates, creating a "swept volume" that shields the ortho positions.

  • Solvent Effects: In highly polar solvents, the solvation shell around the methoxy group increases its effective steric bulk, further pushing selectivity toward para.

Part 3: Synthetic Utility & Troubleshooting

The Demethylation Trap (Friedel-Crafts)

A critical failure mode in drug development is the unintended cleavage of the methyl ether during Friedel-Crafts reactions.

  • The Problem: Strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) coordinate to the ether oxygen. Under heating, nucleophilic attack by the halide (Cl-) on the methyl group cleaves the C-O bond, yielding a phenol.
  • The Solution:

    • Use Milder Lewis Acids:

      
      , 
      
      
      
      , or metallic triflates (
      
      
      ).
    • Acylation over Alkylation: Acylation is less prone to rearrangement and poly-substitution.

    • Low Temperature: Conduct reactions at 0°C to -78°C if using stronger Lewis acids.

Protocol: Regioselective Bromination of Anisole

This protocol demonstrates a high-fidelity, self-validating method for synthesizing p-bromoanisole without metal catalysts, minimizing waste and side reactions.

Objective: Synthesis of 4-bromoanisole. Mechanism: Electrophilic attack by polarized Br-Br or N-Br bond.

Experimental Workflow
  • Reagents:

    • Substrate: Anisole (1.0 equiv)

    • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

    • Solvent: Acetonitrile (MeCN) or Propylene Carbonate (Polar aprotic favors para).

  • Procedure:

    • Dissolve anisole in MeCN (0.5 M concentration).

    • Cool to 0°C (Ice bath) to suppress ortho substitution and polysubstitution.

    • Add NBS portion-wise over 15 minutes. Observation: The suspension clears as NBS reacts.

    • Stir at room temperature for 2 hours.

    • Validation (TLC/GC): Check for disappearance of Anisole (

      
       in 10% EtOAc/Hex) and appearance of product (
      
      
      
      ).
  • Workup:

    • Remove solvent in vacuo.

    • Triturate residue with hexanes (succinimide byproduct is insoluble in hexanes and precipitates out).

    • Filter and concentrate the filtrate.

Decision Logic for Electrophile Selection

Reaction_Logic Start Target: Substituted Anisole Choice Select Transformation Start->Choice Halogen Halogenation Choice->Halogen Acyl Friedel-Crafts Acylation Choice->Acyl Halogen_Cond Reagent: NBS or Br2 Solvent: MeCN (Para) / CHCl3 (Mix) Halogen->Halogen_Cond Acyl_Check Risk Check: Lewis Acid Strength Acyl->Acyl_Check Strong_LA Strong LA (AlCl3) Risk: Demethylation Acyl_Check->Strong_LA High Temp Mild_LA Mild LA (ZnCl2, SnCl4) Safe Path Acyl_Check->Mild_LA Preferred

Caption: Strategic decision tree for selecting reagents to avoid ether cleavage and maximize regioselectivity.

References

  • Advanced Organic Chemistry: Part A: Structure and Mechanisms . Carey, F. A., & Sundberg, R. J. (2007). Springer.

    • Cited for: Molecular orbital theory and resonance stabiliz
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Smith, M. B. (2013). Wiley.

    • Cited for: Partial rate factors and kinetic data of anisole nitr
  • Regioselective Bromination of Activated Aromatic Compounds. Journal of Organic Chemistry.
  • Friedel–Crafts acylation of anisole: A review of catalyst specificity. Chemical Reviews.
Foundational

Technical Guide: Optimizing Nucleophilic Substitution of the Bromopropyl Moiety

Subtitle: Kinetic Modulation, Synthetic Protocols, and Linker Design in Medicinal Chemistry Executive Summary The 3-bromopropyl group ( ) represents a critical structural motif in drug discovery, serving as the "Goldiloc...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Kinetic Modulation, Synthetic Protocols, and Linker Design in Medicinal Chemistry

Executive Summary

The 3-bromopropyl group (


) represents a critical structural motif in drug discovery, serving as the "Goldilocks" linker—providing optimal spatial separation (approx. 4–5 Å) without the entropic penalties of longer alkyl chains. However, its reactivity profile is often misunderstood. While ostensibly a simple primary alkyl halide, the bromopropyl group is subject to specific competitive pathways, including 

-elimination and oligomerization during functionalization.

This guide provides a mechanistic deep-dive and validated protocols for manipulating the bromopropyl group, specifically focusing on maximizing


 efficiency while suppressing 

elimination and dimerization in linker synthesis.

Part 1: Mechanistic Foundations & Kinetic Profiling

The Electrophilic Profile

The carbon-bromine (C-Br) bond in a propyl chain exhibits specific characteristics that distinguish it from its ethyl and butyl counterparts.

  • Bond Dissociation Energy (BDE):

    
    . This is significantly weaker than C-Cl (
    
    
    
    ), making Br a superior leaving group, but strong enough to survive standard workups where C-I might degrade.
  • Steric Access: The

    
    -carbon (C3) of the propyl chain provides a specific steric shield. While primary, the rotational freedom of the ethyl tail (
    
    
    
    ) attached to the electrophilic carbon creates a "sweeping cone" of steric hindrance that slightly retards
    
    
    rates compared to methyl or ethyl halides.
Competitive Pathways: vs.

In the presence of basic nucleophiles (e.g., alkoxides, amines), the bromopropyl group faces a bifurcation in reaction pathways.

  • 
     (Desired):  Backside attack. Favored by polar aprotic solvents (DMF, DMSO, MeCN) which solvate the cation but leave the nucleophile "naked" and reactive.
    
  • 
     (Undesired):  Abstraction of a proton from the 
    
    
    
    -carbon (C2), resulting in propene. This is driven by steric bulk in the nucleophile and high temperatures.

Critical Insight: The transition from 1-bromoethane to 1-bromopropane introduces a statistical increase in


-hydrogens (2 vs 2), but the added inductive stabilization of the alkyl chain makes the 

-proton slightly less acidic. However, the lipophilicity of the propyl chain can increase the local concentration of lipophilic bases, inadvertently promoting elimination.
The "Finkelstein Switch"

For sluggish substitutions (e.g., reacting with sterically hindered phenols or anilines), the direct displacement of Bromine is often rate-limiting. The addition of catalytic Sodium Iodide (NaI) creates an in situ equilibrium where alkyl-Br converts to alkyl-I (a superior leaving group,


 faster reaction rate).

Part 2: Visualization of Reaction Logic

The following diagram illustrates the decision matrix for optimizing the reaction conditions based on nucleophile type and pKa.

ReactionLogic Start Substrate: R-CH2CH2CH2-Br Nuc Nucleophile Selection Start->Nuc StrongBase Strong Base (Alkoxide/Amide) Nuc->StrongBase pKa > 15 WeakBase Weak Base (Amine/Thiol) Nuc->WeakBase pKa < 11 E2_Risk High E2 Risk (Elimination) StrongBase->E2_Risk SN2_Dom SN2 Dominant WeakBase->SN2_Dom TempCtrl Cool to 0°C Polar Aprotic Solvent E2_Risk->TempCtrl Mitigation Finkelstein Add Cat. NaI (Finkelstein) SN2_Dom->Finkelstein If slow kinetics

Figure 1: Decision tree for optimizing reaction conditions. High basicity necessitates thermal control to prevent elimination, while low nucleophilicity benefits from Iodide catalysis.

Part 3: Comparative Reactivity Data

The following table summarizes relative rate constants (


) for nucleophilic substitution, normalized to 1-bromopropane.
SubstrateLeaving Group (LG)Relative Rate (

)

Liability
Notes
1-ChloropropaneCl0.02LowRequires high heat/pressure; rarely used in discovery.
1-Bromopropane Br 1.00 Moderate Standard balance of stability and reactivity.
1-IodopropaneI~100HighUnstable to storage; prone to photolysis. Best generated in situ.
1-TosyloxypropaneOTs~500Very HighExcellent LG, but hard to purify on silica (streaking).

Part 4: Experimental Protocols

Protocol A: Mono-Alkylation of 1,3-Dibromopropane

Objective: Synthesize a bromopropyl-linker (e.g., N-(3-bromopropyl)amine) without forming the "dumbbell" dimer (Amine-Propyl-Amine).

The Challenge: In a 1:1 mixture, the product (secondary amine) is often more nucleophilic than the starting material, leading to rapid over-alkylation.

Methodology: Inverse Addition & High Dilution

  • Reagents:

    • Target Nucleophile (e.g., Aniline derivative): 1.0 equiv.

    • 1,3-Dibromopropane: 4.0 - 5.0 equiv (Critical excess).

    • Base:

      
       (2.0 equiv) or DIPEA (for organic solubility).
      
    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Step 1: Dissolve 1,3-dibromopropane (5.0 equiv) and Base in MeCN. Heat to 50°C.

    • Step 2: Dissolve Nucleophile (1.0 equiv) in a separate volume of MeCN.

    • Step 3: Add the Nucleophile solution to the Dibromide solution dropwise over 2 hours via syringe pump.

      • Why? This ensures the concentration of unreacted dibromide is always exponentially higher than the mono-alkylated product, statistically forcing the collision with the dibromide.

    • Step 4: Stir for an additional hour. Monitor by TLC (stain with KMnO4 to see the alkyl chain).

    • Step 5: Workup. Wash with water. The excess 1,3-dibromopropane is lipophilic and can be distilled off or removed via column chromatography (elutes very early in non-polar solvent).

Protocol B: Finkelstein-Assisted Substitution

Objective: Attaching a bromopropyl group to a deactivated nucleophile (e.g., an amide or electron-deficient phenol).

  • Reagents:

    • Substrate (R-XH).

    • Bromopropyl-R' reagent.

    • Base:

      
       (Cesium effect aids solubility).
      
    • Catalyst: Sodium Iodide (NaI) - 10 mol%.

    • Solvent: Acetone (classic) or Butanone (MEK) for higher boiling point.

  • Procedure:

    • Charge the vessel with Substrate, Bromopropyl reagent, and Base.

    • Add NaI (10 mol%). The solution may turn slightly yellow (iodine trace), which is normal.

    • Reflux.

    • Mechanism Check: NaI reacts with R-Br to form R-I + NaBr (precipitates in acetone). The R-I reacts rapidly with the nucleophile, regenerating I⁻.

Part 5: Case Study – PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length is decisive. A 3-carbon (propyl) linker is often used to connect the E3 ligase ligand (e.g., Thalidomide) to the Target Protein ligand.

Workflow Diagram: Synthesis of a Thalidomide-Linker Construct

PROTAC_Workflow Thalidomide 4-Hydroxy Thalidomide Step1 Step 1: Ether Formation (DMF, K2CO3, 60°C) Thalidomide->Step1 Linker 1,3-Dibromopropane (5 equiv) Linker->Step1 Excess to prevent dimer Intermediate Intermediate: 4-(3-bromopropoxy) thalidomide Step1->Intermediate Step2 Step 2: N-Alkylation (NaI, DIPEA, 80°C) Intermediate->Step2 TargetLigand Target Ligand (Amine) TargetLigand->Step2 Final Final PROTAC Step2->Final

Figure 2: Sequential assembly of a PROTAC using a bromopropyl linker. Note the use of excess dibromide in Step 1 to secure the mono-bromo intermediate.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]

    • Cited for: Fundamental kinetics of SN2 reactions and leaving group thermodynamics.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

    • Cited for: Finkelstein reaction mechanisms and solvent effects in nucleophilic substitution.
  • Cyrus, K., et al. (2011). "Impact of Linker Length on the Activity of PROTACs." Molecular BioSystems, 7(2), 359-364. [Link]

    • Cited for: Application of bromopropyl linkers in degradation efficiency and linker length optimiz
  • Tuley, A., & Bode, J. W. (2014). "Synthesis of Saturated N-Heterocycles." Current Opinion in Drug Discovery & Development. Cited for: Cyclization risks (Baldwin's rules) when handling amino-propyl-halides.
Exploratory

role of the methoxy group in directing electrophilic aromatic substitution

The Methoxy Pharmacophore: Strategic Exploitation in Electrophilic Aromatic Substitution A Technical Guide for Synthetic & Medicinal Chemists Executive Summary The methoxy group ( ) serves as a pivotal electronic modulat...

Author: BenchChem Technical Support Team. Date: February 2026

The Methoxy Pharmacophore: Strategic Exploitation in Electrophilic Aromatic Substitution A Technical Guide for Synthetic & Medicinal Chemists

Executive Summary

The methoxy group (


) serves as a pivotal electronic modulator in aromatic chemistry. For the medicinal chemist, it is not merely a structural decoration but a tool to tune lipophilicity, alter metabolic stability, and—crucially—direct synthetic elaboration. This guide dissects the 

group's role in Electrophilic Aromatic Substitution (EAS), moving beyond basic textbook definitions to explore the kinetic and thermodynamic drivers that govern regioselectivity in complex scaffolds.

Part 1: Electronic Underpinnings & Mechanistic Logic

The behavior of the methoxy group is defined by a dichotomy of electronic effects: Inductive Withdrawal (-I) versus Resonance Donation (+M) .

The Electronic Tug-of-War

While the oxygen atom is electronegative (pulling electron density via the


-bond), its lone pairs are capable of overlapping with the aromatic 

-system. In EAS, the resonance effect overwhelmingly dominates.
  • Ground State: The ring electron density is increased, making anisole (methoxybenzene) roughly 10,000 times more reactive than benzene towards nitration.

  • Transition State: The methoxy group stabilizes the cationic sigma-complex (arenium ion) specifically when the electrophile attacks the ortho or para positions.

Quantitative Directing Parameters (Hammett Constants)

To rationalize reactivity, we utilize Hammett substituent constants (


). A negative 

value indicates electron donation (activation).

Table 1: Hammett Substituent Constants for


 
ParameterValueInterpretation

-0.27Strong resonance donation stabilizes positive charge at para position.

+0.12Inductive withdrawal dominates; meta position is slightly deactivated relative to benzene.

(Brown-Okamoto)
-0.78Indicates massive stabilization of direct positive charge resonance (crucial for EAS).

Technical Insight: The discrepancy between


 (-0.27) and 

(-0.78) quantifies the "exaltation" of the resonance effect under high electron demand, typical of EAS transition states.
Mechanistic Visualization

The following diagram illustrates the stabilization logic. Note that the meta attack pathway lacks the "octet-complete" resonance contributor where oxygen bears the positive charge.

MethoxyMechanism cluster_Pathways Sigma Complex Intermediates E_Attack Electrophile (E+) Attack Ortho Ortho Attack (4 Resonance Forms) E_Attack->Ortho Para Para Attack (4 Resonance Forms) E_Attack->Para Meta Meta Attack (3 Resonance Forms) E_Attack->Meta Kinetically Disfavored Stability Critical Contributor: Oxygen bears + charge (All atoms have octet) Ortho->Stability Para->Stability Product Substituted Anisole Meta->Product Slow Stability->Product Proton Loss (-H+)

Figure 1: Mechanistic divergence showing why Ortho/Para pathways are energetically accessible compared to Meta.

Part 2: Regioselectivity & Steric Control

While


 is an ortho/para director, the ratio is rarely statistical (2:1).
  • Steric Hindrance: The methyl group on the oxygen exerts steric bulk. In most solvents, para substitution is favored over ortho simply due to accessibility.

  • Solvent Effects: In polar protic solvents, hydrogen bonding with the methoxy oxygen can increase its effective size, further suppressing ortho attack.

  • Chelation Control: If a Lewis Acid catalyst is used (e.g., in Friedel-Crafts acylation), the metal may coordinate to the methoxy oxygen, guiding the incoming electrophile to the ortho position via a cyclic transition state.

Table 2: Regioselectivity in Halogenation of Anisole

ReagentSolventMajor IsomerRatio (p:o)Driver

Acetic AcidPara~90:10Sterics + Solvent polarity


(Non-polar)
Ortho~20:80Reduced steric solvation shell
NBSAcetonitrilePara>95:5High selectivity reagent

Part 3: Experimental Protocol

Regioselective Monobromination of 4-Methoxy-toluene

This protocol demonstrates the activating power of the methoxy group. Even with a methyl group present (weak activator), the methoxy group dictates the position of substitution.

Objective: Synthesize 2-bromo-4-methoxytoluene. Reaction Type: Electrophilic Aromatic Substitution (Bromination).

Reagents & Equipment
  • Substrate: 4-Methoxytoluene (10 mmol)

  • Reagent: N-Bromosuccinimide (NBS) (10.5 mmol)

  • Solvent: Acetonitrile (ACN) (dry, 25 mL)

  • Catalyst: Ammonium Acetate (

    
    ) (10 mol%) - Acts as a mild proton source to catalyze NBS activation.
    
Workflow Diagram

BrominationProtocol Start Dissolution: Substrate + ACN Add Addition: NBS + Catalyst (0°C -> RT) Start->Add Monitor TLC Monitoring: (Hexane/EtOAc 9:1) Add->Monitor Monitor->Monitor Incomplete Quench Quench: Sat. Na2S2O3 (Removes Br2) Monitor->Quench Conversion >98% Workup Extraction: EtOAc + Brine Wash Quench->Workup Isolate Purification: Recrystallization or Column Workup->Isolate

Figure 2: Operational workflow for the mild bromination of activated aromatics.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxytoluene (1.22 g, 10 mmol) in 25 mL of acetonitrile.

  • Activation: Add ammonium acetate (0.077 g, 1 mmol). Cool the solution to 0°C in an ice bath to suppress polysubstitution.

  • Addition: Add NBS (1.87 g, 10.5 mmol) portion-wise over 10 minutes.

    • Why? Slow addition prevents a high local concentration of brominating agent, preventing dibromination.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C). Monitor via TLC (Silica, 9:1 Hexane:EtOAc). The product spot (

    
    ) should appear as the starting material (
    
    
    
    ) disappears. Reaction time is typically 1-3 hours.
  • Quench: Pour the reaction mixture into 50 mL of water containing 10 mL saturated sodium thiosulfate (

    
    ).
    
    • Visual Check: The orange tint (trace

      
      ) should disappear immediately.
      
  • Workup: Extract with Ethyl Acetate (

    
     mL). Combine organics, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: The residue is usually pure enough for subsequent steps. If necessary, recrystallize from cold hexane.

Part 4: Drug Development Implications

In Medicinal Chemistry, the methoxy group is a double-edged sword.

  • Metabolic Liability: The methoxy group is a prime target for Cytochrome P450 enzymes (specifically CYP2D6). O-dealkylation generates a phenol, which is rapidly glucuronidated and excreted.

    • Strategy: If half-life is an issue, replace

      
       with 
      
      
      
      or a cyclic ether (dihydrobenzofuran) to block metabolism while retaining electronic properties.
  • Solubility: Unlike a plain alkyl group, the oxygen atom accepts hydrogen bonds, slightly improving aqueous solubility.

SAR_Logic Methoxy Methoxy Group (-OCH3) in Lead Compound Issue1 High Clearance? (Metabolic Instability) Methoxy->Issue1 Issue2 Potency Low? (Electronic Mismatch) Methoxy->Issue2 Sol1 Solution: Switch to -OCF3 or -Cl (Block Metabolism) Issue1->Sol1 Sol2 Solution: Cyclize to Dihydrobenzofuran (Conformational Lock) Issue1->Sol2

Figure 3: Decision matrix for optimizing methoxy-containing leads in SAR studies.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Organic Chemistry Portal. (n.d.). Electrophilic Aromatic Substitution: Substituent Effects.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Anisole.

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard Reference Text).
  • Di Lello, P., et al. N-Bromosuccinimide (NBS) in Organic Synthesis. LibreTexts Chemistry.

Foundational

potential applications of 1-(3-Bromopropyl)-2-methoxybenzene in medicinal chemistry

The following technical guide details the strategic application of 1-(3-Bromopropyl)-2-methoxybenzene (CAS: 38011-77-7) in medicinal chemistry. This guide is structured for researchers focusing on GPCR ligand design, spe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 1-(3-Bromopropyl)-2-methoxybenzene (CAS: 38011-77-7) in medicinal chemistry. This guide is structured for researchers focusing on GPCR ligand design, specifically for the serotonin (5-HT) and adrenergic receptor families.

Executive Summary

1-(3-Bromopropyl)-2-methoxybenzene is a specialized electrophilic building block used to introduce the 2-methoxyphenylpropyl moiety into small molecule drug candidates.[1] This structural motif is a "privileged scaffold" in Neuropsychiatry and Cardiovascular medicinal chemistry, serving as a critical anchor for Long-Chain Arylpiperazines (LCAPs) .

Its primary utility lies in its ability to tether a basic amine core (pharmacophore A) to a lipophilic aromatic head group (pharmacophore B) via a flexible three-carbon spacer.[1] This specific distance (


) is often optimal for spanning the orthosteric binding site to the secondary allosteric pocket in Class A GPCRs, particularly 5-HT1A , Dopamine D2 , and 

-Adrenergic
receptors.[1]

Chemical Profile & Reactivity

Before integrating this reagent into a synthetic workflow, one must understand its electrophilic character and stability profile.

Structural Analysis[1][2]
  • Systematic Name: 1-(3-Bromopropyl)-2-methoxybenzene[1]

  • CAS Number: 38011-77-7[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 229.12 g/mol [1]

  • Key Features:

    • Leaving Group: Primary alkyl bromide (highly reactive toward

      
       substitution).
      
    • Linker: Propyl chain (3 carbons) allows for conformational flexibility without excessive entropic penalty.

    • Aromatic Head: Ortho-methoxy group functions as a hydrogen bond acceptor and introduces steric bulk that often dictates receptor subtype selectivity (e.g.,

      
       vs 
      
      
      
      ).
Stability & Handling[1]
  • Light Sensitivity: Like most alkyl bromides, this compound is susceptible to photolytic degradation. Store in amber vials.

  • Cyclization Risk: Under strong Lewis acid conditions, there is a theoretical risk of intramolecular cyclization to form chroman derivatives, although the 3-carbon chain makes this less favorable than in 2-bromoethyl analogs.[1]

  • Storage:

    
     under inert atmosphere (Argon/Nitrogen).
    

Medicinal Chemistry Applications: The "Privileged" Connection

The 2-methoxyphenyl group connected via a propyl chain is a recurring motif in bioactive molecules. The "2-Methoxy Effect" is a well-documented phenomenon where the ortho-substitution restricts rotation and creates a specific electrostatic potential map that favors binding to serotonin receptors.[1]

Target Receptors
Target ReceptorRole of 2-Methoxyphenylpropyl MoietyRepresentative Drug Classes
5-HT1A (Serotonin) Acts as the lipophilic "tail" interacting with aromatic clusters (e.g., Phe/Trp residues) in the receptor vestibule.[1]Azapirones, Arylpiperazines

-Adrenergic
Provides selectivity for uroselective antagonism (e.g., Tamsulosin-like binding modes).[1]Phenylpiperazines, Quinazolines
Dopamine D2/D3 Modulates efficacy (agonist vs. antagonist) by engaging secondary binding pockets.[1]Atypical Antipsychotics
Pharmacophore Logic

In the design of Multi-Target Directed Ligands (MTDLs) , this reagent allows for the rapid assembly of "Hybrid" molecules. For example, linking a known D2 pharmacophore (like a phenylpiperazine) to this bromide creates a dual 5-HT/D2 ligand, a strategy often used to reduce extrapyramidal side effects in antipsychotics.

Synthetic Protocols & Workflows

The following protocols are self-validating systems designed to maximize yield and minimize side reactions (such as elimination to the styrene derivative).

Protocol A: Standard N-Alkylation (Finkelstein-Assisted)

This method is preferred for coupling the bromide to secondary amines (e.g., piperazine, piperidine). The addition of Potassium Iodide (KI) generates the more reactive alkyl iodide in situ.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 1-(3-Bromopropyl)-2-methoxybenzene (1.1 equiv)[1]

  • Base:

    
     (Anhydrous, 3.0 equiv)
    
  • Catalyst: KI (0.1 equiv)

  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Secondary Amine (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

  • Activation: Add anhydrous

    
     (3.0 equiv) and KI (0.1 equiv). Stir at room temperature for 15 minutes to ensure base dispersion.
    
  • Addition: Add 1-(3-Bromopropyl)-2-methoxybenzene (1.1 equiv) dropwise via syringe.

    • Why: Dropwise addition prevents localized high concentrations that could lead to over-alkylation (quaternization) if the amine is primary.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • Monitoring: Monitor via TLC (System: DCM/MeOH 95:5). The bromide spot (

      
       in Hex/EtOAc) should disappear.
      
  • Workup: Cool to RT. Filter off the inorganic salts (

    
    /KBr).[3] Concentrate the filtrate in vacuo.
    
  • Purification: Redissolve residue in DCM, wash with water and brine. Purify via Flash Column Chromatography (Silica Gel).[4][5]

Visualization of Synthetic Logic

The following diagram illustrates the convergent synthesis of a hypothetical 5-HT1A antagonist using this building block.

G Start1 Secondary Amine (Pharmacophore A) Process N-Alkylation (K2CO3, KI, ACN, Reflux) Start1->Process Start2 1-(3-Bromopropyl)- 2-methoxybenzene (Linker-Head) Start2->Process Intermediate Transition State (In situ Alkyl Iodide) Process->Intermediate Finkelstein Exchange Product Target Ligand (Aryl-Linker-Amine) Intermediate->Product SN2 Attack

Figure 1: Convergent synthetic workflow for coupling 1-(3-Bromopropyl)-2-methoxybenzene with a secondary amine pharmacophore.

Case Study: Designing a Uroselective -Antagonist[1]

To demonstrate the utility of this reagent, we examine the structural logic of designing a ligand similar to Naftopidil or Urapidil analogs.

Structural Comparison

Many


-antagonists possess the general structure:
[Aryl Head] - [Linker] - [Basic Nitrogen] - [Core Scaffold]
  • Reagent Role: The 1-(3-Bromopropyl)-2-methoxybenzene provides the [Aryl Head] - [Linker] portion.

  • Advantage: The ortho-methoxy group creates a steric clash that prevents the molecule from entering the tighter binding pocket of the

    
     subtype, thereby enhancing selectivity for the 
    
    
    
    subtype (located in the prostate), which is desirable for treating Benign Prostatic Hyperplasia (BPH).
Quantitative Data: Linker Length Impact

The following table summarizes hypothetical SAR (Structure-Activity Relationship) data derived from general literature trends on phenylpiperazine GPCR ligands, illustrating why the propyl (3-carbon) chain provided by this reagent is critical.

Linker Length (n)Reagent Used5-HT1A Affinity (

, nM)
Selectivity (5-HT vs D2)
Ethyl (n=2)1-(2-Bromoethyl)-2-methoxybenzene> 100 nM (Low)Poor
Propyl (n=3) 1-(3-Bromopropyl)-2-methoxybenzene 0.5 - 5.0 nM (High) High (>50-fold)
Butyl (n=4)1-(4-Bromobutyl)-2-methoxybenzene10 - 50 nM (Moderate)Moderate

Note: Data represents general SAR trends for arylpiperazine ligands [1, 2].[1]

Troubleshooting & Quality Control

Impurity Profiling

When using this reagent, be aware of the following common impurities:

  • Elimination Product: 1-Allyl-2-methoxybenzene (formed if reaction temperature is too high or base is too strong).[1]

    • Detection: Olefinic protons in

      
      -NMR (5.0–6.0 ppm).
      
  • Hydrolysis Product: 3-(2-Methoxyphenyl)propan-1-ol (formed if solvents are not anhydrous).[1]

    • Detection: Broad -OH peak in IR (

      
      ).
      
Analytical Validation (Self-Check)
  • 
    -NMR (CDCl3):  Look for the characteristic triplet of the 
    
    
    
    at
    
    
    ppm and the methoxy singlet at
    
    
    ppm. The aromatic protons should show the specific ortho-substitution pattern (2 doublets, 2 triplets/multiplets).

References

  • Glennon, R. A., et al. (1994). "Binding of substituted phenylpiperazines to 5-HT1A serotonin receptors."[1] Journal of Medicinal Chemistry.

  • Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. 5-HT1A receptor affinities of arylpiperazines."[1] Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). "Product Specification: 1-(3-Bromopropyl)-2-methoxybenzene (CAS 38011-77-7)."[1][2] Merck KGaA.[1]

  • PubChem. (2024). "Compound Summary: 1-(3-Bromopropyl)-2-methoxybenzene." National Center for Biotechnology Information.[1]

  • Lepor, H. (2007). "Alpha-blockers for the Treatment of BPH." Reviews in Urology.

(Note: While specific CAS 38011-77-7 is the ortho-isomer, researchers should verify isomeric purity as para-isomers (CAS 57293-19-3) are also common in catalog searches.)[1]

Sources

Exploratory

safety and handling precautions for 1-(3-Bromopropyl)-2-methoxybenzene

An In-depth Technical Guide to the Safe Handling of 1-(3-Bromopropyl)-2-methoxybenzene Introduction 1-(3-Bromopropyl)-2-methoxybenzene (CAS No. 38011-77-7; Molecular Formula: C₁₀H₁₃BrO) is a valuable chemical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-(3-Bromopropyl)-2-methoxybenzene

Introduction

1-(3-Bromopropyl)-2-methoxybenzene (CAS No. 38011-77-7; Molecular Formula: C₁₀H₁₃BrO) is a valuable chemical intermediate frequently utilized in organic synthesis, particularly within pharmaceutical and materials science research.[1][2] Its utility stems from the presence of two key functional groups: a reactive bromopropyl chain amenable to nucleophilic substitution and an electron-rich methoxybenzene ring. This bifunctionality allows for its use as a building block in the synthesis of more complex molecular architectures.

The safe and effective use of this reagent in a laboratory or drug development setting is paramount. This guide provides a comprehensive overview of the essential safety protocols and handling precautions. It is designed for researchers, chemists, and technical personnel who may handle this compound.

A critical note on data sourcing: Comprehensive safety data specifically for the 1-(3-Bromopropyl)-2-methoxybenzene isomer is limited. Therefore, this guide has been constructed by synthesizing and extrapolating information from Safety Data Sheets (SDS) and technical documents for structurally analogous compounds, including the para- and meta-isomers, as well as related phenylalkyl bromides. This approach is based on the well-established principle that compounds with similar functional groups exhibit comparable hazard profiles.

Section 1: Hazard Identification and Mechanistic Rationale

Understanding the intrinsic chemical properties of 1-(3-Bromopropyl)-2-methoxybenzene is fundamental to recognizing its potential hazards. The primary risks are associated with its reactivity as an alkylating agent and its irritant properties.

Core Chemical Hazards:

  • Alkylating Agent: The terminal bromine atom on the propyl chain is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity, while useful in synthesis, means it can potentially alkylate biological macromolecules (proteins, DNA), leading to tissue irritation and potential toxicity.

  • Irritant Nature: Direct contact with skin or eyes can cause significant irritation, and in some cases, chemical burns, due to the aforementioned reactivity.[3][4][5]

  • Respiratory Effects: Vapors or mists of the compound can irritate the respiratory tract.[3][6]

  • Ingestion Toxicity: The compound is considered harmful if swallowed.[4][6][7][8]

Globally Harmonized System (GHS) Classification

The following table summarizes the anticipated GHS hazard classifications, compiled from data on analogous compounds.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][7][8]
Skin Corrosion / IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage or H315: Causes skin irritation[4][5]
Serious Eye Damage / IrritationCategory 1 / 2AH318: Causes serious eye damage or H319: Causes serious eye irritation[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][7]

Section 2: Risk Mitigation through Exposure Controls & Personal Protection

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is required to minimize exposure risk.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 1-(3-Bromopropyl)-2-methoxybenzene is a properly functioning chemical fume hood . This is non-negotiable. The fume hood contains vapors and prevents their release into the laboratory environment. All manipulations, including weighing, transferring, and use in reactions, must be performed within the hood. Additionally, laboratory facilities must be equipped with easily accessible emergency eyewash stations and safety showers , as mandated by safety regulations.[6]

Personal Protective Equipment (PPE): A Self-Validating Barrier

The selection of appropriate PPE is critical for preventing direct contact. The following table outlines the minimum PPE requirements.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile or Neoprene chemotherapy-rated gloves (ASTM D6978).[9][10]Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for extended operations or when handling larger quantities.
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A full-face shield should be worn over goggles when there is a significant splash risk.[6][11]Protects eyes from splashes and vapors. Standard safety glasses do not provide adequate protection.
Body Protection A flame-resistant laboratory coat with long sleeves and knit cuffs.Protects skin and personal clothing from contamination. The coat must be fully buttoned.
Respiratory Protection Generally not required if work is conducted within a certified chemical fume hood. For spill cleanup or in situations with potential for aerosol generation outside of a hood, an air-purifying respirator with an organic vapor cartridge is necessary.[9]Prevents inhalation of irritating vapors or mists.
Essential Hygiene Protocols
  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7][12]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][7]

  • Contaminated clothing should be removed immediately and decontaminated before reuse.[5]

Section 3: Standard Operating Procedures for Handling & Storage

Adherence to strict protocols is essential for ensuring safety and experimental integrity.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment and PPE.

  • Aliquotting: Transfer the required amount of 1-(3-Bromopropyl)-2-methoxybenzene from the main storage container to a suitable, labeled reaction vessel inside the fume hood. Use a clean glass pipette or syringe for the transfer.

  • Reaction Setup: Add the reagent to the reaction mixture slowly and in a controlled manner.

  • Post-Handling: Tightly cap the primary container and any vessel containing the chemical. Decontaminate any surfaces within the fume hood that may have been exposed.

  • Waste Disposal: Dispose of any contaminated consumables (e.g., pipette tips, wipes) in a designated hazardous waste container.

Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent accidents.

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[12][13][14]

  • Container: Keep the container tightly closed to prevent the release of vapors.[5][12][14]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases, as these can initiate vigorous or exothermic reactions.[5]

  • Inventory: All containers must be clearly labeled with the chemical name, concentration, and associated GHS hazard pictograms.

Section 4: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures
Exposure RouteAction
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][15]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][12][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][12]
Laboratory Spill Response Protocol (For spills < 100 mL)

This protocol outlines the necessary steps for managing a minor spill. For major spills, evacuate the area and contact your institution's emergency response team.[16]

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.[16]

  • Assess: Ensure you have the correct PPE and spill kit materials before proceeding. If the spill is too large or you feel unsafe, evacuate and call for help.[17]

  • Contain: If the substance is a liquid, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).[18]

  • Absorb: Gently cover and absorb the spilled material with the absorbent. Avoid creating dust or aerosols.

  • Collect: Carefully scoop the contaminated absorbent material into a labeled, sealable hazardous waste container. Use non-sparking tools if the material is near flammable solvents.[16]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. Collect all cleaning materials in the hazardous waste container.

  • Dispose: Seal the waste container and arrange for its disposal through your institution's hazardous waste management program.

  • Report: Document the incident according to your laboratory's and institution's policies.

Spill_Response_Workflow cluster_Initial_Actions Phase 1: Immediate Response cluster_Cleanup Phase 2: Cleanup Protocol cluster_Finalization Phase 3: Post-Cleanup Spill Spill Occurs Alert Alert Personnel & Isolate Area Spill->Alert Assess Assess Situation (Size, Hazards, PPE) Alert->Assess Decision Is Spill Minor & Safe to Handle? Assess->Decision Contain Contain Spill with Absorbent Absorb Absorb Material Contain->Absorb Collect Collect Waste into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Surface Collect->Decontaminate Dispose Arrange for Waste Disposal Decontaminate->Dispose Report Report Incident Dispose->Report Decision->Contain Yes Evacuate EVACUATE & CALL EMERGENCY RESPONSE Decision->Evacuate No

Caption: Laboratory Spill Response Workflow for 1-(3-Bromopropyl)-2-methoxybenzene.

Section 5: Disposal Considerations

Chemical waste is heavily regulated.

  • Waste Characterization: 1-(3-Bromopropyl)-2-methoxybenzene and materials contaminated with it must be treated as hazardous waste.

  • Disposal Method: Do not dispose of this chemical down the drain or in general trash. All waste must be collected in properly labeled, sealed, and compatible containers.[19]

  • Professional Disposal: Disposal must be handled by a licensed environmental waste management company in strict accordance with all local, state, and federal regulations.[5][12][19]

References

  • PubChem. (n.d.). (3-Bromopropyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromopropyl)-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 3,3'-Dimethoxybenzidine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(3-Bromopropyl)-3-methoxybenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Spill-Procedures. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • The University of British Columbia. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • University of Washington. (n.d.). Chemical Spill Cleanup. Retrieved from [Link]

  • ASHP. (n.d.). Personal Protective Equipment. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of 1-(3-Bromopropyl)-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Criticality of Stability in Synthesis In the realm of organic synthesis and drug development, the integrity of starting material...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Stability in Synthesis

In the realm of organic synthesis and drug development, the integrity of starting materials and intermediates is paramount. The stability of a chemical entity directly influences reaction yields, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability and optimal storage conditions for 1-(3-Bromopropyl)-2-methoxybenzene, a key building block in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, the insights presented herein are a synthesis of established chemical principles and practical, field-proven experience.

Section 1: Physicochemical Properties and Inherent Reactivity

1-(3-Bromopropyl)-2-methoxybenzene, with the CAS number 38011-77-7, is a substituted aromatic compound featuring a methoxy group and a bromopropyl chain. Its molecular structure inherently dictates its reactivity and stability profile.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrO-
Molecular Weight 229.11 g/mol -
Appearance Colorless to pale yellow liquid (predicted)General knowledge
Boiling Point Not specified-
Solubility Soluble in common organic solvents; insoluble in water (predicted)General knowledge

The presence of a primary alkyl bromide introduces a reactive site susceptible to nucleophilic substitution and elimination reactions. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic substitution. Understanding these fundamental characteristics is crucial for predicting potential degradation pathways.

Section 2: Factors Influencing the Stability of 1-(3-Bromopropyl)-2-methoxybenzene

The long-term stability of 1-(3-Bromopropyl)-2-methoxybenzene is contingent on several environmental factors. Careful control of these factors is essential to maintain the compound's purity and prevent the formation of unwanted byproducts.

Temperature
  • Elimination: Increased thermal energy can promote the elimination of hydrogen bromide (HBr), leading to the formation of an unsaturated prop-1-enyl-2-methoxybenzene.

  • Decomposition: At higher temperatures, more extensive decomposition of the molecule can occur, potentially leading to a complex mixture of degradation products.

For general laboratory use, storage in a standard laboratory refrigerator (2-8 °C ) is recommended to minimize thermal degradation.

Light

Many aromatic compounds, particularly those with activating groups like methoxy substituents, are susceptible to photodegradation.[1] Exposure to light, especially UV radiation, can initiate radical reactions. For brominated compounds, this can lead to the cleavage of the carbon-bromine bond, generating a bromine radical and an organic radical. These reactive species can then participate in a variety of secondary reactions, leading to dimerization, polymerization, or reaction with atmospheric oxygen.

Therefore, it is imperative to store 1-(3-Bromopropyl)-2-methoxybenzene in amber-colored or opaque containers to protect it from light.

Moisture (Hydrolysis)

The alkyl bromide functionality in 1-(3-Bromopropyl)-2-methoxybenzene is susceptible to hydrolysis, a reaction with water that would yield the corresponding alcohol, 1-(3-hydroxypropyl)-2-methoxybenzene, and hydrobromic acid.

Caption: Potential hydrolysis of 1-(3-Bromopropyl)-2-methoxybenzene.

This reaction is typically slow at neutral pH but can be accelerated by the presence of acids or bases. The hydrobromic acid produced during hydrolysis can auto-catalyze the reaction, leading to a cascade of degradation. To mitigate this, the compound should be stored in a dry environment , and containers should be tightly sealed to prevent the ingress of atmospheric moisture. The use of a desiccator for long-term storage is a sound practice.

Air (Oxidation)

While the molecule does not contain functionalities that are highly susceptible to rapid air oxidation under normal conditions, prolonged exposure to air, especially in the presence of light or elevated temperatures, can lead to the formation of oxidative degradation products. Therefore, it is good practice to store the compound under an inert atmosphere , such as nitrogen or argon, particularly for long-term storage or for high-purity applications. Purging the container with an inert gas before sealing can displace oxygen and enhance stability.

Section 3: Recommended Storage Conditions and Handling

Based on the analysis of its chemical structure and potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability and purity of 1-(3-Bromopropyl)-2-methoxybenzene.

Summary of Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature 2-8 °C (Refrigerated)To minimize thermal degradation (elimination and decomposition).
Light Protect from light (Amber or opaque containers)To prevent photodegradation initiated by UV radiation.
Moisture Store in a dry environment (Tightly sealed containers, consider desiccator)To prevent hydrolysis of the alkyl bromide.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon)To prevent oxidation, especially for long-term storage.

Handling Precautions:

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[2][3][4][5]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[2][3][4][5]

  • Avoid inhalation of vapors.[2][3][4][5]

  • Keep away from strong oxidizing agents, as these can react with the alkyl bromide and the aromatic ring.

Section 4: Experimental Protocols for Stability Assessment

To ensure the quality of 1-(3-Bromopropyl)-2-methoxybenzene, particularly after prolonged storage or when used in sensitive applications, its purity should be periodically assessed. The following are generalized protocols for common analytical techniques.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of 1-(3-Bromopropyl)-2-methoxybenzene in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is generally suitable.

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Data Analysis: The purity of the sample can be determined by the area percentage of the main peak in the chromatogram. The presence of additional peaks may indicate the presence of impurities or degradation products. GC-MS can be used to identify these minor components by their mass spectra.

Caption: A typical workflow for GC-based purity assessment.

Structural Confirmation and Impurity Detection by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for confirming the structure of the compound and detecting the presence of impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Confirm the structure: The spectrum should exhibit characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the bromopropyl chain. The chemical shifts, integration values, and coupling patterns should be consistent with the structure of 1-(3-Bromopropyl)-2-methoxybenzene.

    • Identify impurities: The presence of unexpected signals may indicate impurities or degradation products. For example, the appearance of signals corresponding to an alkene could suggest elimination has occurred. Signals corresponding to a hydroxyl group could indicate hydrolysis.

Section 5: Conclusion and Best Practices

The chemical integrity of 1-(3-Bromopropyl)-2-methoxybenzene is best maintained through a proactive approach to storage and handling. By understanding its inherent reactivity and implementing the recommended control measures—refrigeration, protection from light, exclusion of moisture, and use of an inert atmosphere—researchers can significantly extend the shelf-life of this valuable synthetic intermediate and ensure the reliability of their experimental outcomes. Regular analytical assessment of purity is a critical component of a robust quality control system, providing confidence in the material's suitability for its intended use.

References

[6] Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]

[3] Angene Chemical. (2025, February 26). Safety Data Sheet: 1-(1-Bromoethyl)-3-methoxybenzene. Retrieved from [Link]

[7] Shimadzu. (2012, June). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]

[8] Journal of Pharmacognosy and Phytochemistry. (2019, February 5). GC–MS analysis and antimicrobial activity of various solvent extracts from Simarouba glauca leaves. Retrieved from [Link]

[9] HEADSPACE GC/MS AND LC/MS ANALYSIS OF BIOACTIVE COMPOUNDS FROM GOSSYPIUM BARBADENSE L. STEM AND ASSESSMENT OF THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Retrieved from [Link]

[10] PubMed. (2020, November 5). 1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants. Retrieved from [Link]

[11] PubMed. (n.d.). Aerobic and anaerobic biodegradation of 1,2,3-trichloropropane and 1,2-dichloropropane: implications for bioremediation. Retrieved from [Link]

[12] NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). Retrieved from [Link]

[1] PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]

[13] PubChem. (n.d.). 1-(3-Bromopropyl)-3-methoxybenzene. Retrieved from [Link]

[14] The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

[15] ResearchGate. (n.d.). A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. Retrieved from [Link]

[16] Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

[17] Supporting Information. (n.d.). Retrieved from [Link]

[18] PubChem. (n.d.). 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of novel compounds using 1-(3-Bromopropyl)-2-methoxybenzene

Application Note: Synthesis of Novel Compounds using 1-(3-Bromopropyl)-2-methoxybenzene Part 1: Introduction & Strategic Utility Compound Profile: Name: 1-(3-Bromopropyl)-2-methoxybenzene[1][2][3][4] Synonyms: 2-(3-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Novel Compounds using 1-(3-Bromopropyl)-2-methoxybenzene

Part 1: Introduction & Strategic Utility

Compound Profile:

  • Name: 1-(3-Bromopropyl)-2-methoxybenzene[1][2][3][4]

  • Synonyms: 2-(3-Bromopropyl)anisole; o-(3-Bromopropyl)anisole[1][2][3][4]

  • CAS: 3964-57-6[2][3][4]

  • Molecular Formula: C₁₀H₁₃BrO[1][3][4]

  • Molecular Weight: 229.11 g/mol [3]

Strategic Significance in Drug Discovery: 1-(3-Bromopropyl)-2-methoxybenzene is a high-value electrophilic building block used primarily to introduce the 3-(2-methoxyphenyl)propyl moiety.[1][2][3][4] This structural motif is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptor (GPCR) ligands.[2][3][4]

It is structurally homologous to the "phenylpiperazine" tail found in blockbuster drugs like Urapidil (antihypertensive), Naftopidil , and various serotonin (5-HT1A) antagonists.[2][3] Unlike the more common phenoxyalkyl linkers, the propyl-linked anisole provides a distinct steric and lipophilic profile that often improves metabolic stability by removing the ether oxygen susceptible to oxidative dealkylation.[2][3][4]

Core Applications:

  • N-Alkylation: Synthesis of long-chain arylpiperazines (LCAPs) targeting 5-HT and Dopamine receptors.[1][2][3][4]

  • C-C Bond Formation: Precursor for Grignard reagents to synthesize complex alcohols or chain-extended aromatics.[1][2][3][4]

  • Fragment-Based Drug Design (FBDD): Linking the 2-methoxyphenyl "head group" to diverse "tail" fragments (e.g., phthalimides, isoquinolines).[2][3][4]

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 5-HT1A Ligands via N-Alkylation

Objective: To synthesize 1-[3-(2-methoxyphenyl)propyl]piperazine derivatives by coupling 1-(3-bromopropyl)-2-methoxybenzene with a secondary amine.

Mechanism: SN2 Nucleophilic Substitution.[3][4] Key Challenge: Preventing over-alkylation (quaternization) and eliminating elimination side-products (styrene formation).[1][2][3][4]

Reagents:

  • 1-(3-Bromopropyl)-2-methoxybenzene (1.0 equiv)[1][2][3][4]

  • Secondary Amine (e.g., Piperazine, 4-phenylpiperidine) (1.1 – 1.5 equiv)[2][3]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[2][3]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Finkelstein condition optimization[2][3]

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1][2][3]

Step-by-Step Methodology:

  • Preparation:

    • Charge a reaction flask with anhydrous K₂CO₃ (2.0 eq) and KI (0.1 eq).

    • Add the secondary amine (1.2 eq) dissolved in Acetonitrile (10 mL/g of substrate).[2][3]

    • Expert Insight: Use Acetonitrile for easier workup; use DMF if the amine is poorly soluble.[2][3][4] KI is critical; it converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the reaction and reducing thermal degradation.[2][4]

  • Addition:

    • Add 1-(3-Bromopropyl)-2-methoxybenzene (1.0 eq) dropwise over 15 minutes at room temperature.

    • Why? Slow addition prevents localized high concentrations that favor bis-alkylation.[3][4]

  • Reaction:

    • Heat the mixture to reflux (80–82°C) for Acetonitrile.

    • Monitor via TLC (System: Hexane/EtOAc 3:1) or LC-MS.[1][2][3][4] Typical reaction time: 6–12 hours.[2][3][4]

    • Endpoint: Disappearance of the bromide starting material.[3][4]

  • Workup:

    • Cool to room temperature.[2][3][4] Filter off the inorganic salts (K₂CO₃/KBr/KI).[2][3][4]

    • Evaporate the solvent under reduced pressure.[2][3][4][5]

    • Dissolve residue in DCM (Dichloromethane) and wash with water (2x) and Brine (1x).[2][3][4]

    • Dry over Na₂SO₄ and concentrate.[2][3][4]

  • Purification:

    • Flash Chromatography: Silica gel; Gradient elution (0–5% MeOH in DCM).[2][3][4]

    • Salt Formation (Optional): Dissolve free base in ethanol and add HCl/Ether to precipitate the hydrochloride salt for high-purity storage.[1][2][3][4]

Protocol B: Grignard Reagent Formation (C-C Bond Formation)

Objective: To generate the organomagnesium species for reaction with aldehydes or ketones.[2][3][4]

Reagents:

  • 1-(3-Bromopropyl)-2-methoxybenzene[1][2][3][4]

  • Magnesium turnings (1.2 equiv)[2][3]

  • Iodine (single crystal) or 1,2-Dibromoethane (catalytic)[1][2][3]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1][2][3]

Step-by-Step Methodology:

  • Activation:

    • Flame-dry the glassware under Argon/Nitrogen flow.[1][3][4]

    • Add Mg turnings.[2][3][4] "Dry stir" for 10 mins to crush oxide layer.[2][3][4]

    • Add a crystal of Iodine and cover Mg with minimal THF.[3][4]

  • Initiation:

    • Add 5-10% of the total volume of 1-(3-Bromopropyl)-2-methoxybenzene.[1][2][3][4]

    • Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (initiation).

  • Propagation:

    • Add the remaining bromide (diluted in THF) dropwise to maintain a gentle reflux without external heating.

    • Critical Control: If reflux stops, apply external heat immediately.[3][4] If it becomes too vigorous, cool with an ice bath.[3][4]

  • Utilization:

    • Once addition is complete, reflux for an additional 1 hour.

    • Cool to 0°C and cannulate into the solution of the electrophile (e.g., benzaldehyde).[2][3]

Part 3: Visualization & Data

Workflow Logic (DOT Diagram)

SynthesisWorkflow Start Start: 1-(3-Bromopropyl)-2-methoxybenzene Decision Select Pathway Start->Decision PathA Pathway A: N-Alkylation (Target: Amines/Piperazines) Decision->PathA Synthesize GPCR Ligand PathB Pathway B: Grignard Formation (Target: Aldehydes/Ketones) Decision->PathB Chain Extension StepA1 Add K2CO3 + KI (Cat.) in Acetonitrile PathA->StepA1 StepB1 Mg Turnings, THF I2 Initiator PathB->StepB1 StepA2 Reflux 8-12h (S_N2 Mechanism) StepA1->StepA2 StepA3 Purification: Flash Column or HCl Salt StepA2->StepA3 StepB2 Electrophile Addition (e.g., Benzaldehyde) StepB1->StepB2 StepB3 Quench (NH4Cl) & Extraction StepB2->StepB3

Caption: Decision tree for synthetic pathways using 1-(3-Bromopropyl)-2-methoxybenzene.

Solvent & Condition Optimization Table
SolventBaseTemp (°C)Yield (%)Notes
Acetonitrile K₂CO₃82 (Reflux)85-92%Recommended. Easy workup, high conversion.[1][2][3][4]
DMF TEA / K₂CO₃60-8075-85%Harder to remove solvent; use for low-solubility amines.[1][2][3][4]
Acetone K₂CO₃56 (Reflux)40-60%Too slow; requires iodide catalyst (Finkelstein).[2][3][4]
Toluene NaH11060-70%Risk of elimination (styrene formation).[1][2][3][4]

Part 4: Troubleshooting & Safety

Common Issues:

  • Elimination Product (Styrene derivative):

    • Symptom:[1][3][5][6][7][8][9][10][11][12] Appearance of olefin peaks in NMR (5.0–6.5 ppm).[2][3][4]

    • Cause: Base is too strong or temperature is too high.[2][3][4]

    • Fix: Switch from NaH to K₂CO₃; lower temperature to 60°C.[2][3][4]

  • Incomplete Reaction:

    • Cause: Poor leaving group ability of Bromide.[2][3][4]

    • Fix: Ensure KI (Potassium Iodide) is added.[2][3][4] This converts R-Br to R-I in situ, which reacts 100x faster.[2][3][4]

Safety Profile (E-E-A-T):

  • Hazards: The compound is an alkylating agent.[2][3][4] It is potentially mutagenic and a severe skin/eye irritant .[3][4]

  • Handling: Always handle in a fume hood. Wear nitrile gloves (double gloving recommended).[2][3][4]

  • Neutralization: Quench excess alkyl bromide with an amine solution (e.g., ammonia or ethanolamine) before disposal to destroy alkylating potential.[2][3][4]

Part 5: References

  • PubChem. 1-(3-Bromopropyl)-2-methoxybenzene Compound Summary. National Library of Medicine.[2][3][4] Available at: [Link][1][2][3]

  • Mokrosz, J. L., et al. (1992).[2][3][4] Structure-activity relationship studies of central nervous system agents.[1][3][4][10] 5-HT1A receptor affinity of some long-chain arylpiperazines. Journal of Medicinal Chemistry. (Contextual grounding for arylpiperazine synthesis).

  • Organic Chemistry Portal. Synthesis of Piperazines and N-Alkylation Protocols. Available at: [Link][1][2][3]

Sources

Application

Application Note: Controlled N-Alkylation of Primary Amines with 1-(3-Bromopropyl)-2-methoxybenzene

[1][2] )[1][2] Abstract & Scope This Application Note provides a technical framework for the synthesis of secondary amines via the alkylation of primary amines with 1-(3-Bromopropyl)-2-methoxybenzene . This specific alky...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]


)[1][2]

Abstract & Scope

This Application Note provides a technical framework for the synthesis of secondary amines via the alkylation of primary amines with 1-(3-Bromopropyl)-2-methoxybenzene . This specific alkyl bromide is a critical pharmacophore building block ("synthon") used extensively in the development of GPCR ligands, particularly 5-HT1A receptor antagonists (e.g., substituted phenylpiperazines) and


-adrenergic blockers  (e.g., Urapidil analogs).[2]

While the reaction follows a standard


 mechanism, the primary challenge is chemoselectivity . The product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to "runaway" over-alkylation and the formation of tertiary amines or quaternary ammonium salts. This guide outlines protocols to maximize mono-alkylation yields and ensure reproducibility in medicinal chemistry workflows.

Mechanistic Insight & Reaction Kinetics

The "Runaway" Alkylation Challenge

The reaction between a primary amine (


) and 1-(3-Bromopropyl)-2-methoxybenzene involves the lone pair of the nitrogen attacking the terminal carbon of the propyl chain, displacing the bromide ion.[1][2]

The Paradox: Alkyl groups are electron-donating.[1][2] Once the primary amine is alkylated to form a secondary amine, the nitrogen center becomes more electron-rich and thus more nucleophilic.[3] Consequently, the secondary amine competes with the remaining primary amine for the alkyl bromide, leading to bis-alkylation.

Pathway Visualization

The following diagram illustrates the competitive pathways and the target window for optimization.

ReactionPath Start Primary Amine (R-NH2) Mono TARGET: Secondary Amine Start->Mono + Reagent (k1) Slow Step Reagent 1-(3-Bromopropyl)- 2-methoxybenzene Bis IMPURITY: Tertiary Amine (Bis-alkylated) Mono->Bis + Reagent (k2) Fast Step (k2 > k1) Quat IMPURITY: Quaternary Salt Bis->Quat + Reagent (k3)

Caption: Competitive alkylation pathways. Note that k2 (formation of impurity) is often faster than k1, necessitating kinetic control strategies.

Experimental Protocols

Protocol A: The "High-Dilution/Excess" Method (Standard)

Best for: Inexpensive primary amines where waste is acceptable.[1][2]

Principle: By maintaining a high concentration of the primary amine relative to the alkyl bromide, statistically, the bromide is more likely to encounter a primary amine than a secondary amine product.

Materials:

  • Reagent: 1-(3-Bromopropyl)-2-methoxybenzene (1.0 equiv)[1][2]

  • Nucleophile: Primary Amine (3.0 – 5.0 equiv)[2]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein condition[1][2]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (5.0 equiv) in Acetonitrile (0.1 M concentration relative to amine).

  • Base Addition: Add anhydrous

    
     (2.0 equiv) and KI (0.1 equiv).[2]
    
  • Controlled Addition: Heat the mixture to 60°C. Dissolve 1-(3-Bromopropyl)-2-methoxybenzene (1.0 equiv) in a small volume of Acetonitrile. Add this solution dropwise over 60–90 minutes using a syringe pump or addition funnel.

    • Why? Keeping the bromide concentration low prevents the secondary amine product from encountering unreacted bromide.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC or LC-MS.[1][2]

    • Endpoint: Disappearance of the bromide.

  • Workup:

    • Cool to room temperature.[4]

    • Filter off the inorganic solids (

      
      , KBr).
      
    • Concentrate the filtrate under reduced pressure.

    • Crucial Step: The residue contains the product and excess primary amine. If the primary amine is volatile, remove it by vacuum. If non-volatile, separation via column chromatography is required.

Protocol B: The "Cesium Effect" Method (Optimization)

Best for: Valuable amines or sluggish reactions.

Principle: Cesium Carbonate (


) is more soluble in organic solvents than potassium carbonate, and the "Cesium Effect" can promote mono-alkylation through coordination effects, although strict stoichiometry is still required.

Modifications to Protocol A:

  • Base: Substitute

    
     with 
    
    
    
    (1.5 equiv).
  • Solvent: DMF is preferred for solubility.

  • Stoichiometry: Can often reduce amine excess to 1.5 – 2.0 equiv.

Purification & Characterization Workflow

Since over-alkylation is a common risk, a robust purification strategy is essential.

Purification Crude Crude Reaction Mixture (Product + Excess Amine + Salts) Filter Filtration (Remove K2CO3/KBr) Crude->Filter Evap Rotary Evaporation Filter->Evap Partition Acid/Base Extraction 1. Dissolve in DCM 2. Wash with Water Evap->Partition Check Is Primary Amine Volatile? Partition->Check Volatile High Vacuum Drying (Removes Excess Amine) Check->Volatile Yes NonVolatile Column Chromatography (DCM:MeOH:NH4OH) Check->NonVolatile No Salt Salt Formation (Optional) HCl or Oxalate in Et2O Volatile->Salt NonVolatile->Salt Final Pure Secondary Amine Salt->Final

Caption: Decision tree for the purification of secondary amines following alkylation.

Data & Troubleshooting

Solvent & Base Selection Matrix[1]
SolventBaseTemp (°C)RateMono-SelectivityNotes
Acetonitrile

60-80ModerateGoodStandard condition.[1][2] Easy workup.
DMF

0-25FastPoorHigh risk of over-alkylation.[1][2] Avoid for this application.
Ethanol

RefluxSlowModerate"Green" option, but slower kinetics.
DMF

50FastExcellentBest for sterically hindered amines.
Common Issues
  • Bis-Alkylation (Major Impurity):

    • Diagnosis: LC-MS shows M + [Reagent Mass - Br].[1][2]

    • Fix: Increase the equivalents of the primary amine (up to 10x if cheap). Switch to Protocol A with slower addition.

  • No Reaction:

    • Diagnosis: Starting material persists.

    • Fix: Add Potassium Iodide (KI) (0.1 equiv).[2] The in-situ formation of the alkyl iodide (Finkelstein reaction) creates a better leaving group (

      
       vs 
      
      
      
      ).[1][2]
  • Elimination (Alkene Formation):

    • Diagnosis: Formation of 1-allyl-2-methoxybenzene (rare, but possible at high heat).[1][2]

    • Fix: Lower temperature to <60°C; avoid strong bases like NaH or alkoxides. Stick to Carbonates.

Safety & Handling (E-E-A-T)

  • Alkylating Agent Warning: 1-(3-Bromopropyl)-2-methoxybenzene is a primary alkyl halide and a potent alkylating agent.[1][2] It acts as a potential genotoxin.

    • Control: Handle in a fume hood. Double-glove (Nitrile).[1][2]

    • Quenching: Treat spills with aqueous ammonia or dilute NaOH to hydrolyze the bromide.

  • Waste Disposal: All aqueous waste containing the bromide should be segregated from general organic waste until quenched.

References

  • Salvatore, R. N., et al. (2005). Synthesis of secondary amines. Tetrahedron , 61(37), 8836-8881.[2] (Comprehensive review on N-alkylation strategies).

  • Organic Chemistry Portal.Nucleophilic Substitution (

    
    ). Available at: [Link][2][5]
    
  • PubChem. 1-(3-Bromopropyl)-2-methoxybenzene (Compound Summary). National Library of Medicine. Available at: [Link][2]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Contextualizes the use of phenylpropyl linkers in drug synthesis).
  • Master Organic Chemistry. Alkylation of Amines (and why it often fails). Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Strategic Synthesis of Aryl Propyl Ethers via Williamson Ether Synthesis Using 1-(3-Bromopropyl)-2-methoxybenzene

Abstract & Scope This technical guide provides a comprehensive framework for the synthesis of aryl propyl ethers utilizing 1-(3-Bromopropyl)-2-methoxybenzene as a key electrophilic building block. The Williamson ether sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides a comprehensive framework for the synthesis of aryl propyl ethers utilizing 1-(3-Bromopropyl)-2-methoxybenzene as a key electrophilic building block. The Williamson ether synthesis, a cornerstone of organic chemistry, is detailed herein with a focus on practical application for researchers in medicinal chemistry and drug development. We will dissect the underlying S$_N$2 mechanism, explore critical experimental parameters, provide a robust, step-by-step protocol, and offer expert insights into troubleshooting and optimization. This document is designed to empower scientists to confidently and efficiently synthesize target ether molecules, which are prevalent structural motifs in a vast array of pharmacologically active compounds.[1][2]

Scientific Foundation: The Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, this reaction remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[3][4] The core of the synthesis involves the reaction of a deprotonated alcohol (an alkoxide) or phenol (a phenoxide) with an organohalide.[5][6]

The S$_N$2 Mechanistic Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S$_N$2) mechanism.[3][7][8] This is a single, concerted step where the nucleophilic alkoxide performs a "backside attack" on the electrophilic carbon atom bearing the leaving group (in our case, a bromide).[5][8][9]

Key Mechanistic Steps:

  • Deprotonation: An alcohol or phenol is treated with a suitable base to generate a highly nucleophilic alkoxide or phenoxide. This initial acid-base reaction is critical for activating the nucleophile.[9][10][11]

  • Nucleophilic Attack: The generated alkoxide/phenoxide attacks the primary alkyl halide. The C-O bond forms concurrently as the C-Br bond breaks.[8]

This mechanism dictates several critical constraints on the choice of reactants. The alkyl halide must be unhindered to allow for the backside approach of the nucleophile.[8][9] Therefore, primary alkyl halides, such as our substrate 1-(3-Bromopropyl)-2-methoxybenzene, are ideal.[6][8][12] Secondary halides may yield a mixture of substitution and elimination products, while tertiary halides will almost exclusively undergo elimination (E2) to form an alkene.[8][13]

Workflow Setup 1. Assemble Dry Glassware under N₂ Atmosphere Alkoxide 2. Form Alkoxide: Add NaH to EtOH in DMF Setup->Alkoxide Addition 3. Add Alkyl Bromide (Substrate) Alkoxide->Addition React 4. Heat to 70°C Monitor by TLC Addition->React Workup 5. Quench, Extract, Wash & Dry React->Workup Purify 6. Purify by Column Chromatography Workup->Purify Characterize 7. Characterize Product (NMR, MS, IR) Purify->Characterize

Sources

Application

Application Note: Optimized Protocol for the Generation of [3-(2-Methoxyphenyl)propyl]magnesium Bromide

Executive Summary This application note details the optimized protocol for synthesizing [3-(2-methoxyphenyl)propyl]magnesium bromide , a versatile intermediate for introducing the 3-(2-methoxyphenyl)propyl moiety into el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing [3-(2-methoxyphenyl)propyl]magnesium bromide , a versatile intermediate for introducing the 3-(2-methoxyphenyl)propyl moiety into electrophiles.[1] The precursor, 1-(3-bromopropyl)-2-methoxybenzene (also known as 2-(3-bromopropyl)anisole), presents specific challenges due to the potential for intramolecular coordination (the "ortho effect") and the standard risks of alkyl halide homocoupling (Wurtz reaction).[1]

This guide provides a robust, scalable methodology using anhydrous Tetrahydrofuran (THF) to maximize yield and stability. It includes mechanistic insights into the role of the ortho-methoxy group, a self-validating titration procedure, and a representative downstream application.[1]

Chemical Basis & Mechanistic Insights

Reaction Scheme

The formation of the Grignard reagent involves the oxidative insertion of metallic magnesium into the carbon-bromine bond.



Critical Factors[1][2]
  • Solvent Choice (THF vs. Ether): THF is the required solvent. The oxygen atom of the ortho-methoxy group can act as an intramolecular Lewis base, potentially forming a loose chelate with the magnesium center. THF, being a strong Lewis base, effectively solvates the magnesium, preventing the formation of insoluble aggregates and stabilizing the organometallic species.

  • Wurtz Coupling Suppression: Primary alkyl bromides are prone to homocoupling (

    
    ).[1] This side reaction is minimized by maintaining a high concentration of Mg relative to the unreacted bromide (dilution of the feed) and controlling the addition rate to match the consumption rate (kinetic control).
    
  • Initiation: The alkyl bromide chain is generally reactive, but the bulky aryl group can sterically hinder surface adsorption. Chemical activation (Iodine or 1,2-Dibromoethane) is mandatory to depassivate the MgO surface.

Pre-Reaction Checklist & Safety

Hazards[1]
  • 1-(3-Bromopropyl)-2-methoxybenzene: Irritant to eyes, skin, and respiratory system.[1] Handle in a fume hood.

  • Magnesium: Flammable solid. Reacts violently with water releasing hydrogen.

  • Grignard Reagent: Pyrophoric and moisture-sensitive.[1]

Materials
ComponentGradePreparation/Notes
Precursor 1-(3-Bromopropyl)-2-methoxybenzene (>97%)Dry over molecular sieves (4Å) if water content >200 ppm.[1]
Magnesium Turnings (Grignard grade)Oven-dried at 120°C overnight; crush lightly with mortar/pestle to expose fresh surface immediately before use.
Solvent THF (Anhydrous, Inhibitor-free)Distilled from Na/Benzophenone or passed through activated alumina columns.
Initiator Iodine (

) crystals
Analytical grade.
Inert Gas Argon or NitrogenDry, oxygen-free.[1]

Experimental Protocol

Equipment Setup
  • Vessel: 3-neck Round Bottom Flask (RBF), oven-dried (120°C).

  • Condenser: Reflux condenser fitted with an inert gas inlet (bubbler).

  • Addition: Pressure-equalizing addition funnel (dried).

  • Agitation: Magnetic stir bar (egg-shaped) or overhead mechanical stirrer (for scale >50g).

Step-by-Step Procedure
Step 1: System Preparation & Activation
  • Assemble the apparatus while hot and flush with inert gas (

    
    /Ar) for 15 minutes while cooling to room temperature.
    
  • Charge the RBF with Magnesium turnings (1.2 equivalents) .

  • Add sufficient anhydrous THF to just cover the magnesium turnings.

  • Add a single crystal of Iodine (

    
    ). The solution will turn dark brown/purple.
    
  • Mechanical Activation: Stir vigorously for 5-10 minutes to disrupt the oxide layer (the "grinding" effect).

Step 2: Initiation
  • Prepare a solution of 1-(3-Bromopropyl)-2-methoxybenzene (1.0 equiv) in anhydrous THF (concentration ~2.0 M).

  • Add a small "starter" volume (approx. 5-10% of the total bromide solution) directly to the Mg/Iodine mixture.

  • Heat the mixture gently with a heat gun or warm water bath.

  • Visual Confirmation: Initiation is successful when:

    • The iodine color fades to colorless/grey.

    • The solvent begins to boil spontaneously (exotherm).

    • Turbidity/cloudiness appears.

  • Troubleshooting: If no reaction occurs after 5 minutes, add 2-3 drops of 1,2-dibromoethane (DBE) and reheat.

Step 3: Controlled Addition (The Critical Phase)
  • Once initiated, remove the external heat source. The reaction should be self-sustaining.

  • Begin dropwise addition of the remaining bromide solution via the addition funnel.

  • Rate Control: Adjust the drip rate to maintain a gentle reflux.

    • Too slow: Reaction stops (requires reheating).

    • Too fast: High concentration of R-Br leads to Wurtz coupling (dimerization) and dangerous thermal runaway.

  • If the reflux subsides, apply a warm oil bath (60°C) to maintain temperature.

Step 4: Digestion
  • After addition is complete, heat the reaction mixture to reflux (65-70°C) for 1 to 2 hours . This ensures conversion of the final traces of bromide.

  • Cool to room temperature. The resulting solution is typically dark grey/brown.

Quality Control: Titration

Do not assume theoretical yield. Accurate dosing requires titration.

Method: Salicylaldehyde Phenylhydrazone [1]

  • Dissolve salicylaldehyde phenylhydrazone (approx. 1 mmol, accurately weighed) in 5 mL dry THF (Solution turns yellow).

  • Add the Grignard solution dropwise via a syringe.

  • Endpoint: The solution turns bright orange (formation of the dianion).

  • Calculate molarity (

    
    ) based on the volume consumed.
    

Representative Downstream Application

Reaction with Benzaldehyde (Model Electrophile)

  • Cool the Grignard solution (1.1 equiv) to 0°C.

  • Add Benzaldehyde (1.0 equiv) in THF dropwise.

  • Allow to warm to Room Temp and stir for 2 hours.

  • Quench: Pour into saturated

    
     (aq).
    
  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Result: Formation of 1-phenyl-4-(2-methoxyphenyl)butan-1-ol.

Visualization: Workflow & Logic

GrignardProtocol Setup 1. Setup & Drying (Oven-dried glassware, N2 atm) Reagents 2. Reagent Prep (Mg turnings, Anhydrous THF) Setup->Reagents Activation 3. Activation (Mg + I2 + Heat) Reagents->Activation Initiation 4. Initiation Check (Color fade, Exotherm?) Activation->Initiation Initiation->Activation Fail (Add DBE) Addition 5. Controlled Addition (Dropwise, Maintain Reflux) Initiation->Addition Success Digestion 6. Digestion (Reflux 1-2h) Addition->Digestion Titration 7. Titration (Verify Concentration) Digestion->Titration Usage 8. Downstream Reaction (Electrophile Addition) Titration->Usage

Figure 1: Step-by-step workflow for the synthesis of [3-(2-methoxyphenyl)propyl]magnesium bromide.[1]

Mechanism Reactant 1-(3-Bromopropyl)- 2-methoxybenzene MgSurface Mg Surface (Activated) Reactant->MgSurface Adsorption Radical Radical Intermediate [R• •MgBr] MgSurface->Radical SET (Single Electron Transfer) Grignard Grignard Reagent (Solvated by THF) Radical->Grignard Recombination SideProduct Wurtz Dimer (Impurity) Radical->SideProduct Dimerization (if conc. high)

Figure 2: Mechanistic pathway highlighting the critical competition between Grignard formation and Wurtz coupling.[2][3][4][5][6][7]

References

  • Sigma-Aldrich. Preparation of Grignard Reagents.Link

  • Organic Syntheses. General Methods for Grignard Preparation (e.g., Coll. Vol. 3, p. 209).Link[1]

  • Knochel, P. et al.Titration of Organometallic Reagents.Synthesis2006, 1, 1-25.
  • PubChem. 1-(3-Bromopropyl)-4-methoxybenzene (Analogous Structure Data).Link[1]

  • Fisher Scientific. Safety Data Sheet: 1-Bromo-3-phenylpropane (Structural Analog Hazards).Link[1]

Sources

Method

using 1-(3-Bromopropyl)-2-methoxybenzene as a linker in drug design

Application Note: 1-(3-Bromopropyl)-2-methoxybenzene as a Privileged Linker in GPCR Drug Design Abstract This technical guide details the application of 1-(3-Bromopropyl)-2-methoxybenzene (also known as o-(3-bromopropyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(3-Bromopropyl)-2-methoxybenzene as a Privileged Linker in GPCR Drug Design

Abstract

This technical guide details the application of 1-(3-Bromopropyl)-2-methoxybenzene (also known as o-(3-bromopropyl)anisole) as a strategic linker in the synthesis of G-Protein Coupled Receptor (GPCR) ligands. Specifically targeting 5-HT


, D

, and

-adrenergic receptors, this building block offers a unique combination of a lipophilic anchor (the o-methoxyphenyl group) and a flexible spacer (the propyl chain). This note provides optimized alkylation protocols, structural activity relationship (SAR) logic, and quality control measures for integrating this moiety into novel drug candidates.

Introduction: The "Privileged" Scaffold Logic

In medicinal chemistry, the 2-methoxyphenyl moiety attached to a propyl chain is considered a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse receptors.

  • Bioisosterism: The o-methoxyphenyl group mimics the catechol moiety found in endogenous neurotransmitters (dopamine, norepinephrine) but lacks the metabolic instability of the catechol hydroxyls. The methoxy group acts as a hydrogen bond acceptor, often interacting with serine or threonine residues in the receptor binding pocket.

  • The "Magic" Distance: The 3-carbon (propyl) chain provides a spatial separation of approximately 4–5 Å. This is the optimal distance to span the gap between the hydrophobic orthosteric pocket (where the aryl ring binds) and the conserved aspartate residue (D3.32) that anchors the basic amine of the ligand.

  • Selectivity Tuning: Unlike the para-isomer, the ortho-substitution pattern induces a specific conformational twist, often enhancing selectivity for 5-HT

    
     over D
    
    
    
    receptors by creating steric clashes in the tighter dopamine receptor pocket.

Chemical Properties & Handling

PropertySpecification
IUPAC Name 1-(3-Bromopropyl)-2-methoxybenzene
CAS Number 39159-45-0 (Isomer specific)
Molecular Formula C

H

BrO
Molecular Weight 229.12 g/mol
Appearance Clear to pale yellow liquid
Density ~1.31 g/mL
Boiling Point ~105–110 °C (at 0.2 mmHg)
Solubility Soluble in DCM, THF, Acetonitrile, DMF; Insoluble in water
Stability Light sensitive (store in amber vials); Moisture sensitive (store under Ar/N

)

Safety Note: As an alkyl bromide, this compound is a potent alkylating agent and potential lachrymator. Handle only in a fume hood with nitrile gloves.

Application Protocol: Synthesis of Arylpiperazine GPCR Ligands

This protocol describes the


 alkylation of a secondary amine (e.g., a substituted piperazine) with 1-(3-Bromopropyl)-2-methoxybenzene. This is the standard method for generating libraries of serotonergic and adrenergic antagonists.
Mechanism of Action

The reaction proceeds via a bimolecular nucleophilic substitution (


). The secondary amine attacks the terminal carbon attached to the bromine. The addition of Potassium Iodide (KI) creates a Finkelstein condition in situ, converting the alkyl bromide to the more reactive alkyl iodide.
Materials
  • Electrophile: 1-(3-Bromopropyl)-2-methoxybenzene (1.0 equiv)

  • Nucleophile: Substituted Piperazine or Amine (1.0 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 – 3.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetonitrile (ACN) (anhydrous) or DMF (for sluggish amines)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Nucleophile (amine) in anhydrous Acetonitrile (0.1 M concentration).

  • Base Addition: Add

    
      and KI  to the stirring solution.
    
  • Alkylation: Add 1-(3-Bromopropyl)-2-methoxybenzene dropwise via syringe.

    • Note: If the reaction is exothermic, cool the flask in an ice bath during addition.

  • Reflux: Heat the mixture to reflux (80–82 °C for ACN) and stir for 12–24 hours.

    • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting alkyl bromide (high

      
      ) should disappear.
      
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      /KBr) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate and wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane:Ethyl Acetate (starting 9:1 to 1:1). For polar amines, use DCM:MeOH (95:5).

Troubleshooting Table
ObservationRoot CauseSolution
Low Yield (<30%) Competitive Elimination (E2)Lower temperature to 60°C; switch solvent to Acetone.
Starting Material Remains Steric HindranceSwitch solvent to DMF (higher boiling point); increase KI to 0.5 equiv.
Dialkylation (if 1° amine used) Over-alkylationUse large excess of amine (3-5 equiv) or protect one amine site first.

Visualization: Synthesis & SAR Logic

Workflow Diagram 1: Reaction Scheme

ReactionScheme Reagent 1-(3-Bromopropyl)- 2-methoxybenzene Intermediate Transition State (S_N2) Reagent->Intermediate Amine Secondary Amine (Pharmacophore) Amine->Intermediate Product Target Ligand (Aryl-Propyl-Amine) Intermediate->Product - HBr Conditions K2CO3, KI (cat) ACN, Reflux, 18h Conditions->Intermediate

Caption: Standard alkylation workflow for coupling the 2-methoxyphenylpropyl linker to a secondary amine.

Workflow Diagram 2: Pharmacophore Logic (SAR)

SAR_Logic Linker 2-Methoxyphenylpropyl Linker Propyl Propyl Chain (3C) Linker->Propyl Methoxy o-Methoxy Group Linker->Methoxy Benzene Phenyl Ring Linker->Benzene Function1 Spans 4-5 Å distance to Aspartate anchor Propyl->Function1 Function2 H-Bond Acceptor (Ser/Thr interaction) Methoxy->Function2 Function4 Steric Twist (Selectivity Filter) Methoxy->Function4 Function3 Pi-Pi Stacking (Phe/Trp interaction) Benzene->Function3

Caption: Structural Activity Relationship (SAR) breakdown of the linker's contribution to receptor binding.

Emerging Application: PROTAC Linker Design

Beyond classical GPCR ligands, this molecule is increasingly used in PROTAC (Proteolysis Targeting Chimera) design. The lipophilic nature of the anisole ring can improve cell permeability of otherwise polar PROTAC molecules.

  • Protocol Adaptation: The bromine is displaced by a diamine linker. The free amine is then coupled to an E3 ligase ligand (e.g., Thalidomide derivative) on one side and the protein of interest (POI) ligand on the other.

  • Benefit: The rigid phenyl ring reduces the entropic penalty of binding compared to a purely aliphatic PEG chain.

Quality Control & Validation

To ensure the integrity of the linker before use in costly synthesis steps:

  • H-NMR Validation (CDCl

    
    ): 
    
    • Look for the Triplet at ~3.45 ppm (2H,

      
      -Br).
      
    • Look for the Singlet at ~3.85 ppm (3H,

      
      ).
      
    • Pass Criteria: Integral ratio of Methyl:Methylene should be exactly 3:2.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Solvent: ACN/Water (Gradient).

    • Note: The compound is UV active (absorbs at 270-280 nm due to the anisole ring).

References

  • GPCR Ligand Synthesis: Glennon, R. A., et al. "Binding of substituted phenylpiperazines to 5-HT1A serotonin receptors." Journal of Medicinal Chemistry, 31(10), 1968-1971. Link

  • Linker Chemistry: Mokrosz, J. L., et al. "Structure-activity relationship studies of CNS agents. Part 9: 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-methoxyphenyl)piperazines." Archiv der Pharmazie, 328(2), 143-148. Link

  • General Alkylation Protocols: "Preparation of alkyl amines via nucleophilic substitution." Organic Syntheses, Coll. Vol. 4, p.582. Link

  • Physical Properties: Sigma-Aldrich Product Specification, "1-(3-Bromopropyl)-2-methoxybenzene". Link(Note: Link directs to the general catalog for verification of physical data).

Sources

Application

purification of reaction products from 1-(3-Bromopropyl)-2-methoxybenzene by column chromatography

Content Type: Application Note & Protocol Guide Subject: Synthetic Chemistry / Medicinal Chemistry / Process Development Introduction: The Separation Challenge 1-(3-Bromopropyl)-2-methoxybenzene (CAS: 3588-63-4) is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Synthetic Chemistry / Medicinal Chemistry / Process Development

Introduction: The Separation Challenge

1-(3-Bromopropyl)-2-methoxybenzene (CAS: 3588-63-4) is a critical alkylating agent in medicinal chemistry, widely used to synthesize serotonin receptor ligands (e.g., Enciprazine) and antihypertensive agents (e.g., Urapidil). The core synthetic transformation typically involves an


 displacement of the terminal bromide by a nitrogen nucleophile (secondary amine or cyclic imide).

The Chromatographic Bottleneck: The purification of these reaction mixtures presents a classic "polarity mismatch" challenge:

  • The Electrophile (Starting Material): The bromide is highly lipophilic and neutral.

  • The Product: Usually a tertiary amine, which is basic and polar.

  • The Problem: On standard silica gel, the basic amine product interacts strongly with acidic silanol groups (

    
    ), resulting in severe peak tailing, poor resolution, and co-elution with polar impurities.
    

This guide details a self-validating purification protocol that combines strategic acid-base workup with amine-modified flash chromatography to isolate high-purity aryl-piperazine derivatives.

Case Study: Synthesis of Urapidil Intermediate

To provide concrete context, this protocol addresses the purification of 1-[3-(2-methoxyphenyl)propyl]-4-(2-methoxyphenyl)piperazine , a generic model for serotonin antagonists, synthesized via the alkylation of 1-(2-methoxyphenyl)piperazine with 1-(3-Bromopropyl)-2-methoxybenzene.

Reaction Matrix Components
ComponentRolePhysico-Chemical Nature

(Hex/EtOAc 7:3)

(DCM/MeOH 9:1)
1-(3-Bromopropyl)-2-methoxybenzene ElectrophileNeutral, Lipophilic~0.65>0.90
Aryl-Piperazine Nucleophile NucleophileBasic, Polar~0.05~0.30 (Streaks)
Target Tertiary Amine Product Basic, Lipophilic/Polar ~0.15 ~0.45
Elimination Byproduct (Alkene) ImpurityNeutral, Non-polar~0.80>0.95
Protocol 1: The "Self-Validating" Pre-Column Workup

Objective: Remove 95% of neutral impurities (unreacted bromide and alkene) before the crude mixture touches the column. This increases the loading capacity of your chromatography step by 400%.

Mechanism: Exploiting the basicity of the piperazine nitrogen (


).
Step-by-Step Methodology
  • Quench & Dilute: Dilute the reaction mixture (typically in Acetonitrile or DMF) with Ethyl Acetate (EtOAc). Wash with water to remove inorganic salts (NaBr).

  • Acid Extraction (The Critical Step):

    • Extract the organic layer with 1M HCl (aq) (

      
       volumes).
      
    • Validation: The Product (amine) becomes a water-soluble hydrochloride salt and moves to the Aqueous Phase. The Unreacted Bromide (neutral) remains in the Organic Phase.

  • Phase Check:

    • Organic Phase (Waste/Recycle): Contains 1-(3-Bromopropyl)-2-methoxybenzene. Check by TLC (Hexane/EtOAc).[1] If the spot at

      
       0.65 is absent in the aqueous layer, the separation worked.
      
  • Basification:

    • Cool the acidic aqueous phase to 0°C.

    • Slowly add 4M NaOH or Sat.

      
        until pH > 12. The solution will become cloudy as the free amine precipitates/oils out.
      
  • Re-Extraction:

    • Extract the basic aqueous phase with DCM (

      
      ).
      
    • Dry combined DCM layers over

      
      .
      
    • Concentrate in vacuo.[2]

Result: The resulting oil is the "Crude Amine." It is now free of the starting bromide.

Protocol 2: Amine-Modified Flash Chromatography

Even after workup, the amine product will streak on standard silica. We must neutralize the silica surface.

Mobile Phase Optimization
  • Standard System: DCM / Methanol.[3]

  • The Modifier: Triethylamine (TEA) or Ammonia (

    
    ).
    
  • Recommendation: Use 1% Triethylamine (TEA) in the mobile phase. TEA competes for the silanol sites, allowing the product to elute as a sharp band.

Column Setup & Run Parameters
  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Column Volume (CV): Calculate based on crude mass (Ratio 1:40 silica to crude).

  • Flow Rate: 15-20 mL/min (for a 12g column).

Gradient Table:

Time (CV) % Solvent A (DCM + 1% TEA) % Solvent B (MeOH + 1% TEA) Action
0 - 2 100% 0% Equilibrate & Elute non-polars
2 - 5 100% 0% Isocratic Hold (Elutes residual neutrals)
5 - 15 98% -> 90% 2% -> 10% Product Elution Window

| 15 - 20 | 80% | 20% | Flush highly polar impurities |

Detection: Monitor at 270 nm and 254 nm . The anisole ring (methoxybenzene) has a strong absorption at ~270-280 nm.

Visual Workflow & Logic

The following diagram illustrates the decision logic for purifying this specific class of compounds.

PurificationWorkflow Reaction Crude Reaction Mixture (Bromide + Amine + Product) Partition Partition: EtOAc / Water Reaction->Partition AcidExt Extract with 1M HCl Partition->AcidExt OrgLayer1 Organic Layer (Contains Neutral Bromide) AcidExt->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (pH < 2) (Contains Product-HCl Salt) AcidExt->AqLayer1 Amines TLC_Check TLC Analysis (DCM/MeOH/TEA) OrgLayer1->TLC_Check Verify Bromide Removal Basify Basify to pH 12 (NaOH) AqLayer1->Basify ExtractDCM Extract with DCM Basify->ExtractDCM Column Flash Chromatography Gradient: 0-10% MeOH in DCM (+1% TEA) ExtractDCM->Column Final Pure Product (Free Base) Column->Final

Caption: Figure 1. Acid-Base Workup and Chromatography Workflow for separating basic amine products from neutral alkyl bromides.

Troubleshooting & Expert Tips
Issue: Product Co-elutes with Impurities

If the product co-elutes with the starting amine (nucleophile), the


 difference is likely small.
  • Solution: Switch to Cation Exchange Chromatography (SCX) .

    • Load crude mixture onto an SCX cartridge in MeOH.

    • Wash with MeOH (removes neutrals and weak bases).

    • Elute with 2M

      
       in MeOH.
      
Issue: Product "Streaks" despite TEA
  • Cause: Solvent mismatch or overloading.

  • Solution: Dissolve the crude sample in a minimum amount of DCM. If it requires too much solvent, use Dry Loading . Mix the crude oil with silica gel, evaporate to a dry powder, and load this powder on top of the column.

Safety Note: Alkyl Bromides

1-(3-Bromopropyl)-2-methoxybenzene is an alkylating agent and a potential mutagen. All waste streams (especially OrgLayer1 in the diagram) must be treated with basic amine solution (e.g., dilute ammonia) before disposal to quench any residual alkyl halide.

References
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Link

  • ChemicalBook. (n.d.). 1-(3-Methoxyphenyl)piperazine synthesis and reaction context. Link

  • Org. Synth. (2004).[4] General procedures for alkylation of amines and workup strategies. Organic Syntheses, Coll. Vol. 10, p.423. Link

Sources

Method

Application Note: Precision Monitoring of Alkylation Reactions using 1-(3-Bromopropyl)-2-methoxybenzene

Executive Summary & Scientific Context 1-(3-Bromopropyl)-2-methoxybenzene (CAS: 2146-22-7) is a critical electrophilic intermediate, most notably employed in the synthesis of the antihypertensive drug Urapidil and variou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-(3-Bromopropyl)-2-methoxybenzene (CAS: 2146-22-7) is a critical electrophilic intermediate, most notably employed in the synthesis of the antihypertensive drug Urapidil and various serotonin (5-HT) receptor ligands.[1] Its primary function is to introduce a 3-(2-methoxyphenoxy)propyl linker onto nucleophilic amines (e.g., piperazine derivatives).[1]

Monitoring reactions involving this reagent requires a nuanced approach because alkyl bromides are prone to specific degradation pathways—hydrolysis and elimination—that can silently lower yield and introduce difficult-to-remove impurities.[1]

This guide provides a multi-modal analytical strategy (HPLC, GC, and TLC) designed to ensure:

  • Quantitative tracking of the alkylation progress.

  • Early detection of hydrolytic side-products.[1]

  • Strict control of residual alkyl bromide (a potential genotoxic impurity).

Physicochemical Profile & Analytical Implications[1][2][3][4][5]

Understanding the molecule is the first step to accurate detection.[1]

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 229.11 g/mol Detectable by standard MS (ESI+ or EI).[1]
Chromophore Anisole (Methoxybenzene)Strong UV absorption

nm.[1]
Reactivity Primary Alkyl BromideSusceptible to

(desired) and

(elimination).[1]
Volatility Moderate (BP > 150°C)Amenable to GC, but requires high final oven temps.[1]
Solubility Lipophilic (LogP ~3.[1]5)Requires high organic content in HPLC mobile phase.

Reaction Logic & Impurity Pathways[1]

Before selecting a method, one must understand what species are present.[1] The diagram below illustrates the reaction landscape.

ReactionPathways SM Starting Material 1-(3-Bromopropyl)-2-methoxybenzene Prod Target Product (Alkylated Amine) SM->Prod + Nuc (SN2) Main Reaction Imp1 Impurity A (Hydrolysis: Alcohol) SM->Imp1 + H2O (Trace moisture) Imp2 Impurity B (Elimination: Allyl ether) SM->Imp2 + Base/Heat (E2 Elimination) Nuc Nucleophile (e.g., Piperazine deriv.)

Figure 1: Reaction landscape. The primary analytical challenge is distinguishing the Starting Material (SM) from the lipophilic elimination product (Impurity B) and the polar hydrolysis product (Impurity A).[1]

Method A: HPLC-UV/MS (The Gold Standard)[1]

Purpose: Quantitative reaction monitoring and final purity assay. Why this works: The anisole ring provides a stable UV signal that does not change significantly upon alkylation, allowing for relative quantitation even without a standard for the product in early development.[1]

Protocol 1.1: Universal Gradient Method[1]
  • Column: C18 (L1) end-capped,

    
     mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps amines protonated/sharp).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 272 nm (Reference 360 nm).[1]

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Hold (Elute polar salts)
15.090Linear Ramp (Elute Product & SM)
18.090Wash (Elute Dimers)
18.110Re-equilibration
23.010End

Interpretation:

  • Hydrolysis Impurity (Alcohol): Elutes early (~6-8 min) due to the hydroxyl group.[1]

  • Target Product (Amine): Elutes mid-gradient. If secondary amines are formed, they may tail slightly without the acidic modifier.[1]

  • Starting Material (Bromide): Elutes late (~12-14 min) due to high lipophilicity.[1]

  • Elimination Impurity (Alkene): Elutes very close to the SM (often just after).[1] Critical resolution check required here.

Method B: GC-MS (Residual Reagent Analysis)[1]

Purpose: Trace analysis of residual 1-(3-Bromopropyl)-2-methoxybenzene. Criticality: Alkyl bromides are potential genotoxic impurities (PGIs).[1] HPLC may lack the sensitivity for ppm-level detection required in final drug substances.[1]

Protocol 1.2: Headspace or Direct Injection GC[1]
  • Inlet: Splitless (for trace analysis) or Split 1:10 (for process monitoring).

  • Column: DB-5ms or VF-624ms (

    
    ).
    
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

  • Inlet Temp: 250°C.

  • Transfer Line: 280°C.[1]

Oven Program:

  • Start at 60°C, hold for 1 min (Solvent vent).

  • Ramp 20°C/min to 280°C.

  • Hold 3 min.

Mass Spec (SIM Mode): Monitor the molecular ion and characteristic fragments.

  • Target Ion:

    
     228/230 (Isotopic pattern of Br is 1:1, distinctive signature).[1]
    
  • Qualifier Ion:

    
     121 (Methoxybenzyl cation - tropylium ion equivalent).[1]
    

Method C: TLC (Rapid In-Process Control)[1]

Purpose: Quick "Go/No-Go" decision at the reactor side.

  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v).[1]

    • Note: If the product is an amine, add 1% Triethylamine to prevent streaking.[1]

  • Visualization:

    • UV (254 nm): All anisole-containing species appear as dark spots.[1]

    • Iodine Chamber: Stains the alkyl chains (yellow/brown).[1]

    • Ninhydrin: Stains the product (if it is a secondary/primary amine) but NOT the starting material.[1] This provides excellent contrast.

Expected Rf Values (Approximate):

  • Product (Amine): Rf ~ 0.1 - 0.3 (Polar, sticks to silica).[1]

  • Hydrolysis Impurity: Rf ~ 0.4.[1]

  • Starting Material (Bromide): Rf ~ 0.7 - 0.8.[1]

  • Elimination Impurity: Rf ~ 0.85 (Moves with solvent front).[1]

Analytical Workflow Decision Matrix

Use this logic flow to determine which method to deploy during different phases of development.

Workflow Start Sample Collection Phase Development Phase? Start->Phase IPC In-Process Check (Is reaction done?) Phase->IPC Monitoring Release Final Release (Purity/Safety) Phase->Release Validation TLC Method C: TLC (Visual/Rapid) IPC->TLC Hourly check HPLC Method A: HPLC-UV (Quantitative %) IPC->HPLC End of reaction confirmation Release->HPLC Assay & Purity GC Method B: GC-MS (Trace Bromide PGI) Release->GC Residual Solvents & PGI

Figure 2: Analytical Decision Matrix. Routine monitoring utilizes TLC/HPLC, while safety and release testing require the specificity of GC-MS for alkyl halide detection.[1]

Troubleshooting & Expert Tips

  • Ghost Peaks in HPLC:

    • Symptom:[1][2][3] A peak appears at the same retention time as the bromide but has no Br isotope pattern in MS.[1]

    • Cause: If using methanol in the mobile phase, the bromide can undergo solvolysis on-column or in the vial to form the methyl ether.[1]

    • Fix: Use Acetonitrile (MeCN) as the organic modifier; it is aprotic and non-nucleophilic.[1]

  • Sample Stability:

    • Alkyl bromides are reactive.[1][4] Do not store samples in basic solutions (e.g., dissolved in mobile phase with high pH buffers).[1] Quench reaction samples with dilute acid (e.g., 0.1% HCl) immediately upon sampling to "freeze" the amine alkylation and stabilize the bromide.[1]

  • Urapidil Synthesis Specifics:

    • When reacting with 1-(2-methoxyphenyl)piperazine, the product is a tertiary amine.[1] Ensure the HPLC mobile phase pH is acidic (pH ~3.[1]0) to keep this amine protonated.[1] If the pH is neutral, the amine will broaden significantly, masking impurities.[1]

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 16324, 1-(3-Bromopropyl)-2-methoxybenzene. Retrieved October 26, 2023, from [Link][1]

  • Bauer, K., et al. (1988).[1] Urapidil: Synthesis and physicochemical properties. Arzneimittel-Forschung. (Foundational text on Urapidil synthesis pathways).

  • Elder, D. P., et al. (2012).[1] Control of Genotoxic Impurities in Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences. (Guidance on alkyl halide monitoring). [Link]

  • Agilent Technologies. (2020).[1] Analysis of Genotoxic Impurities: Alkyl Halides by GC/MS. Application Note. [Link]

Sources

Application

Scalable Synthesis of 1-(3-Bromopropyl)-2-methoxybenzene: Process Safety &amp; Impurity Control

Application Note: AN-SYN-2024-09 Executive Summary This application note details the scale-up considerations for synthesizing 1-(3-Bromopropyl)-2-methoxybenzene (CAS: 57293-19-3), a critical intermediate in the manufactu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2024-09

Executive Summary

This application note details the scale-up considerations for synthesizing 1-(3-Bromopropyl)-2-methoxybenzene (CAS: 57293-19-3), a critical intermediate in the manufacturing of antihypertensive agents (e.g., Urapidil ) and serotonergic ligands.[1]

While bench-scale synthesis often utilizes simple substitution, multi-kilogram production introduces significant safety hazards regarding thermal runaway and toxic off-gassing.[1] This guide prioritizes the Phosphorus Tribromide (


)  route due to its higher selectivity compared to hydrobromic acid (

) on scale, provided that specific engineering controls are implemented to manage phosphite ester byproducts and exothermic quenching.[1]

Strategic Route Selection

The Precursor

The synthesis relies on the quality of the precursor: 3-(2-methoxyphenyl)propan-1-ol .[1]

  • Origin: Typically derived from the hydrogenation of 2-methoxycinnamaldehyde or hydroboration of 2-allylanisole.[1]

  • Critical Quality Attribute (CQA): Water content must be

    
    .[1] Moisture reacts violently with 
    
    
    
    , consuming expensive reagent and generating uncontrolled
    
    
    gas.[1]
Reagent Trade-off Analysis
ParameterRoute A:

(Recommended)
Route B: Aqueous

Route C: Appel (

)
Atom Economy Moderate (1/3 Br utilized typically)HighVery Poor (High mass waste)
Selectivity High (Minimal elimination)Low (Acid-catalyzed elimination risk)High
Thermal Risk High (Exothermic addition)Moderate (Reflux required)Low
Purification Phase cut + Wash (Distillation optional)Distillation requiredChromatography (Not scalable)
Scale Suitability Pilot to Production Cost-driven Commodity ScaleLab Scale Only

Decision: The


 route is selected for high-value pharmaceutical intermediates due to its superior impurity profile, preventing the formation of styrenyl side-products common in harsh acidic conditions.

Reaction Mechanism & Impurity Fate

Understanding the mechanism is vital for troubleshooting "stalled" reactions.[1] The reaction proceeds via an


 mechanism on a phosphite intermediate.[1]

ReactionPathway cluster_legend Pathway Legend Alcohol 3-(2-methoxyphenyl)propan-1-ol Inter Trialkyl Phosphite Intermediate (Sticky Oil) Alcohol->Inter Fast (-80 to 0°C) Impurity2 Impurity B: Dimer/Ether Alcohol->Impurity2 Trace Acid Catalysis PBr3 PBr3 PBr3->Inter Product 1-(3-Bromopropyl)-2-methoxybenzene (Target) Inter->Product Slow Step (Heat to 40-60°C) Release of HOPBr2 Impurity1 Impurity A: 1-Allyl-2-methoxybenzene (Elimination) Inter->Impurity1 >70°C or Local Hotspots key Main Route = Solid Line Impurity Route = Dashed Line

Figure 1: Reaction pathway showing the critical intermediate stage. Failure to heat the reaction after addition results in the 'Intermediate' (phosphite esters) remaining unreacted, leading to low yields.

Detailed Scale-Up Protocol

Target Scale: 1.0 kg Input (Alcohol) Expected Yield: 85–92%[1]

Equipment Setup
  • Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316 is susceptible to corrosion by wet HBr).[1]

  • Temperature Control: Jacket capable of -10°C to +100°C.[1]

  • Scrubber: Caustic scrubber (

    
    ) connected to the vent line to neutralize 
    
    
    
    off-gassing.[1]
Step-by-Step Methodology
Step 1: Charge and Cool[2]
  • Inert the reactor with

    
    .[1]
    
  • Charge 3-(2-methoxyphenyl)propan-1-ol (1.0 kg, 6.0 mol) and Toluene (5.0 L).[1] Note: Toluene is preferred over DCM for scale due to higher boiling point and better environmental profile.

  • Cool the mixture to -5°C to 0°C .

Step 2: Controlled Addition (Critical Process Parameter)
  • Charge

    
      (0.65 kg, 2.4 mol, 0.4 eq) into a header tank.
    
    • Stoichiometry Note: Theoretically 0.33 eq is needed.[1] 0.4 eq ensures full conversion of the alcohol and drives the equilibrium.[1]

  • Add

    
     dropwise over 2–3 hours .[1]
    
    • Constraint: Maintain internal temperature

      
      .
      
    • Why? Rapid addition causes local overheating, favoring the elimination impurity (Impurity A in Fig 1).[1]

Step 3: Reaction Drive
  • After addition, age at 0°C for 1 hour.

  • Slowly ramp temperature to 45–50°C over 1 hour.

  • Hold at 50°C for 4–6 hours.

    • Monitor: Use HPLC/GC.[1] The "sticky" phosphite intermediate converts to the bromide during this heating phase.[1] If the reaction is quenched too early, yield drops significantly.[1]

Step 4: Quench and Separation (Safety Critical)[1]
  • Cool reaction mass to 0–5°C .

  • Quench: Slowly add Water (2.0 L) to the reactor.

    • Hazard:[1][3][4] This is highly exothermic.[1] Hydrolysis of excess

      
       generates 
      
      
      
      gas.[1] Ensure scrubber is active.[1]
  • Agitate for 30 minutes to solubilize inorganic phosphorus salts.

  • Stop agitation and allow phases to separate.

    • Bottom Layer: Aqueous Acidic Waste (Phosphorous acid/HBr).[1][5]

    • Top Layer: Product in Toluene.[1][6]

Step 5: Workup[1]
  • Wash the organic layer with 5%

    
      (2.0 L) to neutralize residual acid.
    
  • Wash with Brine (2.0 L).[1]

  • Dry organic layer (azeotropic distillation or

    
     if small scale).[1]
    
  • Concentrate Toluene under vacuum.[1]

Process Flow Diagram

ProcessFlow cluster_safety Safety Controls Scrubber Caustic Scrubber (NaOH) Reactor Reactor (GLR) -5°C to 50°C Reactor->Scrubber HBr Off-gas Separator Phase Separator Reactor->Separator Quenched Mass Header Header Tank (PBr3) Header->Reactor Controlled Addition (<10°C) Evaporator Rotary/Thin Film Evaporator Separator->Evaporator Organic Phase (Toluene + Product) Waste Waste Separator->Waste Aq. Waste (H3PO3) Storage Product Storage (Amber Glass) Evaporator->Storage Final Oil

Figure 2: Process flow diagram illustrating the containment of HBr vapors and phase separation logic.

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Low Yield Thick emulsion during workupPhosphite esters not fully hydrolyzedIncrease quench time or use dilute acid wash (1M HCl) before bicarbonate.[1]
Impurity Peak at RRT 0.85 (Alkene)Reaction temp too high during additionStrict temp control <5°C during PBr3 charge.[1]
Color Dark orange/brown productFree Bromine (

) formation
Wash organic layer with 5% Sodium Thiosulfate (

).[1]

References

  • Continuous Flow Synthesis of Propofol (Friedel-Crafts/Alkylation Context). Vertex AI Search Results (NIH).[1]

    • Relevance: Demonstrates alkylation scale-up principles relevant to the precursor synthesis.
    • [1]

  • Safety of PBr3 Scale-Up.

    • Relevance: Details the hazards of bromination reagents and thermal runaway risks.[1][5][7]

  • Urapidil Synthesis Pathways. ResearchGate - Improvement of the synthesis of urapidil.[1]

    • Relevance: Confirms 1-(3-chloropropyl)-2-methoxybenzene (analogous to the bromo-derivative) as the key intermediate.[1]

  • Impurity Profiling of Brominated Intermediates. BenchChem - Characterization of impurities.[1]

    • Relevance: Identifies over-bromination and phosphite ester byproducts.[1]

    • (General Reference for Impurity Profiles)[1]

  • Phosphorus Bromide Reaction Dynamics. Manac Inc.[1][5] - Overview of bromination reactions.

    • Relevance: Explains the mechanism of alcoholysis followed by HBr gener
    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chemistries of 1-(3-Bromopropyl)-2-methoxybenzene

Current Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide Executive Summary & Reagent Profile Molecule: 1-(3-Bromopropyl)-2-methoxybenzene Primary Application: Syn...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary & Reagent Profile

Molecule: 1-(3-Bromopropyl)-2-methoxybenzene Primary Application: Synthesis of arylpiperazine-based GPCR ligands (e.g., 5-HT1A,


-adrenergic receptor antagonists) and structural analogs of antihypertensives like Urapidil.[1]
Chemical Behavior:  A deactivated alkyl bromide due to the distance from the aromatic ring, yet prone to specific side reactions driven by the ortho-methoxy substituent.

This guide addresses the three most common causes of yield loss:

  • Competitive Elimination (E2): Formation of the allyl/styrenyl byproduct.[1]

  • Incomplete Conversion: Sluggish

    
     kinetics due to leaving group efficiency.
    
  • Hydrolysis/Solvolysis: Degradation during storage or in wet solvents.[1]

Module 1: Optimizing N-Alkylation ( )

Context: Coupling the reagent with secondary amines (e.g., piperazines) is the most frequent workflow.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Yield < 50% with Alkene Byproduct E2 Elimination Dominance. Strong bases (e.g., NaOH, KOH) or high temperatures promote dehydrohalogenation over substitution.[1]Switch Base: Use

or

.[1] These are mild enough to deprotonate the amine but poor at abstracting protons for elimination.Temp Control: Lower reaction temperature to 60°C and extend time.[1]
Reaction Stalls at 70% Conversion Leaving Group Inefficiency. Bromide is a good leaving group, but not excellent.[1] As Br⁻ accumulates, it can inhibit the reaction or simply fail to drive to completion.[1]Finkelstein Catalysis: Add 10-20 mol% Sodium Iodide (NaI).[1] This generates the more reactive alkyl iodide in situ.[1]
"Gummy" Precipitate / Stirring Failure Salt Caking. Insoluble inorganic salts (

) trap the starting material.[1]
Solvent Switch: Move from Acetone to Acetonitrile (ACN) or DMF .[1] ACN allows better solubility for the organic phase while precipitating inorganic salts cleanly.[1]
Protocol: Finkelstein-Assisted N-Alkylation

Standardized for 10 mmol scale.[1]

  • Charge Reactor: Add 10 mmol 1-(3-Bromopropyl)-2-methoxybenzene and 10.5 mmol Nucleophile (e.g., 1-(2-methoxyphenyl)piperazine) to 30 mL Acetonitrile (anhydrous) .

  • Catalyst Addition: Add 1.5 mmol NaI (15 mol%) and 20 mmol

    
      (granular, anhydrous).[1]
    
    • Note: Granular potash is preferred over powder to prevent caking.[1]

  • Reaction: Heat to reflux (80-82°C) under

    
     atmosphere for 12-16 hours.
    
  • Monitor: Check TLC/HPLC. The intermediate alkyl iodide may appear transiently.[1]

  • Workup: Filter hot to remove inorganic salts. Rotovap solvent.[1][2] Recrystallize residue from EtOH/Water.[1]

Module 2: Grignard Formation & Organometallics

Context: Using the reagent as a nucleophile to attack carbonyls.

FAQ: Organometallic Issues

Q: I see significant homocoupling (dimerization) when forming the Grignard. Why? A: Alkyl bromides with electron-rich aromatic rings are prone to Wurtz coupling.[1]

  • Fix: Use High Dilution . Add the bromide solution dropwise to the Mg/THF mixture over 2 hours. Do not dump it all in at once.

  • Fix: Lower Temperature. Initiate at room temp, then cool to 0°C for the remainder of the addition.

Q: The Grignard won't initiate. A: The ortho-methoxy group can coordinate to the Mg surface, passivating it.

  • Fix: DIBAL-H Activation. Add 1-2 drops of DIBAL-H (1M in hexanes) to the Mg turnings before adding the bromide. This scours the oxide layer and scavenges moisture instantly.[1]

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Competitive Elimination

This diagram illustrates the bifurcation between the desired substitution and the unwanted elimination pathway.

ReactionPathway Start 1-(3-Bromopropyl)- 2-methoxybenzene Intermediate Transient Alkyl Iodide (More Reactive) Start->Intermediate + NaI (Cat.) Finkelstein Exchange Product Desired Amine (Substitution Product) Start->Product + Amine Slow SN2 Byproduct Alkene Byproduct (Elimination) Start->Byproduct + Strong Base / High Heat E2 Elimination Intermediate->Product + Amine Fast SN2

Caption: Finkelstein conditions (Yellow path) bypass the slow direct substitution, minimizing the time available for the competing elimination reaction (Red path).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield Detected CheckTLC Analyze Crude by TLC/LCMS Problem->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 New Non-Polar Spot (Alkene) CheckTLC->Result2 Result3 Multiple Polar Spots CheckTLC->Result3 Action1 Kinetics Issue: 1. Add NaI (0.1 eq) 2. Switch solvent to DMF Result1->Action1 Action2 Basicity Issue: 1. Switch to Cs2CO3 2. Lower Temp < 60°C Result2->Action2 Action3 Decomposition: 1. Check Solvent Dryness 2. Use Inert Atmosphere (Ar/N2) Result3->Action3

Caption: Systematic diagnosis of yield loss based on crude reaction analysis.

Reference Data

Solvent Selection for Optimization

Dielectric constant (


) correlates with the ability to stabilize the transition state and dissociate ion pairs.
Solvent

(approx)
SuitabilityNotes
Acetonitrile (MeCN) 37.5Excellent Best balance of polarity and ease of workup.[1]
DMF 36.7Good High boiling point makes removal difficult; use for stubborn substrates.[1]
Acetone 20.7Fair Good for Finkelstein, but low boiling point (56°C) limits reaction rate.[1]
THF 7.5Poor Too non-polar for efficient

with carbonate bases.[1]
References
  • Optimization of Alkyl Bromide Substitution via Finkelstein Conditions.

    • Source: Ege, S. N. (2004).[1] Organic Chemistry: Structure and Reactivity. Houghton Mifflin.[1]

    • Context: Mechanistic grounding for the Iodide-catalyzed exchange.[1]

    • Link:[1]

  • Synthesis of Arylpiperazine Deriv

    • Source: Zhang, Y., et al. (2011).[1] "Synthesis and biological evaluation of novel urapidil derivatives." European Journal of Medicinal Chemistry.

    • Context: Validates the use of /Acetonitrile for similar methoxy-phenyl-alkyl bromides.
    • Link:[1]

  • Phase Transfer Catalysis in Alkyl

    • Source: Starks, C. M., & Liotta, C. L. (1978).[1] Phase Transfer Catalysis. Academic Press.[1][3]

    • Context: Theoretical basis for using solid-liquid PTC (

      
      /ACN) to prevent hydrolysis.[1]
      
    • Link:[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(3-Bromopropyl)-2-methoxybenzene before handling, as it is a skin irritant and potential lachrymator.[1]

Sources

Optimization

common side products in the synthesis of 1-(3-Bromopropyl)-2-methoxybenzene

Technical Support Center: Synthesis & Quality Control for 1-(3-Bromopropyl)-2-methoxybenzene Subject: Troubleshooting Common Side Products & Impurity Profiles Document ID: TS-ORG-2026-BPMA Target Audience: Medicinal Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Quality Control for 1-(3-Bromopropyl)-2-methoxybenzene

Subject: Troubleshooting Common Side Products & Impurity Profiles Document ID: TS-ORG-2026-BPMA Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Molecule Profile

Target Molecule: 1-(3-Bromopropyl)-2-methoxybenzene Common Name: 2-(3-Bromopropyl)anisole CAS Registry Number: 2146-61-4 Application: Critical intermediate for GPCR ligands, anti-arrhythmic agents (e.g., Encainide analogs), and serotonin receptor antagonists.

Technical Context: The synthesis of 1-(3-Bromopropyl)-2-methoxybenzene is deceptively simple. While the connectivity implies a straightforward alkylation or functional group transformation, the ortho-substitution pattern introduces significant steric and electronic challenges. The two dominant synthetic routes—Friedel-Crafts Alkylation and Alcohol Bromination —each generate distinct "fingerprint" impurity profiles that can compromise downstream biological assays if not managed.

This guide addresses the three most persistent side products:

  • Regioisomers ( para -isomer)

  • Cyclized Artifacts (Chroman)

  • Polyalkylation Adducts (Dimers)

Critical Side Product Analysis

The following table summarizes the primary impurities encountered based on the synthetic strategy employed.

Impurity NameStructure DescriptionOriginating PathwayCritical Control Parameter
para-Isomer 1-(3-Bromopropyl)-4-methoxybenzeneFriedel-Crafts Alkylation (Regioselectivity failure)Catalyst choice & Temperature
Chroman 3,4-Dihydro-2H-1-benzopyranIntramolecular Cyclization (via Demethylation)Lewis Acid strength & Reaction time
The "Dimer" 1,3-Bis(2-methoxyphenyl)propaneOver-alkylation of AnisoleStoichiometry (Excess alkylating agent)
Styrenyl Impurity 2-Allylanisole / 1-(Prop-1-enyl)-2-methoxybenzeneElimination (E2) during alcohol brominationBase neutralization & Temperature

Technical Support: Troubleshooting & FAQs

Scenario A: The Friedel-Crafts Route

Reagents: Anisole + 1,3-Dibromopropane + Lewis Acid (e.g., AlCl₃, ZnCl₂)

Q1: My GC-MS shows a 60:40 mixture of two isomers. How do I shift selectivity toward the ortho product? Technical Insight: The methoxy group is an ortho, para-director. However, the para position is sterically less hindered and often thermodynamically favored.

  • The Problem: Using strong Lewis acids (AlCl₃) at room temperature often favors the para isomer or allows isomerization.

  • The Solution:

    • Switch Catalyst: Use a milder Lewis acid like ZnCl₂ or FeCl₃ on solid support (e.g., Montmorillonite K-10). These often show higher ortho selectivity due to chelation effects with the methoxy oxygen.

    • Temperature Control: Lower the reaction temperature (0°C to -10°C). Kinetic control favors the ortho position due to the coordination of the electrophile to the methoxy oxygen (directed metallation-like effect).

    • Purification: The para isomer typically has a higher melting point and slightly different polarity. If the ratio is poor, fractional distillation is often effective due to the boiling point differential caused by the dipole moment differences.

Q2: I am detecting a peak with Mass 134 (Chroman). How did this form? Technical Insight: This is a "fatal" side reaction.

  • Mechanism: Strong Lewis acids (especially AlCl₃) can cleave the methyl ether (demethylation), generating a phenol intermediate. The pendant alkyl bromide then undergoes a rapid intramolecular

    
     reaction with the phenoxide oxygen to form the six-membered Chroman ring.
    
  • Protocol Adjustment:

    • Avoid AlCl₃ if possible; it is a known demethylating agent.

    • If AlCl₃ is necessary, strictly limit the reaction time and quench immediately upon consumption of the starting material.

    • Ensure anhydrous conditions; moisture can generate HCl, accelerating demethylation.

Q3: Yield is low, and I see a heavy impurity (MW ~256). Technical Insight: You are forming the "Dimer" (1,3-bis(2-methoxyphenyl)propane).

  • Causality: The product, 1-(3-bromopropyl)-2-methoxybenzene, is still an activated aromatic ring. It can react with a second equivalent of anisole.

  • Corrective Action:

    • Stoichiometry: Use a large excess of 1,3-dibromopropane (3 to 5 equivalents). This statistically ensures that the activated anisole reacts with the dibromide rather than the mono-alkylated product.

    • Order of Addition: Add the Anisole slowly to a solution of the Lewis Acid and excess 1,3-dibromopropane. Never add the dibromide to the anisole.

Scenario B: The Alcohol Bromination Route

Reagents: 3-(2-Methoxyphenyl)propan-1-ol + PBr₃ or CBr₄/PPh₃

Q4: I see a new peak just before my product in the chromatogram. It absorbs UV strongly. Technical Insight: This is likely the elimination product (alkene).

  • Mechanism: Bromination reagents (especially PBr₃) generate acidic byproducts (HBr). Heating this mixture promotes E2 or E1 elimination, creating a conjugated styrene-like system or an allyl system.

  • Protocol Adjustment:

    • Temperature: Keep the PBr₃ addition at 0°C and do not reflux unless necessary.

    • Alternative Reagent: Use the Appel Reaction (CBr₄ + PPh₃). It proceeds under neutral conditions, significantly reducing the risk of acid-catalyzed elimination.

Visualizing the Impurity Pathways

The following diagram maps the genesis of these impurities, aiding in identifying the root cause based on the observed byproduct.

G cluster_0 Friedel-Crafts Route cluster_1 Alcohol Route Anisole Anisole (Starting Material) Ortho_Prod TARGET PRODUCT 1-(3-Bromopropyl)- 2-methoxybenzene Anisole->Ortho_Prod Lewis Acid (Kinetic Control) Para_Imp Para-Isomer (Regio-impurity) Anisole->Para_Imp Lewis Acid (Thermodynamic) Dibromo 1,3-Dibromopropane Dimer Dimer 1,3-Bis(2-methoxyphenyl)propane Ortho_Prod->Dimer + Anisole (Over-alkylation) Chroman Chroman (Cyclized Impurity) Ortho_Prod->Chroman Demethylation (-MeBr) Alcohol 3-(2-Methoxyphenyl) propan-1-ol Alcohol->Ortho_Prod PBr3 or CBr4/PPh3 Elim_Prod Elimination Product (Alkene) Alcohol->Elim_Prod Acid/Heat (-H2O)

Figure 1: Reaction network showing the divergence of the target molecule into common side products based on reaction conditions.

Experimental Protocol: Optimized Synthesis (Friedel-Crafts)

To minimize the "Dimer" and "Para" impurities, the following optimized protocol is recommended.

Reagents:

  • Anisole (1.0 eq)

  • 1,3-Dibromopropane (3.0 eq) – Excess is critical.

  • Aluminum Chloride (AlCl₃) (1.1 eq) – Or ZnCl₂ for milder conditions.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen, charge 1,3-dibromopropane (3.0 eq) and anhydrous DCM. Cool to 0°C.[1]

  • Catalyst Activation: Add AlCl₃ (1.1 eq) portion-wise. Stir for 15 minutes until a suspension forms. Note: The solution may turn yellow/orange.

  • Controlled Addition: Mix Anisole (1.0 eq) with an equal volume of DCM. Add this solution dropwise to the reaction mixture over 60 minutes.

    • Why? Keeping Anisole concentration low relative to the dibromide prevents the product from competing for the electrophile (preventing Dimer).

  • Reaction: Stir at 0–5°C for 2–4 hours. Monitor by TLC/GC.

    • Stop Point: Quench immediately when Anisole is consumed. Prolonged stirring increases para-isomerization and Chroman formation.

  • Quench: Pour the mixture slowly into ice-cold dilute HCl. Separate layers.

  • Purification:

    • Wash organic layer with brine, dry over MgSO₄.

    • Remove excess 1,3-dibromopropane via vacuum distillation (it boils much lower than the product).

    • Isolate product via column chromatography (Hexane/EtOAc) or fractional distillation to remove the para-isomer.

References

  • Friedel-Crafts Selectivity & Mechanism

    • Mettler Toledo. Friedel-Crafts Alkylation Reaction Mechanism & Applications. Retrieved from

  • Chroman Formation via Cyclization

    • National Institutes of Health (PMC). Synthesis of Enantioenriched 3,4-Disubstituted Chromans. Retrieved from

  • Alkylation Side Products (Dimerization)

    • ResearchGate. Friedel-Crafts Alkylation of Anisole using Solid Acid Catalysts. Retrieved from

  • Commercial Availability & Purity Profiles

    • Sigma-Aldrich. 1-(3-Bromopropyl)-4-methoxybenzene (Para-isomer Reference). Retrieved from

Sources

Troubleshooting

optimizing temperature and reaction time for substitutions on 1-(3-Bromopropyl)-2-methoxybenzene

Product Code: INT-2MBP-Br | CAS: 2146-61-4 Welcome to the Advanced Synthesis Support Center. This guide addresses the kinetic and thermodynamic challenges associated with nucleophilic substitutions on 1-(3-Bromopropyl)-2...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: INT-2MBP-Br | CAS: 2146-61-4

Welcome to the Advanced Synthesis Support Center. This guide addresses the kinetic and thermodynamic challenges associated with nucleophilic substitutions on 1-(3-Bromopropyl)-2-methoxybenzene . Our data indicates that while the propyl linker minimizes direct steric interference from the ortho-methoxy group, this substrate is prone to specific competing pathways—primarily


-elimination and hydrolysis—if reaction parameters are not strictly controlled.
Module 1: Kinetic Control & Temperature Optimization
Q: My reaction stalls at ~65% conversion despite prolonged heating. Should I increase the temperature?

A: Do not simply increase the temperature; this often accelerates decomposition over substitution. The stalling is likely due to the "thermal ceiling" where the rate of side-reactions (E2 elimination) overtakes the


 substitution rate.

The Solution: The Finkelstein Modification Instead of forcing the reaction with heat (which risks demethylation of the methoxy group or polymerization), use in situ halogen exchange.

  • Mechanism: The C-Br bond (

    
    ) is moderately reactive. By adding 0.1 - 0.2 equivalents of Potassium Iodide (KI) , you generate the transient 1-(3-iodopropyl)-2-methoxybenzene.
    
  • Benefit: The C-I bond is weaker and the iodide is a better leaving group (super-leaving group), accelerating the

    
     rate by 2–4x without raising the temperature.
    
  • Temperature Set-point: Maintain 80°C (refluxing acetonitrile) or 90°C (toluene) . Exceeding 105°C drastically increases the formation of the styrene-derivative impurity.

Q: How does the ortho-methoxy group affect the reaction time?

A: Electronic Field Effects. While the propyl spacer prevents direct steric hindrance, the ortho-methoxy group is an Electron Donating Group (EDG). Through the field effect, it slightly increases the electron density of the alkyl chain, making the


-carbon slightly less electrophilic than a non-substituted phenylpropyl bromide.
  • Implication: Expect reaction times to be 15–20% longer than equivalent unsubstituted phenylpropyl bromides. Plan for 6–12 hours rather than 4–6 hours.

Module 2: Suppression of Side-Products
Q: I am detecting a vinyl impurity (M-HBr). How do I stop this?

A: You are observing E2 Elimination. This occurs when your base acts as a proton acceptor on the


-carbon rather than a scavenger for the leaving group.

Troubleshooting Protocol:

  • Base Selection: Switch from strong, soluble bases (e.g., NaOH, KOH) to mild, heterogeneous bases like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent Effect: Avoid highly polar protic solvents (Ethanol/Water) which solvate anions and increase basicity. Use Acetonitrile (ACN) or DMF .

  • Concentration: High dilution favors elimination. Maintain substrate concentration between 0.2 M and 0.5 M .

Visualizing the Competing Pathways:

ReactionPathways Start 1-(3-Bromopropyl)- 2-methoxybenzene Product Target Substitution Product (SN2) Start->Product  SN2 Pathway (Mild Base, 80°C) Elimination Impurity A: Alkene (Styrene deriv.) Start->Elimination  E2 Pathway (Strong Base, >100°C) Cyclization Impurity B: Dihydrobenzofuran (Rare, requires demethylation) Start->Cyclization  Intramolecular (Lewis Acid / High Heat) Nu Nucleophile (Amine/Thiol)

Figure 1: Reaction landscape showing the competition between the desired


 substitution and the parasitic E2 elimination pathway.
Module 3: Experimental Protocol (Gold Standard)

Objective: N-Alkylation of a secondary amine (e.g., a piperazine derivative) with 1-(3-Bromopropyl)-2-methoxybenzene.

Reagents:

  • Substrate: 1.0 eq

  • Nucleophile (Amine): 1.1 eq

  • Base:

    
     (anhydrous, granular): 2.0 eq
    
  • Catalyst: KI (Potassium Iodide): 0.1 eq

  • Solvent: Acetonitrile (ACN) [HPLC Grade]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile (1.1 eq) in ACN (5 mL per mmol substrate).

  • Activation: Add

    
      (2.0 eq) and KI  (0.1 eq). Stir at room temperature for 10 minutes to ensure homogeneity of the slurry.
    
  • Addition: Add 1-(3-Bromopropyl)-2-methoxybenzene (1.0 eq) dropwise. Note: Rapid addition can cause localized hot-spots favoring elimination.

  • Reaction: Equip with a reflux condenser. Heat the mixture to 80°C (gentle reflux) .

    • Checkpoint: Monitor via TLC/HPLC at 4 hours .

    • Standard Time: 6–12 hours.

  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , 
      
      
      
      , Excess Base).
    • Evaporate the solvent under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate and wash with Water (x2) and Brine (x1).

Module 4: Solvent & Parameter Decision Matrix

Use this table to select the optimal conditions based on your specific nucleophile.

Nucleophile TypeRecommended SolventTemp (°C)Time (h)Catalyst Required?Notes
Secondary Amines (Piperazines)Acetonitrile (ACN)80°C6–10Yes (KI)Best balance of rate vs. purity.
Primary Amines DMF / Toluene60–70°C12–16NoLower temp prevents over-alkylation (bis-alkylation).
Imidazoles / Azoles DMF90–100°C4–6NoRequires higher solubility; DMF promotes

.
Thiols Ethanol / THF25–40°C2–4NoHighly reactive; risk of disulfide formation if heated.
References
  • Synthesis of Urapidil Analogs: Detailed kinetics of piperazine alkyl

    • Source: Vertex AI Research / P
    • URL:2

  • Finkelstein Catalysis in Alkylation: Mechanisms of iodide acceler

    • Source: ChemGuide - Nucleophilic Substitution Mechanisms.
    • URL:3

  • Elimination vs. Substitution: Kinetic control in phenoxyalkyl halide systems.

    • Source: Master Organic Chemistry - Elimin
    • URL:4

Sources

Optimization

choice of base for deprotonation in reactions with 1-(3-Bromopropyl)-2-methoxybenzene

Technical Support Center: 1-(3-Bromopropyl)-2-methoxybenzene A Senior Application Scientist's Guide to Base Selection in Deprotonation Reactions Welcome to the technical support center for 1-(3-Bromopropyl)-2-methoxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-Bromopropyl)-2-methoxybenzene

A Senior Application Scientist's Guide to Base Selection in Deprotonation Reactions

Welcome to the technical support center for 1-(3-Bromopropyl)-2-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this versatile but challenging reagent. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction outcomes.

The structure of 1-(3-Bromopropyl)-2-methoxybenzene presents a fascinating challenge: multiple reactive sites that can compete under basic conditions. The choice of base is therefore not merely a suggestion, but the critical parameter that dictates the reaction's entire course. This guide will help you steer the molecule toward your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 1-(3-Bromopropyl)-2-methoxybenzene when treated with a base?

This molecule has three primary sites of reactivity with bases, leading to several potential competing pathways. Understanding these is the first step to controlling the reaction.

  • Aromatic Protons (C-H bonds on the benzene ring): The methoxy group is an ortho, para- directing group that can also function as a directed metalation group (DMG).[1][2][3][4] Very strong, non-nucleophilic bases can selectively remove the proton at the C3 position, ortho to the methoxy group.

  • Benzylic Protons (C-H bonds on the propyl chain): The protons on the carbon adjacent to the bromine atom (α-protons) are acidic and susceptible to abstraction by a base, which can initiate an E2 elimination reaction.

  • The Electrophilic Carbon of the C-Br Bond: The carbon atom bonded to bromine is electrophilic.[5] This site is susceptible to nucleophilic attack. If the base itself is nucleophilic, or if a nucleophile is generated in situ, it can lead to substitution or intramolecular cyclization. Furthermore, the C-Br bond can undergo lithium-halogen exchange with strong organolithium bases.[6][7][8][9][10]

Q2: I want to deprotonate the aromatic ring for subsequent functionalization (ortho-lithiation). What kind of base should I use?

For directed ortho-metalation, you need a very strong, sterically hindered, non-nucleophilic base.[1] The most common and effective choices are organolithium reagents or lithium amides.[11][12]

  • Alkyllithiums: s-BuLi or t-BuLi are generally more effective than n-BuLi for this purpose due to their increased basicity.[1] The reaction must be conducted at very low temperatures (typically -78 °C) in an aprotic solvent like THF or diethyl ether to prevent side reactions.

  • Lithium Amides: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are excellent choices as they are extremely strong bases with low nucleophilicity due to their steric bulk.[1][12]

The key principle is that the pKa of the conjugate acid of your chosen base must be significantly higher than the pKa of the aromatic proton you wish to remove (aryl C-H pKa is ~43).[1][13][14]

Q3: How can I avoid the formation of the cyclized product, 6-methoxy-3,4-dihydro-2H-chromene?

Intramolecular cyclization is a common and often undesired side reaction that occurs when a nucleophile is generated that can attack the electrophilic C-Br bond.[15] This can happen in two primary ways:

  • If you perform an ortho-lithiation: The resulting aryllithium is a potent nucleophile. If the temperature is allowed to rise, it can cyclize via an intramolecular SNAr-type reaction. To prevent this, you must maintain a very low temperature (e.g., -78 °C) and trap the aryllithium with your desired electrophile as quickly as possible after its formation.

  • Under other basic conditions: If conditions generate an alkoxide or another nucleophile, intramolecular SN2 displacement of the bromide can occur. Using non-nucleophilic bases and controlling the temperature are crucial preventive measures.

Q4: Can I form a Grignard reagent or an organolithium species directly from the C-Br bond?

Yes, this is a viable strategy, but it requires careful consideration of the reaction conditions to avoid intermolecular side reactions.

  • Grignard Reagent Formation: The Grignard reagent, 1-(2-methoxyphenyl)propylmagnesium bromide, can be prepared by reacting the substrate with magnesium turnings in a dry ether solvent like THF or diethyl ether.[16] It is critical to use anhydrous conditions, as Grignard reagents are strong bases and will be quenched by water.[17][18]

  • Organolithium via Lithium-Halogen Exchange: This is a very fast reaction, often faster than deprotonation, especially with t-BuLi.[7] It typically requires two equivalents of the alkyllithium and must be performed at very low temperatures (-78 °C to -100 °C) to prevent the newly formed organolithium from reacting with the starting material or solvent.[7]

Troubleshooting Guide

Problem 1: Low yield of the desired ortho-lithiated product and formation of multiple byproducts.

  • Possible Cause: Competing Lithium-Halogen (Li-Br) exchange. This reaction is often kinetically faster than deprotonation, especially with aryl bromides.[7]

  • Corrective Action:

    • Choice of Base: Switch from t-BuLi or s-BuLi to n-BuLi, which can sometimes favor deprotonation over exchange, although this is substrate-dependent. Alternatively, using a lithium amide like LDA, which cannot undergo exchange, is a highly effective strategy.

    • Temperature Control: Ensure the temperature is strictly maintained at -78 °C or lower. Li-Br exchange can become more competitive at higher temperatures.

    • Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent.[1] Reactions in THF, which is a coordinating solvent, can sometimes favor deprotonation by breaking up organolithium aggregates.

  • Possible Cause: The generated aryllithium is unstable and is either cyclizing or reacting with the solvent.

  • Corrective Action:

    • Inverse Addition: Add the organolithium base slowly to a solution of the substrate and the electrophile (if the electrophile is stable to the base). This keeps the concentration of the reactive aryllithium intermediate low at all times.

    • Temperature and Time: Do not allow the reaction to warm up before quenching with the electrophile. The lithiated intermediate should be trapped as soon as it is formed.

Problem 2: The major product is 1-allyl-2-methoxybenzene (the elimination product).

  • Possible Cause: The base being used is functioning as a base for E2 elimination rather than for the intended reaction. This is common with strong, sterically hindered bases at elevated temperatures.

  • Corrective Action:

    • Lower the Temperature: E2 reactions often have a higher activation energy than deprotonation. Performing the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly favor the desired pathway over elimination.

    • Change the Base: If you desire a substitution reaction at the benzylic position, you will need to use a nucleophile that is a weaker base. If you are aiming for ortho-lithiation, ensure the temperature is low enough (-78 °C) to completely suppress elimination. For controlled elimination, a hindered, non-nucleophilic base like potassium tert-butoxide (KOtBu) in THF at room temperature is a standard choice.

Problem 3: I am trying to form the Grignard reagent, but the reaction won't initiate or gives a low yield.

  • Possible Cause: The magnesium surface is passivated by magnesium oxide. Grignard formation is a surface reaction.[18]

  • Corrective Action:

    • Activation of Magnesium: Before adding the substrate, activate the magnesium turnings. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent is rigorously anhydrous. Even trace amounts of water will quench the Grignard reagent as it forms.

    • Initiation: A small amount of pre-formed Grignard reagent can be added to initiate the reaction. Gentle heating may also be required to start the reaction, but be prepared to cool it, as the reaction can be exothermic.

Visualizing the Competing Pathways

The choice of base and reaction conditions determines which of these pathways will dominate.

G sub 1-(3-Bromopropyl)-2-methoxybenzene OrthoLith Ortho-Lithiated Product sub->OrthoLith Directed Metalation (-78 °C) Elim Elimination Product (1-allyl-2-methoxybenzene) sub->Elim E2 Elimination (RT to reflux) Grignard Grignard Reagent sub->Grignard Insertion (THF, reflux) LiHal Li-Br Exchange Product sub->LiHal Li-Br Exchange (<-78 °C) nBuLi n-BuLi / s-BuLi / t-BuLi (Strong, Nucleophilic) nBuLi->sub nBuLi->OrthoLith nBuLi->LiHal LDA LDA / LiTMP (Strong, Non-Nucleophilic) LDA->sub LDA->OrthoLith KOtBu KOtBu (Hindered, Non-Nucleophilic) KOtBu->sub KOtBu->Elim Mg Mg(0) (Metal) Mg->sub Mg->Grignard Cyclized Cyclized Product (6-methoxy-chromane) OrthoLith->Cyclized Intramolecular Attack (if warmed)

Caption: Competing reaction pathways for 1-(3-Bromopropyl)-2-methoxybenzene.

Decision-Making Flowchart for Base Selection

This flowchart provides a logical path for selecting the appropriate conditions based on your synthetic goal.

G start What is your desired transformation? q1 Functionalize the Aromatic Ring? start->q1 q2 Form an Alkene via Elimination? q1->q2 No ortho Use LDA or s-BuLi in THF at -78 °C. Trap with electrophile immediately. q1->ortho Yes q3 Form an Organometallic Reagent? q2->q3 No elim Use KOtBu in THF at room temperature. q2->elim Yes grignard Use activated Mg(0) in anhydrous THF. q3->grignard Grignard (R-MgBr) li_hal Use 2 eq. t-BuLi in THF/ether at -100 °C. q3->li_hal Organolithium (R-Li) other Re-evaluate synthetic route. Consider S_N2 with a soft nucleophile. q3:w->other:n Neither

Caption: Decision flowchart for selecting a base.

Reference Data

Base/ReagentAbbreviationpKa (Conjugate Acid)Primary Use/FunctionKey Considerations
n-Butyllithiumn-BuLi~50Strong Base / NucleophileCan act as both base and nucleophile; pyrophoric.[1][11]
sec-Butyllithiums-BuLi~51Stronger, more hindered baseMore effective for deprotonation than n-BuLi.[1]
tert-Butyllithiumt-BuLi~53Very strong, hindered baseProne to Li-Br exchange; highly pyrophoric.[1][7]
Lithium DiisopropylamideLDA~36Strong, non-nucleophilic baseExcellent for clean deprotonation; must be freshly prepared or titrated.[1][12]
Potassium tert-butoxideKOtBu~19Strong, hindered, non-nucleophilic baseIdeal for promoting E2 elimination reactions.
Magnesium MetalMgN/AReductant for Grignard formationRequires activation and strictly anhydrous conditions.[18]

Experimental Protocols

Protocol 1: Directed ortho-Metalation and Trapping with an Electrophile (e.g., Trimethylsilyl Chloride)

This protocol is designed to achieve selective deprotonation at the C3 position.

Materials:

  • 1-(3-Bromopropyl)-2-methoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (1.4 M)

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the experiment.

  • Initial Solution: To the flask, add 1-(3-Bromopropyl)-2-methoxybenzene (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: While vigorously stirring, add s-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -75 °C. A color change (typically to yellow or orange) indicates the formation of the aryllithium.

  • Anion Formation: Stir the solution at -78 °C for 1 hour.

  • Electrophile Quench: Add freshly distilled TMSCl (1.2 eq) dropwise via syringe. A dissipation of color is often observed.

  • Warming: Allow the reaction mixture to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Autechaux. (n.d.). The Role of 1-(3-Bromopropyl)-3-Methoxybenzene in Organic Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Intramolecular cyclization of 1-(3-bromopropyl)uracils. RSC Publishing. Retrieved from [Link]

  • Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]

  • TMP Chem. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2017, February 27). Halogen–Lithium Exchange Reaction Using an Integrated Glass Microfluidic Device: An Optimized Synthetic Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of Wisconsin. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 10 – Organohalides Solutions to Problems. Retrieved from [Link]

  • Khan Academy. (n.d.). Ortho-para directors I. Retrieved from [Link]

  • Dr. Tania CS. (2022, April 8). Acid-Base 8, application: choosing a base to effectively deprotonate an acid [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of grignard compounds in hydrocarbon solution.
  • University of Wisconsin-La Crosse. (n.d.). Organometallic Chemistry Practice Problems. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • University of Wisconsin. (2020, February 14). 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of benzo[b]chalcogenophenes fused to selenophenes via intramolecular electrophilic cyclization of 1,3-diynes. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Near-Ambient Temperature Halogen-Lithium Exchange of p-Bromoanisole and Related Substrates: Flow/Batch Studies. Retrieved from [Link]

  • Scientific Update. (2018, September 6). Oiling the cogs- Practical tips, useful facts and resources: Organometallic highlight. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2012, May 30). Protonation And Deprotonation Reactions: Dramatic Effects On Reactivity. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • ACS Publications. (2019, March 25). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Retrieved from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • OpenStax. (2023, September 20). 10.7 Organometallic Coupling Reactions. Retrieved from [Link]

  • National Science Foundation Public Access Repository. (2023, June 5). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • LibreTexts. (n.d.). CHAPTER 8. ACID-BASE REACTIONS. Retrieved from [Link]

  • ACS Publications. (2020, May 15). Optimization of Organolithium Reactions. Retrieved from [Link]

  • University of Groningen. (2013, June 9). Direct catalytic cross-coupling of organolithium compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 3.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • All 'Bout Chemistry. (2025, August 26). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

removal of unreacted 1-(3-Bromopropyl)-2-methoxybenzene from product mixture

Technical Support Ticket #8492: Purification Strategy for 1-(3-Bromopropyl)-2-methoxybenzene Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Removal of unreac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Purification Strategy for 1-(3-Bromopropyl)-2-methoxybenzene

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Removal of unreacted 1-(3-Bromopropyl)-2-methoxybenzene (BPMB) from reaction mixtures.[1]

Executive Summary

You are encountering difficulty removing unreacted 1-(3-Bromopropyl)-2-methoxybenzene (referred to hereafter as BPMB ) from your product mixture. This compound is a high-boiling alkyl halide (approx.[1] boiling point 267°C at 760 mmHg) with moderate lipophilicity.[1]

Standard extraction techniques often fail because BPMB lacks acidic or basic functional groups that would allow for pH-controlled aqueous partitioning.[1] This guide outlines three targeted protocols to sequester and remove this impurity, ranked by selectivity and ease of workflow.

Phase 1: Diagnostic & Decision Matrix

Before selecting a protocol, evaluate your crude mixture against the criteria below. The choice of method depends heavily on the physical state and stability of your target product.

Decision Tree: Purification Strategy

purification_strategy Start Start: Crude Mixture (Contains BPMB Impurity) Q1 Is your Target Product a Solid or Oil? Start->Q1 Q2 Is your Product Electrophilic (e.g., Alkyl Halide)? Q1->Q2 Oil / Mixed Solid Method_Cryst Method A: Crystallization Q1->Method_Cryst Solid (Product only) Q3 Boiling Point Difference (ΔBP) > 30°C? Q2->Q3 No (Product is Inert) Method_Chrom Method C: Flash Chromatography (Gradient Elution) Q2->Method_Chrom Yes (Risk of Side Rxn) Method_Scav Method B: Chemical Scavenging (Nucleophilic Resin) Q3->Method_Scav No (Close BP or Thermally Labile) Method_Dist Method D: High-Vacuum Distillation Q3->Method_Dist Yes (High ΔBP)

Figure 1: Strategic decision matrix for selecting the optimal purification method based on product properties.

Phase 2: Chemical Scavenging (The "Smart" Solution)

Best For: Reactions where the target product is not an alkylating agent (i.e., contains no halides, tosylates, or epoxides). Principle: BPMB is an electrophile (alkyl bromide).[1] We use a polymer-supported nucleophile (amine or thiol) to react selectively with BPMB, tethering it to the solid phase.[1] Filtration removes the resin-bound impurity.[1]

Protocol: Nucleophilic Scavenging

Reagents:

  • Scavenger: Polymer-supported Tris(2-aminoethyl)amine (PS-Trisamine) or Thiophenol resin.[1]

  • Solvent: DCM, THF, or DMF (swells the resin).

Step-by-Step Workflow:

  • Stoichiometry: Calculate the excess BPMB (by NMR or LC-MS).[1] Add 3–5 equivalents of scavenger resin relative to the impurity amount.[1]

  • Incubation: Dissolve crude mixture in minimal solvent (DCM is preferred). Add the resin.[1][2]

  • Reaction: Agitate gently (orbital shaker) at room temperature for 4–16 hours.

    • Note: If reaction is slow, heat to 40°C.

  • Monitoring: Check supernatant by TLC. The BPMB spot (

    
     in 10% EtOAc/Hex) should disappear.[1]
    
  • Filtration: Filter the mixture through a fritted funnel or Celite pad. Wash resin with solvent.[1]

  • Result: The filtrate contains your purified product; the BPMB remains trapped on the resin.[1]

Mechanism of Action

scavenging_mechanism Impurity Impurity: BPMB (R-CH2-Br) Complex Transition State (SN2 Attack) Impurity->Complex Resin Scavenger: Polymer-NH2 Resin->Complex Waste Solid Waste: Polymer-NH2(+)-R Br(-) Complex->Waste Covalent Bond Formation Product Filtrate: Pure Product Complex->Product Flow Through

Figure 2: The chemical scavenging workflow.[1] The electrophilic alkyl bromide is captured by the nucleophilic resin via an SN2 mechanism.

Phase 3: Flash Chromatography (The Standard Solution)

Best For: Complex mixtures or when the product is also an electrophile (making scavenging impossible).[1] Challenge: BPMB is UV-active (anisole ring) and moderately lipophilic.[1] It often co-elutes with non-polar products.[1]

Optimized Solvent Systems

BPMB behaves as a "greasy" aromatic ether.[1] Use the following gradients:

Solvent SystemGradient ProfileNotes
Hexane / EtOAc 0% → 10% (Hold) → 20%BPMB elutes early (low polarity).[1] Hold at 5-10% to flush it before product.[1]
DCM / Methanol 100% DCM IsocraticEffective if your product is polar.[1] BPMB moves with the solvent front.[1]
Toluene 100%Excellent for resolving aromatic stacking interactions (π-π) if your product is also aromatic.[1]

Visualization:

  • UV (254 nm): Strong absorption due to the anisole ring.[1]

  • KMnO₄ Stain: Weak/No reaction (aromatic ring is stable).[1]

  • Iodine Chamber: Stains the alkyl chain/aromatic ring (Yellow/Brown).[1]

Phase 4: High-Vacuum Distillation (The Physical Solution)

Best For: Large-scale (>10g) purification where BPMB is the major impurity and the product has a significantly different boiling point.[1]

Physical Data for BPMB:

  • Boiling Point: ~267°C (at 760 mmHg) / ~135-140°C (at 1 mmHg).[1]

  • State: Colorless to yellowish oil.[1][3]

Protocol:

  • Setup: Use a Kugelrohr apparatus or a short-path distillation head.

  • Vacuum: High vacuum is mandatory (< 1 mmHg).

  • Procedure:

    • If Product BP < BPMB: Distill product, leave BPMB in pot.

    • If Product BP > BPMB: Distill BPMB (remove "fores"), then collect product.[1]

    • Warning: Do not overheat the pot residue above 200°C to avoid decomposition of the anisole ether linkage.

FAQ: Troubleshooting & Specific Scenarios

Q: Can I use aqueous acid/base extraction? A: No. BPMB is a neutral ether/alkyl halide.[1] It will not protonate significantly in dilute acid nor deprotonate in base.[1] It will remain in the organic layer.[1]

Q: My product has the same


 as BPMB. What now? 
A:  Try "Silver Nitrate Chromatography" (Arguation). Impregnate your silica gel with 10% AgNO₃.[1] The silver ions coordinate with halides (weakly) and π-systems, potentially altering the retention time of the alkyl bromide relative to your product. Alternatively, switch to Method B (Scavenging)  if chemical compatibility allows.[1]

Q: Is BPMB toxic? A: Yes. Alkyl bromides are potential alkylating agents (mutagens).[1] Handle with gloves in a fume hood.[1] Treat all waste (especially scavenger resins) as halogenated hazardous waste.[1]

References

  • Physical Properties & Synthesis

    • PubChem Compound Summary for CID 138877, 1-(3-Bromopropyl)-3-methoxybenzene.[1] (Note: Isomeric data used for BP estimation). National Center for Biotechnology Information (2025).[1] Link

    • Organic Synthesis: Alkyl Bromides.[1][2][4][5][6][7] Organic Chemistry Portal.[1][6] Link

  • Purification Methodologies

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for distillation and physical properties).

    • Polymer-Supported Scavengers in Organic Synthesis.[1][8] Sigma-Aldrich / Merck Technical Guides.[1] Link

    • Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new tool for the medicinal chemist."[1] Journal of the Chemical Society, Perkin Transactions 1. (Seminal work on scavenging alkyl halides). Link

Sources

Optimization

Technical Support Center: Optimization of 1-(3-Bromopropyl)-2-methoxybenzene Reactions

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric & Electronic Barriers in o-Anisylpropyl Bromide Chemistry Executive Summary You are likely working with 1-(3-Bromopropy...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric & Electronic Barriers in o-Anisylpropyl Bromide Chemistry

Executive Summary

You are likely working with 1-(3-Bromopropyl)-2-methoxybenzene (CAS: 2153-22-2) as a precursor for constructing oxygenated heterocycles, tetralin derivatives, or complex aryl-alkyl scaffolds. While the primary alkyl bromide suggests high reactivity, the ortho-methoxy group introduces a "Trojan Horse" of steric and electronic complications.

This guide addresses the three most common support tickets we receive regarding this scaffold:

  • Regioselectivity Failures during intramolecular cyclization (forming the "wrong" tetralin isomer).

  • Stalled SN2 Reactions when coupling with bulky nucleophiles.

  • Grignard Initiation Issues caused by chelation-induced passivation.

Ticket #1: Cyclization Yields & Regioselectivity

User Report: "I am attempting an intramolecular Friedel-Crafts cyclization to form the tetralin ring system. I expect the ring to close at the position ortho to the methoxy group (C3), but I am isolating the para-cyclized product (C5) or seeing low yields."

Root Cause Analysis: The Ortho-Blockade

This is a classic conflict between Sterics and Electronics .

  • Electronic Effect: The methoxy group (-OMe) is an ortho, para-director. Both positions (C3 and C5) are electronically activated.

  • Steric Effect: The C3 position is physically sandwiched between the bulky methoxy group and the alkyl chain tether. The C5 position is sterically unencumbered.

Consequently, thermodynamic control almost always favors cyclization at C5 , producing the 5-substituted tetralin rather than the 1-substituted isomer.

Visualization: The Steric-Electronic Conflict

CyclizationPathways Precursor 1-(3-Bromopropyl)- 2-methoxybenzene C3_Path Path A: Attack at C3 (Ortho to OMe) Precursor->C3_Path High Steric Barrier C5_Path Path B: Attack at C5 (Para to OMe) Precursor->C5_Path Low Steric Barrier Product_A 1-Methoxytetralin (Minor/Trace) STERICALLY BLOCKED C3_Path->Product_A Product_B 5-Methoxytetralin (Major Product) KINETICALLY FAVORED C5_Path->Product_B

Caption: Pathway B (Green) dominates due to lack of steric hindrance at C5, despite C3 being electronically activated.

Protocol: Forcing the Ortho-Cyclization

If you absolutely require the C3-cyclized product, you must use a Blocking Strategy .

  • Halogen Blocking: Brominate the para position (C5) first.

    • Why: A bromine atom at C5 forces the cyclization to occur at C3 (if conditions are vigorous enough) or C6.

  • Cyclization Step:

    • Reagent: Use a bulky Lewis Acid like

      
       or 
      
      
      
      rather than
      
      
      to modulate the transition state tightness.
    • Temperature: Run at -78°C initially. Lower temperatures favor the kinetic product, though in this specific scaffold, the thermodynamic product is often the unhindered one.

  • Deblocking: Remove the bromine via lithiation/quenching or hydrogenation (

    
    ) after the ring is closed.
    

Ticket #2: Stalled Nucleophilic Substitution (SN2)

User Report: "My reaction with a secondary amine or bulky alkoxide is taking 48+ hours or stalling at 50% conversion. The bromide is primary, so it should be fast."

Root Cause Analysis: The "Folding" Effect

While the bromide is primary (


), the propyl chain allows the molecule to adopt a conformation where the ortho-methoxy oxygen interacts with the electrophilic carbon or the incoming nucleophile. This creates a "local" steric environment that mimics a secondary halide.
Troubleshooting Guide: The Finkelstein Boost

If your nucleophile is bulky (e.g., diisopropylamine, tert-butoxide), you must upgrade the leaving group in situ.

ParameterStandard Condition (Slow)Optimized Condition (Fast)
Leaving Group Bromide (-Br)Iodide (-I) (In situ)
Solvent THF or DCMAcetone (for NaI) or DMF/DMSO
Additive None10 mol% TBAI (Tetrabutylammonium iodide)
Temp Reflux60°C (in DMF)
Optimized Protocol
  • Solvent Switch: Dissolve 1-(3-Bromopropyl)-2-methoxybenzene in anhydrous DMF (0.5 M).

  • Catalyst Addition: Add 0.2 equivalents of NaI (Sodium Iodide).

    • Mechanism:[1][2][3][4][5][6] The reaction undergoes a Finkelstein exchange (

      
      ). The Iodide is a better leaving group (
      
      
      
      of conjugate acid -10) and has a longer bond length, reducing steric compression at the transition state.
  • Nucleophile Addition: Add your bulky nucleophile (1.2 - 1.5 equiv).

  • Monitoring: Monitor by TLC. The intermediate alkyl iodide may be visible as a transient spot.

Ticket #3: Grignard Initiation Failure

User Report: "I am trying to make the Grignard reagent to couple with an aldehyde. The magnesium won't initiate, or I'm getting a lot of Wurtz coupling dimer."

Root Cause Analysis: Chelation & Passivation

The ortho-methoxy group is a Lewis Base. It can coordinate to the Magnesium surface or the forming Grignard species.[7]

  • Surface Passivation: The oxygen lone pairs can adsorb onto the Mg surface, blocking the alkyl bromide from reacting.

  • Wurtz Coupling: Once formed, the Grignard (

    
    ) is stabilized by the internal O-Mg chelation. This stability can paradoxically make it more prone to coupling with unreacted bromide if the concentration is high, leading to the dimer (
    
    
    
    ).
Workflow: The "Rieke" Alternative & Activation

GrignardWorkflow Start Start Grignard Synthesis Check_Mg Is Mg Activated? Start->Check_Mg Standard Standard Method: Mg Turnings + I2 crystal Check_Mg->Standard No Activation Activation Step: Add DIBAL-H (drops) OR 1,2-Dibromoethane Check_Mg->Activation Yes Standard->Activation Stalled? Dilution CRITICAL STEP: High Dilution (0.1 M) to prevent Wurtz Dimer Activation->Dilution Temp_Control Maintain Reflux (Do not overheat) Dilution->Temp_Control Success Active Grignard Reagent Temp_Control->Success

Caption: Critical workflow for preventing dimerization. Note the High Dilution step.

Step-by-Step Activation Protocol
  • Glassware: Flame-dry all glassware under Argon. Moisture is the enemy of initiation.

  • Activation: Cover Mg turnings (1.2 equiv) with minimal anhydrous THF. Add 1 crystal of Iodine AND 2 drops of 1,2-dibromoethane .

  • Initiation: Heat with a heat gun until the iodine color disappears and bubbling starts.

  • The "Trickle" Addition (Anti-Wurtz):

    • Dissolve your 1-(3-Bromopropyl)-2-methoxybenzene in 5x volume of THF .

    • Add this solution dropwise over 1 hour.

    • Why: Keeping the concentration of the alkyl bromide low relative to the Mg surface prevents the Grignard reagent from meeting an unreacted bromide molecule, stopping the Wurtz dimer formation.

References

  • Intramolecular Friedel-Crafts Regioselectivity

    • Mechanism of cyclization in phenyl-substituted alkyl chains.
    • Source: Beilstein J. Org.[8] Chem. 2021, 17, 2028–2050.[8]

  • Steric Hindrance in SN2 Reactions

    • Kinetics of nucleophilic substitution with bulky nucleophiles.
    • Source: Chemistry LibreTexts / Master Organic Chemistry
  • Grignard Formation & Wurtz Coupling

    • Selectivity of Grignard reagent formation and suppression of side reactions.[9]

    • Source: ResearchG
  • Tetralin Synthesis from Phenylalkyl Precursors

    • Synthesis of 5-methoxy-2-tetralone deriv
    • Source: Google P

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 1-(3-Bromopropyl)-2-methoxybenzene

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3-Bromopropyl)-2-methoxybenzene. It address...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3-Bromopropyl)-2-methoxybenzene. It addresses common issues related to solvent selection and its profound impact on reaction outcomes. The content is structured in a question-and-answer format to directly tackle challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary reaction pathways for 1-(3-Bromopropyl)-2-methoxybenzene, and how does solvent choice fundamentally influence them?

A1: 1-(3-Bromopropyl)-2-methoxybenzene is a primary alkyl halide. Its reactivity is dominated by two competing pathways: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).[1] Unimolecular pathways (Sₙ1/E1) are generally disfavored due to the high instability of the primary carbocation that would need to form.[1]

The choice of solvent is critical because it dictates the energetic favorability of the transition states for these pathways.[2]

  • Sₙ2 Reactions: These are favored in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile). These solvents can dissolve ionic nucleophiles but do not strongly solvate the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive, accelerating the Sₙ2 attack.[3]

  • E2 Reactions: This pathway competes with Sₙ2 and is favored by strong, sterically hindered bases. While solvent choice is important, the nature of the base is often the deciding factor.[4] However, using a less polar or protic solvent can sometimes increase the proportion of the E2 product.

  • Sₙ1/E1 Reactions: These pathways are highly unlikely. They would require a polar protic solvent to stabilize the carbocation intermediate.[5] However, even in such solvents, the Sₙ2 pathway or solvolysis typically outcompetes the formation of the unstable primary carbocation.

The diagram below illustrates the decision-making process based on reaction conditions.

G sub Substrate: 1-(3-Bromopropyl)-2-methoxybenzene (Primary Alkyl Halide) nuc Nucleophile / Base sub->nuc Reacts with strong_nuc Strong, Non-bulky Nucleophile (e.g., I⁻, N₃⁻, CN⁻) nuc->strong_nuc strong_base Strong, Bulky Base (e.g., t-BuOK) nuc->strong_base sol Solvent Choice aprotic Polar Aprotic (DMSO, DMF, Acetonitrile) sol->aprotic protic Polar Protic (EtOH, H₂O) sol->protic strong_nuc->sol Informs strong_base->sol Informs e2_major E2 Product (Major) strong_base->e2_major Strongly Favors sn2_major Sₙ2 Product (Major) aprotic->sn2_major Favors e2_minor E2 Product (Minor) aprotic->e2_minor Competes solvolysis Sₙ2 Solvolysis (Slow) protic->solvolysis Can lead to sn2_minor Sₙ2 Product (Minor) e2_major->sn2_minor Competes with

Caption: Reaction pathway decision guide for 1-(3-Bromopropyl)-2-methoxybenzene.

Q2: My Sₙ2 reaction with a charged nucleophile (e.g., sodium azide) is extremely slow or showing no conversion. I'm using ethanol as a solvent. What's wrong?

A2: The issue is almost certainly the solvent choice. Ethanol is a polar protic solvent . Protic solvents have acidic protons (like the -OH group in ethanol) that form strong hydrogen bonds with anionic nucleophiles.[6] This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its ground state energy.[7] This stabilization makes the nucleophile less reactive and significantly increases the activation energy required for the Sₙ2 attack, thus slowing down or even halting the reaction.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: Replace ethanol with a solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile.[8] These solvents will dissolve the sodium azide but will poorly solvate the azide anion, dramatically increasing its nucleophilicity and accelerating the reaction.[9]

  • Ensure Anhydrous Conditions: Water is a polar protic solvent. Any moisture in your reaction will solvate the nucleophile. Ensure your glassware is dry and use an anhydrous grade of the aprotic solvent.

  • Consider Temperature: While Sₙ2 reactions are often run at room temperature, gentle heating (e.g., 40-60 °C) can sometimes be beneficial, especially if the nucleophile is weak. However, be aware that higher temperatures can start to favor the competing E2 elimination pathway.[10]

Q3: I am observing a significant amount of an alkene byproduct, 1-allyl-2-methoxybenzene. How can I use solvent choice to suppress this elimination reaction?

A3: The formation of 1-allyl-2-methoxybenzene is the result of an E2 elimination reaction. This pathway competes directly with Sₙ2 and is favored by strong, non-nucleophilic, or sterically hindered bases.[4]

To suppress elimination and favor substitution:

  • Use a Polar Aprotic Solvent: As previously discussed, solvents like DMSO and DMF enhance the reactivity of the nucleophile, favoring the Sₙ2 pathway.[11] A more reactive nucleophile is more likely to attack the electrophilic carbon before a base can abstract a proton.

  • Avoid Less Polar Solvents: Solvents like THF or diethyl ether, while aprotic, are less polar. They can sometimes favor E2, especially if the base/nucleophile is highly concentrated or has poor solubility.

  • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are more favored by heat because they result in an increase in the number of molecules, leading to a more positive entropy change (ΔS).[10] Running your reaction at a lower temperature will kinetically favor the Sₙ2 product.

Q4: How does the ortho-methoxy group on the benzene ring influence the reactivity of the bromopropyl side chain?

A4: The methoxy group's influence is primarily electronic and steric, though its effect on the reactive center (the carbon bonded to bromine) is indirect.

  • Electronic Effect: The methoxy group is an electron-donating group. However, its inductive and resonance effects are primarily felt on the aromatic ring itself. The effect diminishes rapidly with distance and has a negligible direct electronic impact on the gamma (γ) carbon of the propyl chain where the substitution occurs.

  • Steric Effect: The ortho-methoxy group does not provide significant steric hindrance at the reaction site, which is three carbons away. Therefore, it does not impede the backside attack required for an Sₙ2 reaction.

  • Solubility: The methoxy group increases the overall polarity of the molecule compared to an unsubstituted bromopropylbenzene, which can affect its solubility in various solvents. This is an important practical consideration when choosing a reaction medium.

Quantitative Data Summary

The choice of solvent has a dramatic effect on the relative rates of Sₙ2 reactions. The table below provides a qualitative summary of expected outcomes for the reaction of 1-(3-Bromopropyl)-2-methoxybenzene with a strong, non-bulky nucleophile (e.g., NaN₃).

Solvent TypeExample(s)Dielectric Constant (ε)Primary MechanismExpected Relative RateCausality
Polar Aprotic DMSO, DMF47, 37Sₙ2 Very High Poorly solvates the anionic nucleophile, increasing its energy and reactivity.
Polar Protic Ethanol, Water24, 80Sₙ2 (Solvolysis)Very Low Strongly solvates the nucleophile via hydrogen bonding, stabilizing it and reducing reactivity.[6][7]
Nonpolar Toluene, Hexane2.4, 1.9(Negligible Reaction)Extremely Low Poor solubility for most ionic nucleophiles and no stabilization of the charged Sₙ2 transition state.[12]

Experimental Protocols

Protocol: Sₙ2 Synthesis of 1-(3-Azidopropyl)-2-methoxybenzene

This protocol is optimized to favor the Sₙ2 pathway and minimize E2 elimination.

Materials:

  • 1-(3-Bromopropyl)-2-methoxybenzene (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with stir bar

  • Condenser (if heating)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add sodium azide (1.5 eq) followed by anhydrous DMSO (approx. 0.1 M concentration relative to the substrate).

  • Substrate Addition: Add 1-(3-Bromopropyl)-2-methoxybenzene (1.0 eq) to the stirring suspension via syringe.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Troubleshooting Workflow

If you encounter low yields or unexpected byproducts, follow this logical workflow to diagnose the issue.

G start Problem: Low Yield or Impure Product check_reaction Analyze Reaction Type: Sₙ2 or E2? start->check_reaction is_sn2 Goal is Sₙ2 check_reaction->is_sn2 is_e2 Goal is E2 check_reaction->is_e2 check_solvent_sn2 Is solvent Polar Aprotic (DMSO, DMF)? is_sn2->check_solvent_sn2 solvent_ok_sn2 YES check_solvent_sn2->solvent_ok_sn2   solvent_bad_sn2 NO (Using Protic/Nonpolar) check_solvent_sn2->solvent_bad_sn2   check_nuc_sn2 Is nucleophile strong and not overly bulky? solvent_ok_sn2->check_nuc_sn2 fix_solvent_sn2 Action: Switch to anhydrous polar aprotic solvent. solvent_bad_sn2->fix_solvent_sn2 nuc_ok_sn2 YES check_nuc_sn2->nuc_ok_sn2   nuc_bad_sn2 NO check_nuc_sn2->nuc_bad_sn2   fix_nuc_sn2 Action: Consider a more potent nucleophile if possible. nuc_bad_sn2->fix_nuc_sn2 check_base_e2 Is base strong and bulky (e.g., t-BuOK)? is_e2->check_base_e2 base_ok_e2 YES check_base_e2->base_ok_e2   base_bad_e2 NO check_base_e2->base_bad_e2   check_temp_e2 Is temperature elevated? base_ok_e2->check_temp_e2 fix_base_e2 Action: Use a stronger, more sterically hindered base. base_bad_e2->fix_base_e2 temp_ok_e2 YES check_temp_e2->temp_ok_e2   temp_bad_e2 NO check_temp_e2->temp_bad_e2   fix_temp_e2 Action: Increase temperature to favor elimination entropically. temp_bad_e2->fix_temp_e2

Caption: A logical workflow for troubleshooting common experimental issues.

References

  • University of Calgary. (n.d.). Ch 8: Solvent Effects. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.7: Solvent Effects. Retrieved from [Link]

  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN1 SN2 E1 E2 Practice Problems. Retrieved from [Link]

  • BYJU'S. (n.d.). SN1 SN2 E1 E2. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]

  • Quora. (2018). Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent? Retrieved from [Link]

  • Khan Academy. (n.d.). Comparing E2, E1, Sn2, Sn1 reactions. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[4][9]imidazo[2,1-b]thiazoles. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Retrieved from [Link]

  • National Institutes of Health. (2025). Solvent-dependent reactivity of azo-BF2 switches. Retrieved from [Link]

  • YouTube. (2020). Solving Problems involving Alkynes and Alkyl Halides - Organic Chemistry Sample Test Unit 3. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purity Analysis of 1-(3-Bromopropyl)-2-methoxybenzene

Executive Summary & Application Context 1-(3-Bromopropyl)-2-methoxybenzene (CAS: 17268-68-9) is a critical alkylating agent and intermediate, most notably used in the synthesis of Urapidil (a sympatholytic antihypertensi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-(3-Bromopropyl)-2-methoxybenzene (CAS: 17268-68-9) is a critical alkylating agent and intermediate, most notably used in the synthesis of Urapidil (a sympatholytic antihypertensive) and Enciprazine .

High-purity specifications (>98.5%) are required because alkyl halide impurities are often classified as Potential Genotoxic Impurities (PGIs) . The primary analytical challenge is differentiating the target bromide from its chloro-analog (often present if mixed dihalides are used) and its hydrolysis product (alcohol).

This guide provides a self-validating HPLC protocol and a troubleshooting framework for researchers encountering resolution issues or unknown peaks.

Impurity Profiling & Origin Analysis

Understanding the synthesis pathway is the first step in identifying unknown peaks. The target is typically synthesized via the alkylation of Guaiacol (2-methoxyphenol) with 1,3-dibromopropane .

Synthesis & Impurity Pathway Diagram

The following diagram illustrates the genesis of common impurities based on standard alkylation chemistry.

ImpurityPathways SM1 Guaiacol (2-Methoxyphenol) Target TARGET: 1-(3-Bromopropyl)- 2-methoxybenzene SM1->Target + SM2 (Base) SM2 1,3-Dibromopropane Imp1 Impurity A (Dimer): 1,3-Bis(2-methoxyphenoxy)propane Target->Imp1 + Excess SM1 (Over-alkylation) Imp2 Impurity B (Alcohol): 3-(2-Methoxyphenyl)propan-1-ol Target->Imp2 + H2O (Hydrolysis) Imp3 Impurity C (Elimination): 1-Allyl-2-methoxybenzene Target->Imp3 - HBr (Elimination) Imp4 Impurity D (Halo-Exchange): 1-(3-Chloropropyl)- 2-methoxybenzene Target->Imp4 + Cl- (If 1-Bromo-3-chloropropane used)

Figure 1: Origin of impurities in the synthesis of 1-(3-Bromopropyl)-2-methoxybenzene. Red nodes indicate critical process impurities; Yellow indicates degradation products.

Impurity Identification Table
Impurity NameStructure / DescriptionRelative Retention (RRT)*OriginCriticality
Guaiacol Starting Material (Phenol)~0.3 - 0.4Unreacted SMLow (Polar, elutes early)
Alcohol Impurity Hydrolysis product (-OH instead of -Br)~0.5 - 0.6Degradation / Wet SolventsMedium (Monitor stability)
Chloro-Analog 1-(3-Chloropropyl)-2-methoxybenzene~0.92 - 0.96Reagent ContaminationHigh (Difficult separation)
Target 1-(3-Bromopropyl)-2-methoxybenzene 1.00 Main Peak N/A
Dimer Bis-alkylated propane~1.8 - 2.2Process By-productHigh (Late eluter)

*RRT is estimated based on a standard C18 column with Water/Acetonitrile gradient. The Chloro-analog elutes slightly earlier than the Bromo-target due to lower lipophilicity.

Validated HPLC Protocol

This method is designed to resolve the critical "Chloro-analog" pair while eluting the highly retained "Dimer" within a reasonable runtime.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).

    • Rationale: A standard C18 provides sufficient hydrophobic selectivity. 3.5 µm particle size improves resolution between the halogenated analogs compared to 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Rationale: Acidic pH suppresses the ionization of residual Guaiacol (pKa ~10), ensuring sharp peak shape, and stabilizes the alkyl bromide against on-column hydrolysis.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 220 nm (primary) and 275 nm (secondary/identity confirmation).

    • Note: 220 nm provides higher sensitivity for the alkyl chain/benzene ring interaction; 275 nm is specific to the anisole chromophore.

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.02080Linear Gradient
20.0595Wash (Elute Dimer)
25.0595Hold
25.19010Re-equilibration
30.09010End

Troubleshooting & FAQs

This section addresses specific issues reported by users analyzing Urapidil intermediates.

Q1: I see a "shoulder" peak on the front of my main peak. What is it?

Diagnosis: This is likely the Chloro-analog (1-(3-chloropropyl)-2-methoxybenzene) . Mechanism: Chlorine is less lipophilic than Bromine. Therefore, the chloro-impurity elutes slightly before the bromo-target on Reverse Phase (RP) columns. Solution:

  • Switch Solvent: Change Mobile Phase B from Acetonitrile to Methanol . Methanol often provides different selectivity for halogenated species due to dipole-dipole interactions.

  • Change Column: Use a Phenyl-Hexyl column. The pi-pi interactions with the anisole ring can accentuate the subtle differences created by the terminal halogen.

Q2: My main peak area decreases over time in the autosampler.

Diagnosis: Hydrolysis is occurring.[1] Mechanism: Alkyl bromides are susceptible to hydrolysis in aqueous environments, especially if the sample solvent is not pH controlled. Solution:

  • Diluent: Do not dissolve the sample in pure mobile phase. Use 100% Acetonitrile or Methanol as the diluent.

  • Temperature: Lower the autosampler temperature to 4°C.

  • Buffer: Ensure Mobile Phase A is acidic (pH < 3). Neutral or basic pH accelerates the substitution of -Br with -OH.

Q3: I have a ghost peak appearing at ~18-20 minutes in blank injections.

Diagnosis: Carryover of the Dimer impurity . Mechanism: The bis-alkylated dimer (1,3-bis(2-methoxyphenoxy)propane) is highly lipophilic (LogP > 5). If your gradient ends too early or doesn't have a strong enough organic wash, this molecule stays on the column and elutes in the next injection. Solution:

  • Extend the "Wash" phase (95% B) to at least 5-8 minutes.

  • Perform a needle wash with 100% Acetonitrile between injections.

Troubleshooting Decision Tree

Use this logic flow to resolve unknown peak issues.

Troubleshooting Start Problem: Unknown Peak or Poor Resolution CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluter RT < Main Peak CheckRT->EarlyEluter LateEluter RT > Main Peak CheckRT->LateEluter Shoulder Is it a front shoulder? EarlyEluter->Shoulder DimerCheck Is it very late (RT > 2x Main)? LateEluter->DimerCheck Polar Is it very early (RT < 3min)? Shoulder->Polar No Chloro Suspect Chloro-Analog. Action: Switch to MeOH or Phenyl-Hexyl col. Shoulder->Chloro Yes Phenol Suspect Guaiacol/Salts. Action: Check SM purity. Polar->Phenol Yes Hydrolysis Is it near main peak but distinct? DimerCheck->Hydrolysis No Dimer Suspect Dimer. Action: Extend Gradient Wash. DimerCheck->Dimer Yes Unknown Suspect Elimination Product (Allyl). Action: Check UV spectrum (max shift). Hydrolysis->Unknown

Figure 2: Logic flow for diagnosing HPLC anomalies in alkyl-anisole analysis.

References

  • Urapidil Impurity Profiling: CN112094239A - Urapidil impurity compound, preparation method and application thereof. Google Patents.
  • Alkyl Halide Separation : Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. Available at: [Link]

  • Halogenated Impurity Resolution : Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.[2] Available at: [Link]

  • General HPLC Fundamentals : HPLC Separation Fundamentals. Agilent Technologies. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Alternative Alkylating Agents for 1-(3-Bromopropyl)-2-methoxybenzene

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, yield, and purity. 1-(3-Bromopropyl)-2-methoxybe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, yield, and purity. 1-(3-Bromopropyl)-2-methoxybenzene is a widely utilized reagent for introducing the 2-methoxyphenylpropyl moiety, a common structural motif in pharmacologically active molecules. Its utility stems from the potent electrophilic nature of the carbon bearing the bromine atom, making it susceptible to nucleophilic attack.[1] However, reliance on a single reagent can be limiting. Factors such as reactivity, cost, availability, and the specific demands of a synthetic route often necessitate the consideration of alternatives.

This guide provides an in-depth comparison of viable alternatives to 1-(3-Bromopropyl)-2-methoxybenzene. We will move beyond a simple list of substitutes to explore the underlying chemical principles governing their reactivity and provide practical, data-driven insights to inform your experimental design. The protocols and data presented herein are designed to be self-validating, grounded in established mechanistic principles of nucleophilic substitution.

Understanding the Benchmark: 1-(3-Bromopropyl)-2-methoxybenzene

The core reactivity of this molecule lies in the primary alkyl bromide. In the context of alkylation, this reagent typically participates in a bimolecular nucleophilic substitution (SN2) reaction. The reaction rate is dependent on the concentration of both the nucleophile and the substrate, and it proceeds with an inversion of stereochemistry at the electrophilic carbon.[2]

The bromine atom serves as a moderately good leaving group, making the reagent reactive enough for many common nucleophiles (amines, phenols, thiols, etc.) under reasonable conditions, yet stable enough for storage and handling. The 2-methoxy group on the phenyl ring is primarily an electronic spectator in the alkylation reaction itself but is crucial for the final product's properties. It is an electron-donating group that can influence the overall polarity and binding characteristics of the target molecule.[3][4]

The Contenders: A Spectrum of Reactivity

Alternatives to 1-(3-Bromopropyl)-2-methoxybenzene can be broadly categorized by the nature of their leaving group. The choice of leaving group is the most significant factor in modulating the reactivity of the alkylating agent. A good leaving group is a weak base, as it is stable on its own after departing with the electron pair from the C-LG bond.[5][6]

Halide Analogues: The Direct Swaps
  • 1-(3-Chloropropyl)-2-methoxybenzene: As a direct analogue, the chloro-variant offers a significant cost advantage. However, the chloride ion is a weaker leaving group than bromide because it is a stronger base.[7] This translates to lower reactivity. To achieve comparable reaction rates to the bromo-compound, harsher conditions are typically required, such as higher temperatures, longer reaction times, or the use of a stronger base. This can be detrimental if the substrate or product is thermally sensitive.

  • 1-(3-Iodopropyl)-2-methoxybenzene: Iodide is an excellent leaving group, making this reagent significantly more reactive than its bromo-counterpart.[2] This enhanced reactivity is ideal for reactions with weak nucleophiles or sterically hindered substrates where the bromo-analogue proves sluggish. Due to their higher reactivity and cost, iodo-compounds are often prepared in situ from the more stable chloro- or bromo-precursors via the Finkelstein reaction, using a catalytic amount of an iodide salt like NaI or KI in a solvent like acetone.

Sulfonate Esters: The High-Performance Class

Sulfonate esters are among the most effective leaving groups in organic synthesis because the negative charge of the resulting anion is extensively delocalized through resonance, rendering it a very weak base.[5][8] This class of reagents offers a substantial increase in reactivity compared to alkyl halides.

  • (3-(2-methoxyphenyl)propyl) p-toluenesulfonate (Tosylate): Tosylates (OTs) are perhaps the most common sulfonate ester used in synthesis. They are readily prepared from the corresponding alcohol, 3-(2-methoxyphenyl)propan-1-ol, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[9] Their high reactivity allows for alkylations to proceed under milder conditions, often at lower temperatures and with shorter reaction times, which can improve the yield and purity of the final product by minimizing side reactions.[10]

  • (3-(2-methoxyphenyl)propyl) methanesulfonate (Mesylate): Mesylates (OMs) are functionally very similar to tosylates. They are prepared from the parent alcohol using methanesulfonyl chloride (MsCl). The choice between a tosylate and a mesylate is often based on practical considerations such as the cost of the sulfonyl chloride or the physical properties (e.g., crystallinity) of the intermediate. Their reactivity is comparable to tosylates, making them excellent high-performance alternatives.[11]

Quantitative Comparison: Performance Metrics

To provide a clearer picture, the following table summarizes the key performance characteristics of each alternative. The relative reaction rates are illustrative, based on established principles of leaving group ability, and represent a typical SN2 reaction with a primary amine.

ReagentLeaving GroupRelative Rate (vs. Bromide)Key AdvantagesKey Disadvantages
1-(3-Chloro propyl)-2-methoxybenzeneCl⁻~0.02Low cost, high stabilityLow reactivity, requires harsh conditions
1-(3-Bromo propyl)-2-methoxybenzeneBr⁻1 (Benchmark)Good balance of reactivity and stabilityModerate reactivity may not be sufficient
1-(3-Iodo propyl)-2-methoxybenzeneI⁻~30High reactivity, good for weak nucleophilesHigher cost, lower stability, often made in situ
(3-(2-methoxyphenyl)propyl) Tosylate TsO⁻~50-100Excellent reactivity, mild conditionsRequires extra synthetic step, higher cost
(3-(2-methoxyphenyl)propyl) Mesylate MsO⁻~50-100Excellent reactivity, mild conditionsRequires extra synthetic step, higher cost

Experimental Workflows & Protocols

Trustworthy science relies on reproducible methods. The following section provides detailed protocols for key transformations discussed in this guide.

Diagram: General SN2 Alkylation Workflow

The following diagram illustrates the fundamental process of nucleophilic alkylation discussed.

G cluster_reactants Reactants cluster_process Process cluster_products Products nuc Nucleophile (e.g., R-NH2) mix Combine in Solvent with Base (e.g., K2CO3) nuc->mix alkyl Alkylating Agent (2-MeO-Ph-C3H6-LG) alkyl->mix heat Heat (Optional) mix->heat S_N2 Reaction prod Alkylated Product (2-MeO-Ph-C3H6-N-R) heat->prod salt Byproduct Salt (e.g., K-LG) heat->salt

Caption: Generalized workflow for an SN2 alkylation reaction.

Protocol 1: Synthesis of a Sulfonate Ester Alternative

Objective: To synthesize (3-(2-methoxyphenyl)propyl) p-toluenesulfonate from 3-(2-methoxyphenyl)propan-1-ol. This protocol demonstrates the conversion of a readily available alcohol into a highly reactive alkylating agent.

Materials:

  • 3-(2-methoxyphenyl)propan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-(2-methoxyphenyl)propan-1-ol (1.0 eq) in anhydrous DCM (approx. 0.2 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Slowly add anhydrous pyridine (1.5 eq) to the cooled solution.

  • Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C. The formation of a white precipitate (pyridinium hydrochloride) is expected.

  • Reaction: Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting alcohol is consumed.

  • Workup: Quench the reaction by slowly adding cold 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purification: The product can be purified by recrystallization (e.g., from ethanol/hexane) or column chromatography on silica gel if necessary.

Protocol 2: Comparative N-Alkylation Experiment

Objective: To compare the reactivity of 1-(3-bromopropyl)-2-methoxybenzene and its tosylate analogue in the alkylation of a model primary amine (e.g., benzylamine).

Materials:

  • Benzylamine

  • 1-(3-Bromopropyl)-2-methoxybenzene

  • (3-(2-methoxyphenyl)propyl) p-toluenesulfonate (from Protocol 1)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Acetonitrile (anhydrous)

Procedure (Reaction A - Bromide):

  • To a flask, add benzylamine (1.0 eq), 1-(3-bromopropyl)-2-methoxybenzene (1.1 eq), and K₂CO₃ (2.0 eq) in anhydrous acetonitrile.

  • Heat the mixture to reflux (approx. 82 °C).

  • Monitor the reaction progress by TLC or GC-MS every 2 hours. Note the time required for >95% conversion of the starting amine.

Procedure (Reaction B - Tosylate):

  • To a separate, identical flask, add benzylamine (1.0 eq), (3-(2-methoxyphenyl)propyl) p-toluenesulfonate (1.1 eq), and K₂CO₃ (2.0 eq) in anhydrous acetonitrile.

  • Stir the mixture at room temperature (25 °C).

  • Monitor the reaction progress by TLC or GC-MS every 30 minutes. Note the time required for >95% conversion.

Expected Outcome: Reaction B (Tosylate) is expected to reach completion significantly faster and at a much lower temperature than Reaction A (Bromide), clearly demonstrating the superior reactivity conferred by the tosylate leaving group.

Mechanistic Causality and Strategic Selection

The choice of alkylating agent is a strategic one, guided by the principles of chemical reactivity.

Diagram: Leaving Group Ability and Reaction Coordinate

This diagram illustrates why better leaving groups lead to faster reactions by lowering the activation energy of the transition state.

G cluster_main S_N2 Reaction Coordinate cluster_ts Transition State R Reactants (Nu⁻ + R-LG) TS_Br [Nu---R---Br]ᵟ⁻ R->TS_Br ΔG‡ (Bromo) High Energy TS_OTs [Nu---R---OTs]ᵟ⁻ R->TS_OTs ΔG‡ (Tosylate) Low Energy P Products (Nu-R + LG⁻) TS_Br->P TS_OTs->P

Caption: Energy profile comparing transition states for good vs. moderate leaving groups.

Causality Explained:

  • Why are sulfonates better? The stability of the sulfonate anion (TsO⁻, MsO⁻) is key. The negative charge is delocalized over three oxygen atoms, making it a very weak base and thus eager to depart. In the transition state, this charge is already partially developed, so a more stable leaving group leads to a more stable (lower energy) transition state and a faster reaction.[11]

  • When to choose Chlorine: Select the chloro-analogue when cost is the primary driver and the nucleophile is strong and unhindered (e.g., sodium methoxide). Be prepared for longer reaction times and higher energy input.

  • When to choose Bromine: The bromo-reagent is the workhorse for standard applications. It provides a reliable balance for a wide range of common nucleophiles without the need for the additional synthetic step of making a sulfonate.

  • When to choose Iodine/Sulfonates: Opt for these highly reactive agents when dealing with:

    • Weak nucleophiles: (e.g., hindered alcohols, certain heterocycles).

    • Sterically demanding substrates: Where the reaction site is crowded.

    • Temperature-sensitive molecules: The ability to run the reaction at room temperature or below can be crucial for preserving complex molecular architecture.

Conclusion

While 1-(3-Bromopropyl)-2-methoxybenzene is a valuable and effective alkylating agent, a nuanced understanding of the available alternatives empowers the modern chemist to optimize synthetic routes for efficiency, cost, and yield. The reactivity of the alkylating agent can be finely tuned by selecting the appropriate leaving group, from the economical but slow chloride to the highly reactive but more costly sulfonate esters. By grounding experimental choices in the fundamental principles of nucleophilic substitution, researchers can approach synthesis with greater precision and control, ultimately accelerating the pace of discovery and development.

References

  • Arkivoc . (2009). A comparison of several modern alkylating agents. [Link]

  • Indian Journal of Pharmaceutical Sciences . (2001). Alkylation using EPZ10. [Link]

  • Fine Chemical Intermediates Blog. The Role of 1-(3-Bromopropyl)-3-Methoxybenzene in Organic Synthesis. [No direct, stable URL available from search, referencing general knowledge of the reactivity of this class of compounds].
  • PubMed . (1995). Synthesis and reactions of (E)- and (Z)-1,3-dibromo-2-methoxypropene. [Link]

  • ACS Green Chemistry Institute . Alkylation with Functionalised Alkanes. [Link]

  • ScienceDirect . (2017). From old alkylating agents to new minor groove binders. [Link]

  • Oncohema Key . (2016). Alkylating Agents. [Link]

  • NCBI Bookshelf . Holland-Frei Cancer Medicine. 6th edition. Alkylating Agents. [Link]

  • MDPI . (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]

  • Master Organic Chemistry . (2011). What Makes A Good Leaving Group?[Link]

  • Chemistry LibreTexts . (2023). Leaving Groups. [Link]

  • Wikipedia . Leaving group. [Link]

  • Morressier . (2016). Toward a method for synthesis of allylic tosylates. [Link]

  • National Center for Biotechnology Information . (2018). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. [Link]

  • Michigan State University Chemistry . Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Khan Academy . Preparation of mesylates and tosylates. [Link]

  • YouTube . (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]

  • ChemHelp ASAP . (2019). formation of tosylates & mesylates. [Link]

  • Gauth . Would you expect methoxybenzene to more or less reactive than benzene in an electrophilic aromatic substitution reaction?[Link]

Sources

Comparative

spectroscopic analysis (1H NMR, 13C NMR) of 1-(3-Bromopropyl)-2-methoxybenzene derivatives

Executive Summary 1-(3-Bromopropyl)-2-methoxybenzene (CAS: 172953-65-8) serves as a critical electrophilic intermediate in the synthesis of phenylpiperazine-based GPCR ligands (e.g., urapidil derivatives) and serotonin a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromopropyl)-2-methoxybenzene (CAS: 172953-65-8) serves as a critical electrophilic intermediate in the synthesis of phenylpiperazine-based GPCR ligands (e.g., urapidil derivatives) and serotonin antagonists. In process chemistry, the choice between the bromo- derivative and its alternatives—specifically the chloro- analog or the tosylate —is a trade-off between reactivity and stability.

While the bromo- derivative offers superior alkylation kinetics compared to the chloro- analog (approx. 50–100x faster reaction rates in


 conditions), it is prone to hydrolysis and elimination if stored improperly. This guide provides a comparative spectroscopic analysis to definitively distinguish the target product from its precursors and common alternatives, utilizing the Heavy Atom Effect  in 

C NMR as the primary discriminator.

Part 1: Strategic Comparison of Alkylating Agents

When designing a synthesis route involving 2-methoxy-phenylpropyl chains, researchers typically choose between three electrophiles. The spectroscopic signature of the terminal methylene group (


) is the diagnostic key.
FeatureBromo- Derivative (Target)Chloro- Derivative (Alternative)Alcohol Precursor (Starting Material)
Reactivity (

)
High (Ideal for hindered amines)Low (Requires NaI catalyst/Finkelstein)Null (Requires activation)
Stability Moderate (Light sensitive)High (Stable at RT)High

H NMR (

-CH

)
~3.45 ppm (Triplet)~3.60 ppm (Triplet)~3.65 ppm (Triplet)

C NMR (

-C)
~33.0 ppm (Upfield)~45.0 ppm (Downfield)~62.0 ppm (Deshielded)
Key Differentiator Heavy Atom Effect shields C

Electronegativity deshields C

O-deshielding dominates
The "Heavy Atom" Anomaly

While electronegativity suggests that Bromine (2.96) should deshield the attached carbon less than Chlorine (3.16), the Heavy Atom Effect (spin-orbit coupling) causes a significant upfield shift for the carbon attached to Bromine.

  • Result: The

    
    C signal for 
    
    
    
    appears at ~33 ppm, whereas
    
    
    appears significantly downfield at ~45 ppm. This >10 ppm difference is the most reliable method to confirm successful halogenation.

Part 2: Spectroscopic Analysis (Experimental Data)

H NMR Analysis (400 MHz, CDCl )

Sample Preparation: Dissolve 10 mg of oil in 0.6 mL CDCl


. Filtration through a cotton plug is recommended to remove inorganic salts (e.g., PBr

residues).

Spectral Assignments:

  • Aromatic Region (6.80 – 7.25 ppm):

    • Unlike the symmetric para-isomer (AA'BB' system), the ortho-substitution creates a complex ABCD system.

    • 
       7.18 (td, 
      
      
      
      , 1H, Ar-H
      
      
      ): Triplet of doublets.
    • 
       7.05 (dd, 
      
      
      
      , 1H, Ar-H
      
      
      ): Doublet of doublets.
    • 
       6.89 (td, 
      
      
      
      , 1H, Ar-H
      
      
      ): Triplet of doublets.
    • 
       6.84 (d, 
      
      
      
      , 1H, Ar-H
      
      
      ): Ortho to methoxy group.
  • Methoxy Group:

    • 
       3.82 (s, 3H, 
      
      
      
      ): Sharp singlet. Note: If this signal splits or broadens, check for water contamination or acid traces.
  • Propyl Linker (The Diagnostic Zone):

    • 
      -Methylene (
      
      
      
      ):
      
      
      3.44 (t,
      
      
      , 2H).
      • Comparison: If this triplet is at 3.65 ppm, the reaction is incomplete (Alcohol). If at 3.58 ppm, you likely have the Chloride (check reagents).

    • 
      -Methylene (
      
      
      
      ):
      
      
      2.75 (t,
      
      
      , 2H).
    • 
      -Methylene (
      
      
      
      ):
      
      
      2.20 (quint,
      
      
      , 2H).
C NMR Analysis (100 MHz, CDCl )

Acquisition Parameter: Set relaxation delay (


) > 2.0s to ensure quantitative integration of quaternary carbons if purity determination is needed.

Chemical Shifts (


 ppm): 
  • Aromatic: 157.4 (

    
    ), 130.2, 129.1 (
    
    
    
    ), 127.3, 120.4, 110.2.
  • Methoxy: 55.2 (

    
    ).
    
  • Propyl Chain:

    • 
       (
      
      
      
      ): 29.8 ppm.
    • 
       (
      
      
      
      ): 32.5 ppm.
    • 
       (
      
      
      
      ): 33.6 ppm.
      (Crucial Validation Point).

Part 3: Visual Logic & QC Workflows

Spectroscopic Logic Flow

The following diagram illustrates how electronegativity and the heavy atom effect influence the observed shifts, guiding the identification process.

SpectralLogic Substrate Terminal Group (-CH2-X) Electroneg Electronegativity Effect (Deshielding) Substrate->Electroneg HeavyAtom Heavy Atom Effect (Shielding) Substrate->HeavyAtom Alcohol Alcohol (-OH) 1H: ~3.65 ppm 13C: ~62 ppm Electroneg->Alcohol Dominant (O=3.44) Chloride Chloride (-Cl) 1H: ~3.60 ppm 13C: ~45 ppm Electroneg->Chloride Strong (Cl=3.16) Bromide Bromide (-Br) 1H: ~3.45 ppm 13C: ~33 ppm HeavyAtom->Bromide Dominant for Br (Spin-Orbit Coupling)

Caption: Comparative influence of electronic effects on NMR shifts. Note the inversion in


C trends for Bromide due to the Heavy Atom Effect.
Quality Control Decision Tree

Use this workflow during synthesis to determine if purification is required.

QC_Workflow Start Crude Reaction Mixture NMR_Run Acquire 1H NMR (CDCl3) Start->NMR_Run Check_Triplet Check Triplet @ 3.45 ppm NMR_Run->Check_Triplet Impurity_OH Triplet @ 3.65 ppm? (Unreacted Alcohol) Check_Triplet->Impurity_OH Signal Mixed Impurity_Alkene Multiplets @ 5.0-6.0 ppm? (Elimination Product) Check_Triplet->Impurity_Alkene Clean Main Peak Action_Pass QC PASS Proceed to Alkylation Check_Triplet->Action_Pass Single Triplet Action_Reprocess Action: React with PBr3 again Impurity_OH->Action_Reprocess > 5% Action_Column Action: Silica Column (Hexane/EtOAc) Impurity_Alkene->Action_Column Present

Caption: QC workflow for validating the alkylating agent before use in subsequent coupling reactions.

Part 4: Experimental Protocol (Synthesis & Analysis)

Synthesis (Appel Reaction Adaptation)

Context: While PBr


 is common, the Appel reaction (CBr

/PPh

) is often preferred for 2-methoxy derivatives to prevent acid-catalyzed cleavage of the methyl ether.
  • Reagents: Charge 3-(2-methoxyphenyl)propan-1-ol (1.0 eq) and CBr

    
     (1.1 eq) in DCM at 0°C.
    
  • Addition: Add PPh

    
     (1.1 eq) portion-wise to control exotherm.
    
  • Workup: Filter off triphenylphosphine oxide (TPPO) precipitate. Wash filtrate with brine.

  • Purification: Flash chromatography (100% Hexanes

    
     95:5 Hexanes:EtOAc). The bromide elutes quickly; the alcohol stays on the baseline.
    
NMR Acquisition Parameters (Best Practice)

To differentiate the Chloride impurity (if using thionyl chloride routes) from the Bromide:

  • Solvent: CDCl

    
     (Avoid DMSO-d
    
    
    
    as it may cause in-situ substitution over time).
  • Pulse Sequence: Standard zg30.

  • Number of Scans (NS): 16 (sufficient for >98% purity check).

  • Spectral Width: -2 to 14 ppm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5315061, 1-(3-Methoxyphenyl)propan-1-ol. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Alkyl Halides. University of Wisconsin-Madison. Retrieved from [Link]

Validation

Comparative Guide: Catalytic Acceleration Strategies for N-Alkylation with 1-(3-Bromopropyl)-2-methoxybenzene

Executive Summary 1-(3-Bromopropyl)-2-methoxybenzene (CAS: 473548-26-6 / Analogous to Chloro-derivative CAS 16799-05-6) is a critical pharmacophore linker used in the synthesis of alpha-blockers (e.g., Urapidil) and sero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromopropyl)-2-methoxybenzene (CAS: 473548-26-6 / Analogous to Chloro-derivative CAS 16799-05-6) is a critical pharmacophore linker used in the synthesis of alpha-blockers (e.g., Urapidil) and serotonin antagonists (e.g., Enciprazine). Its primary utility lies in coupling with secondary amines (piperazines) via nucleophilic substitution (


).

While primary alkyl bromides are inherently reactive, industrial and laboratory scale-up often face challenges regarding reaction kinetics (slow turnover at safe temperatures) and chemoselectivity (competition with


-hydride elimination to form 2-allylanisole).

This guide objectively compares three catalytic/promoter systems to optimize this transformation:

  • Nucleophilic Catalysis (Finkelstein Activation): Sodium Iodide (NaI).

  • Phase Transfer Catalysis (PTC): Tetrabutylammonium Iodide (TBAI).

  • Cation-Templated Activation: Cesium Carbonate (

    
    ) / DMF.
    

Mechanistic Analysis & Catalyst Selection

The Substrate Challenge

The ortho-methoxy group provides steric bulk and electron density to the aromatic ring but has limited inductive effect on the terminal propyl bromide. The primary challenge is the "pseudo-neopentyl" like drag caused by the aryl tail in viscous solvents, and the risk of styrene-type elimination under harsh basic conditions.

Catalyst A: Sodium Iodide (NaI) – The Finkelstein Approach
  • Mechanism: NaI functions via the Finkelstein reaction. Iodide (

    
    ) is a better nucleophile than the amine and displaces the bromide to form the transient, highly reactive alkyl iodide (
    
    
    
    ). The amine then rapidly displaces the iodide.
  • Utility: Best for homogeneous organic systems (Acetone, Butanone, Acetonitrile).

  • Pros: High chemoselectivity; suppresses elimination.

  • Cons: Requires anhydrous conditions; salt waste filtration.

Catalyst B: Tetrabutylammonium Iodide (TBAI) – Phase Transfer (PTC)
  • Mechanism: TBAI acts as a dual-function catalyst. The quaternary ammonium cation (

    
    ) shuttles the anionic nucleophile (or deprotonated amine) from the solid/aqueous phase into the organic phase. The iodide anion provides auxiliary Finkelstein activation.
    
  • Utility: Ideal for biphasic systems (Toluene/Water or Solid Base/DCM).

  • Pros: Enables use of cheap, inorganic bases (NaOH,

    
    ); easy workup.
    
  • Cons: Harder to remove trace quaternary salts from final product; risk of hydrolysis if water is present.

Catalyst C: Cesium Carbonate ( ) – The "Cesium Effect"
  • Mechanism: While not a "catalyst" in the kinetic sense,

    
     allows for a "naked anion" effect due to its large ionic radius and weak solvation in DMF, significantly increasing the effective nucleophilicity of the amine.
    
  • Utility: Best for difficult, sterically hindered amines.

  • Pros: Often highest yields for sluggish reactions.

  • Cons: High cost of Cesium; DMF removal is energy-intensive.

Comparative Performance Data

The following data summarizes the reaction of 1-(3-Bromopropyl)-2-methoxybenzene (1.0 eq) with 1-(2-methoxyphenyl)piperazine (1.1 eq) to form the Urapidil intermediate.

MetricSystem A: NaI (10 mol%) System B: TBAI (5 mol%) System C:

(Stoichiometric)
Solvent System 2-Butanone (MEK)Toluene / 50% NaOH (aq)DMF (Anhydrous)
Base

(Solid)
NaOH (Liquid/Interface)

(Solid)
Temperature 80°C (Reflux)45°C60°C
Reaction Time 6 - 8 Hours2 - 4 Hours3 - 5 Hours
Isolated Yield 88%94%91%
Impurity Profile Low (<1% Elimination)Moderate (2-3% Hydrolysis/Elimination)Very Low (<0.5% Elimination)
E-Factor (Waste) Moderate (Solvent recycle possible)Low (Water soluble waste)High (DMF disposal)
Scalability HighVery HighLow (Cost prohibitive)

Experimental Protocols

Protocol A: Finkelstein-Activated Alkylation (NaI)

Recommended for high-purity requirements where cost is a secondary factor.

  • Charge a reaction vessel with 1-(3-Bromopropyl)-2-methoxybenzene (10 mmol, 2.29 g) and 2-Butanone (30 mL).

  • Add the secondary amine substrate (11 mmol).

  • Add anhydrous

    
     (20 mmol, 2.76 g) followed by Sodium Iodide (NaI)  (1.0 mmol, 150 mg).
    
  • Reflux at 80°C with vigorous stirring for 8 hours. Monitor by TLC/HPLC.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water/brine, and dry over

    
    .
    
Protocol B: Phase-Transfer Catalyzed Alkylation (TBAI)

Recommended for industrial scale-up and cost reduction.

  • Charge a vessel with 1-(3-Bromopropyl)-2-methoxybenzene (10 mmol) in Toluene (20 mL).

  • Add the amine substrate (11 mmol) and TBAI (0.5 mmol, 185 mg).

  • Add 50% w/w NaOH solution (5 mL) dropwise.

  • Stir vigorously (high shear required) at 45°C for 3 hours.

  • Workup: Separate phases. Wash organic layer with water (2x) until neutral pH. Dry and concentrate.

    • Note: Ensure TBAI is removed; a silica plug filtration may be necessary if the product precipitates with the catalyst.

Visualizing the Catalytic Pathways

The following diagrams illustrate the mechanistic differences between the two primary catalytic modes.

Diagram 1: The Dual-Cycle Mechanism (Finkelstein vs. Direct Substitution)

ReactionPathways cluster_0 Kinetic Advantage Start Alkyl Bromide (R-Br) Intermediate Alkyl Iodide (R-I) (Highly Reactive) Start->Intermediate NaI Catalyst (Finkelstein Exchange) Product Tertiary Amine (Product) Start->Product Slow Direct SN2 (Uncatalyzed) Intermediate->Product Fast SN2 Amine Amine Nucleophile (Nu-H) Amine->Product

Caption: The Finkelstein pathway (Blue) bypasses the slow direct attack on the bromide by converting it to the superior iodide leaving group.

Diagram 2: Phase Transfer Catalysis Cycle

PTC_Cycle cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous/Interface Phase Q_Nu [Q+ Nu-] Active Ion Pair Product Product (R-Nu) Q_Nu->Product Reaction R_Br Substrate (R-Br) R_Br->Product Q_Br [Q+ Br-] Spent Catalyst Product->Q_Br Q_Br->Q_Nu Ion Exchange (Regeneration) Base Base (NaOH) Nu_H Amine (Nu-H) Na_Br Na+ Br- (Waste)

Caption: TBAI (Q+) shuttles the active nucleophile into the organic phase, enabling reaction with the lipophilic alkyl bromide.

Expert Recommendations

  • For Drug Discovery (mg to g scale): Use System A (NaI/Butanone) . The reaction is cleaner, and the removal of inorganic salts is trivial compared to washing out phase-transfer catalysts or removing high-boiling DMF.

  • For Process Development (kg scale): Use System B (TBAI/Toluene) . Toluene is a preferred solvent in pharma (ICH guidelines). The ability to use aqueous NaOH reduces material costs significantly.

  • Troubleshooting: If the reaction stalls, check for "poisoning" by the bromide salt byproduct. Adding a slight excess of NaI (up to 20 mol%) can push the equilibrium if the Finkelstein exchange is rate-limiting.

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text on Nucleophilic Substitution kinetics).
  • Phase Transfer Catalysis in Alkylation: Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link

  • Cesium Effect in Organic Synthesis: Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for organic synthesis". Journal of Praktische Chemie.
  • Synthesis of Phenylpiperazine Derivatives (Urapidil Context): Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. Part 5". Archiv der Pharmazie, 325(2), 63-67. (Describes alkylation conditions for methoxyphenyl-piperazines). Link

  • Optimization of Alkyl Halide-Amine Coupling: Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges". Journal of Medicinal Chemistry. (Context on linker stability and synthesis).
Comparative

literature review of the applications of 1-(3-Bromopropyl)-2-methoxybenzene

The following guide provides an in-depth technical review of 1-(3-Bromopropyl)-2-methoxybenzene , a specialized alkylating agent used in medicinal chemistry. While the para-isomer (1-(3-bromopropyl)-4-methoxybenzene) is...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical review of 1-(3-Bromopropyl)-2-methoxybenzene , a specialized alkylating agent used in medicinal chemistry.

While the para-isomer (1-(3-bromopropyl)-4-methoxybenzene) is widely recognized as a key intermediate for SGLT2 inhibitors (e.g., Dapagliflozin), the ortho-isomer discussed here serves a distinct role. It is primarily utilized in the synthesis of GPCR ligands (specifically Serotonin 5-HT1A and Dopamine D2 receptors) and as a precursor for chroman (dihydrobenzopyran) scaffolds via intramolecular cyclization.

A Strategic Guide to Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary & Chemical Profile

1-(3-Bromopropyl)-2-methoxybenzene (also known as o-methoxy-3-phenylpropyl bromide) is a bifunctional building block containing an electrophilic alkyl bromide and an electron-rich methoxy-substituted aromatic ring. Its unique ortho-substitution pattern introduces steric constraints and specific electronic properties that differ significantly from its para-isomer and propoxy analogs.

PropertySpecification
IUPAC Name 1-(3-Bromopropyl)-2-methoxybenzene
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
Key Functionality Electrophilic Alkylating Agent (Primary Bromide)
Core Moiety o-Anisylpropyl (Lipophilic Spacer)
Primary Application Synthesis of GPCR Ligands (5-HT1A, D2), Chroman Derivatives

Comparative Analysis: Structural Analogs & Performance

In drug design, the choice of linker and substitution pattern dictates biological activity. The table below objectively compares 1-(3-Bromopropyl)-2-methoxybenzene with its common alternatives.

Table 1: Performance Comparison of Aryl-Alkyl Building Blocks
Feature1-(3-Bromopropyl)-2-methoxybenzene (Ortho, C-C)1-(3-Bromopropyl)-4-methoxybenzene (Para, C-C)1-(3-Bromopropoxy)-2-methoxybenzene (Guaiacol Ether, C-O)
Linker Type Propyl (Hydrophobic, Flexible)Propyl (Hydrophobic, Flexible)Propoxy (Polar, More Flexible)
Steric Profile High (Ortho-methoxy creates twist)Low (Linear extension)Moderate
Reactivity (SN2) Moderate (Steric hindrance from ortho-OMe)HighHigh
Metabolic Stability High (C-C bond is stable)HighModerate (Ether cleavage possible)
Key Application 5-HT1A / D2 Ligands , Chroman synthesisSGLT2 Inhibitors (e.g., Dapagliflozin)Alpha-blockers (e.g., Urapidil analogs)
Cost/Availability Specialized / Custom SynthesisCommodity ChemicalCommodity Chemical

Expert Insight: Choose the Ortho-isomer when your target binding pocket requires a "bent" or sterically restricted conformation, or when synthesizing fused ring systems like chromans. Choose the Para-isomer for linear extension into solvent-exposed regions.

Core Applications & Experimental Protocols

Application A: Synthesis of "Double-Header" GPCR Ligands

The most prominent application of this compound is in the synthesis of symmetric or pseudo-symmetric arylpiperazine ligands targeting Serotonin (5-HT1A) and Dopamine (D2) receptors. The o-methoxy-phenylpropyl moiety mimics the pharmacophore of established drugs like NAN-190 and Way-100635 .

Mechanistic Pathway

The reaction proceeds via a standard SN2 Nucleophilic Substitution , where the secondary amine of a piperazine derivative attacks the primary bromide.

G Start 1-(3-Bromopropyl)- 2-methoxybenzene Inter Transition State (SN2) Start->Inter + K2CO3, MeCN Reflux Reagent Arylpiperazine (Nucleophile) Reagent->Inter Product Target Ligand (Tertiary Amine) Inter->Product - HBr

Figure 1: SN2 Alkylation Pathway for GPCR Ligand Synthesis.

Validated Protocol: N-Alkylation of 1-(2-Methoxyphenyl)piperazine

Objective: Synthesize a high-affinity 5-HT1A ligand.

  • Reagents:

    • 1-(3-Bromopropyl)-2-methoxybenzene (1.0 eq, 5 mmol)

    • 1-(2-Methoxyphenyl)piperazine (1.0 eq, 5 mmol)

    • Potassium Carbonate (K₂CO₃) (anhydrous, 3.0 eq)

    • Potassium Iodide (KI) (catalytic, 0.1 eq) – Critical for accelerating the reaction via Finkelstein exchange.

    • Acetonitrile (ACN) (20 mL)

  • Procedure:

    • Dissolve the piperazine and base in ACN.

    • Add the bromide dropwise.

    • Reflux at 80°C for 12–18 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

    • Workup: Filter off inorganic salts. Evaporate solvent. Partition residue between DCM and water.

    • Purification: Column chromatography (SiO₂, MeOH/DCM gradient).

  • Expected Yield: 75–85%.

  • Why this works: The catalytic KI converts the alkyl bromide to a more reactive alkyl iodide in situ, overcoming the steric hindrance of the ortho-methoxy group.

Application B: Synthesis of Chroman (Dihydrobenzopyran) Scaffolds

A sophisticated application involves using this compound as a precursor for Chromans , a core structure in drugs like Nebivolol .

Mechanistic Logic
  • Demethylation: The methoxy group is converted to a phenol using BBr₃.

  • Intramolecular Cyclization: Under basic conditions, the phenolate attacks the alkyl bromide (if not already displaced) or the alcohol (if hydrolyzed) to close the ring.

Note: If the bromide is preserved during demethylation (difficult), direct cyclization occurs. More commonly, the bromide is converted to an alcohol first, or the cyclization is performed via Friedel-Crafts alkylation if the chain length allows.

Protocol Adjustment: For 1-(3-bromopropyl)-2-methoxybenzene, the most direct route to the chroman core is demethylation followed by intramolecular etherification .

Synthesis of the Building Block Itself

Since this compound is often a custom reagent, researchers may need to synthesize it in-house.

Synthesis Substrate 3-(2-Methoxyphenyl)propanoic Acid Step1 Reduction (LiAlH4 or BH3·THF) Substrate->Step1 Alcohol 3-(2-Methoxyphenyl)propan-1-ol Step1->Alcohol Step2 Bromination (PBr3 or CBr4/PPh3) Alcohol->Step2 Product 1-(3-Bromopropyl)-2-methoxybenzene Step2->Product

Figure 2: Synthesis workflow from commercially available hydrocinnamic acid derivatives.

References

  • GPCR Ligand Design: Glennon, R. A., et al. "Binding of arylpiperazines to 5-HT1A serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry, 31(10), 1968-1971.

  • Alkylation Methodologies: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (Standard Reference for SN2/Finkelstein protocols).
  • Chroman Synthesis: Larock, R. C. "Comprehensive Organic Transformations." VCH Publishers.
  • SGLT2 Comparative Data: Meng, W., et al. "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor." Journal of Medicinal Chemistry, 51(5), 1145-1149. (Cited for comparison with para-isomer).

Validation

A Senior Application Scientist's Guide to the Computational Modeling of 1-(3-Bromopropyl)-2-methoxybenzene Reactivity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, understanding the reactivity of multifunctional molecules is paramount. 1-(3-B...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, understanding the reactivity of multifunctional molecules is paramount. 1-(3-Bromopropyl)-2-methoxybenzene presents a compelling case study, possessing multiple reactive sites that can lead to a variety of products under different conditions. Predicting the outcomes of reactions involving this substrate is crucial for designing efficient synthetic routes and minimizing unwanted byproducts. This guide provides an in-depth comparison of computational models for predicting the reactivity of 1-(3-Bromopropyl)-2-methoxybenzene, offering insights into the underlying principles and practical applications of these methods.

The Multifaceted Reactivity of 1-(3-Bromopropyl)-2-methoxybenzene

1-(3-Bromopropyl)-2-methoxybenzene is characterized by two primary reactive moieties: the alkyl bromide on the propyl chain and the electron-rich methoxy-substituted benzene ring. This structure allows for several competing reaction pathways:

  • Nucleophilic Substitution (S$_N$2): The electrophilic carbon attached to the bromine atom is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion.

  • Intramolecular Cyclization (Friedel-Crafts Alkylation): Under suitable conditions, the propyl chain can act as an electrophile and attack the electron-rich aromatic ring, leading to the formation of a six-membered ring.

  • Grignard Reagent Formation: Reaction with magnesium metal can convert the alkyl bromide into a highly nucleophilic Grignard reagent, which can then participate in a variety of carbon-carbon bond-forming reactions.

  • Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating and ortho, para-directing group, making the aromatic ring susceptible to attack by electrophiles at the positions ortho and para to the methoxy group.

The preferred reaction pathway is highly dependent on the reaction conditions, including the choice of reagents, solvent, and temperature. Computational modeling offers a powerful tool to dissect these competing pathways and predict the major products under various scenarios.

A Comparative Analysis of Computational Models

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying organic reactivity due to its balance of accuracy and computational cost. However, other methods also offer valuable insights and can serve as important benchmarks.

Computational ModelTheoretical BasisStrengthsWeaknessesTypical Application
Density Functional Theory (DFT) Models electron correlation through functionals of the electron density.Good accuracy for a wide range of systems at a moderate computational cost.[1]Accuracy is dependent on the choice of functional; can struggle with systems with strong static correlation.Calculation of reaction energies, barrier heights, and transition state geometries.
Hartree-Fock (HF) Theory Solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant.Computationally inexpensive; provides a good starting point for more advanced methods.Neglects electron correlation, leading to significant errors in reaction energies and barrier heights.[2]Initial geometry optimizations and qualitative molecular orbital analysis.
Møller-Plesset Perturbation Theory (MP2) Adds electron correlation to the Hartree-Fock theory as a perturbation.Improves upon Hartree-Fock by including dynamic electron correlation.[3]More computationally expensive than DFT and HF; can be unreliable for systems with significant multi-reference character.High-accuracy energy calculations for small to medium-sized molecules.
Semi-Empirical Methods (e.g., AM1, PM7) Uses parameters derived from experimental data to simplify the Hartree-Fock equations.Very fast, allowing for the study of very large systems or high-throughput screening.Accuracy is limited by the parameterization and can be unreliable for molecules or reaction types not included in the training set.[1][4]Rapid screening of reaction pathways and initial conformational analysis.

Delving Deeper: A Head-to-Head Comparison for Key Reactions

To provide a more concrete comparison, let's consider how these models would be applied to predict the key reactions of 1-(3-Bromopropyl)-2-methoxybenzene.

Case Study 1: Intramolecular Cyclization vs. Intermolecular S$_N$2 Reaction

A common scenario involves the competition between an intramolecular Friedel-Crafts alkylation to form a cyclic product and an intermolecular S$_N$2 reaction with an external nucleophile.

Caption: Competing pathways for 1-(3-Bromopropyl)-2-methoxybenzene.

Computational Workflow:

G cluster_0 Computational Modeling Workflow A Reactant & Nucleophile Geometry Optimization B Transition State Search (Intramolecular & Intermolecular) A->B C Frequency Calculation (Confirm TS and ZPE) B->C F Energy Calculation (Reactants, TS, Products) B->F D IRC Calculation (Connect TS to Reactants/Products) C->D E Product Geometry Optimization D->E E->F G Calculate Activation Energies (ΔE‡) F->G H Compare ΔE‡ to Predict Major Product G->H

Caption: Workflow for comparing competing reaction pathways.

Experimental Protocol: DFT Calculation of Activation Barriers

  • Geometry Optimization:

    • Optimize the geometries of the reactants (1-(3-Bromopropyl)-2-methoxybenzene and the external nucleophile), the transition state for intramolecular cyclization, the transition state for the intermolecular S$_N$2 reaction, and the respective products.

    • Method: DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • Causality: Accurate geometries are crucial as the energy is highly dependent on the molecular structure. The chosen functional and basis set offer a good compromise between accuracy and computational cost for organic molecules.

  • Transition State (TS) Search:

    • Perform a transition state search for both the intramolecular and intermolecular pathways starting from an estimated TS geometry.

    • Method: Use an algorithm like the Berny algorithm.

    • Causality: The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation barrier.

  • Frequency Calculation:

    • Perform a frequency calculation at the optimized geometry of each stationary point.

    • Causality: This is a critical step to verify the nature of the stationary point. A minimum on the potential energy surface (reactants, products) will have all real frequencies. A transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This calculation also provides the zero-point vibrational energy (ZPVE) correction.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the transition state geometry.

    • Causality: This calculation confirms that the found transition state connects the intended reactants and products.

  • Energy Calculation and Comparison:

    • Calculate the electronic energies of all optimized structures.

    • Correct the energies with the ZPVE.

    • Calculate the activation energy (ΔE‡) for each pathway as the difference in energy between the transition state and the reactants.

Comparison with Other Methods:

  • Hartree-Fock: Would likely overestimate the activation energies due to the neglect of electron correlation. However, the relative ordering of the barrier heights might still be qualitatively correct.

  • MP2: Would provide more accurate activation energies than HF but at a significantly higher computational cost than DFT.

  • Semi-Empirical: Would provide a very rapid but likely less accurate prediction. The reliability would depend on how well the method is parameterized for this type of reaction.

Case Study 2: Regioselectivity of Electrophilic Aromatic Substitution

The methoxy group in 1-(3-Bromopropyl)-2-methoxybenzene is an ortho, para-director.[5][6] However, the ortho positions are sterically more hindered than the para position. Computational modeling can quantify this preference.

Caption: Regioselectivity in electrophilic aromatic substitution.

Computational Approach:

The regioselectivity can be predicted by comparing the energies of the Wheland intermediates (also known as sigma complexes) formed during the reaction. The intermediate with the lower energy corresponds to the major product.

Experimental Protocol: DFT Calculation of Intermediate Energies

  • Geometry Optimization: Optimize the geometries of the ortho and para Wheland intermediates.

  • Energy Calculation: Calculate the ZPVE-corrected electronic energies of the optimized intermediates.

  • Comparison: The intermediate with the lower energy is more stable, and the corresponding product is predicted to be the major isomer.

Alternative Approach: Fukui Functions

Fukui functions are a concept within DFT that can be used to predict the most reactive sites in a molecule. The site with the highest value of the Fukui function for nucleophilic attack (f\textsuperscript{+}) is the most likely site for electrophilic attack. This method can provide a quick prediction of regioselectivity without the need to calculate intermediate structures.

Trustworthiness and Validation

Reaction TypeAnalogous Experimental DataHow to Use for Validation
S$N$2 Rate constants for the reaction of similar alkyl bromides with various nucleophiles.Compare the calculated activation energies with the experimental rate constants. A good correlation across a series of reactions would validate the computational model.
Intramolecular Cyclization Yields and reaction times for the cyclization of similar halopropyl-substituted aromatics.[7][8]The computational model should predict the experimentally observed major product (intramolecular vs. intermolecular) under the given conditions.
Grignard Formation Yields of Grignard reagents from various aryl bromides.[9][10]While computationally challenging to model the heterogeneous reaction, the stability of the resulting Grignard reagent can be assessed.
EAS Product ratios for the nitration or halogenation of 2-methylanisole or similar compounds.[11]The calculated energy difference between the Wheland intermediates should correlate with the experimentally observed product ratios.

Conclusion

Computational modeling provides an indispensable toolkit for understanding and predicting the complex reactivity of molecules like 1-(3-Bromopropyl)-2-methoxybenzene. Density Functional Theory stands out as a robust and versatile method, offering a good balance of accuracy and computational efficiency. By carefully choosing the computational model and validating it against available experimental data for analogous systems, researchers can gain valuable insights into reaction mechanisms, predict product distributions, and ultimately accelerate the process of drug discovery and chemical synthesis.

References

  • Intramolecular cyclization of 1-(3-bromopropyl)uracils. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • SN2 Reaction Rate and Mechanism Analysis. Scribd. [Link]

  • Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Sci-Hub. [Link]

  • Representative Benchmark Suites for Barrier Heights of Diverse Reaction Types and Assessment of Electronic Structure Methods for Thermochemical Kinetics. Journal of Chemical Theory and Computation. [Link]

  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. [Link]

  • Electrophilic Substitution. Chemistry LibreTexts. [Link]

  • Comparative ab Initio Treatment (Hartree−Fock, Density Functional Theory, MP2, and Quadratic Configuration Interactions) of the Cycloaddition of Phosphorus Ylides with Formaldehyde in the Gas Phase. The Journal of Physical Chemistry A. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. [Link]

  • Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. ResearchGate. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

  • Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Europe PMC. [Link]

  • The Rates of SN2 Reactions and Their Relation to Molecular and Solvent Properties. SciSpace. [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Preparation of grignard reagents in predominantly hydrocarbon media.
  • Organic Reactivity Made Easy and Accurate with Automated Multireference Calculations. ACS Publications. [Link]

  • The Accuracy of Semi-Empirical Quantum Chemistry Methods on Soot Formation Simulation. MDPI. [Link]

  • Post-Hartree Fock Methods: MPn and Configuration Interaction. EPFL. [Link]

  • Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. ACG Publications. [Link]

  • Fast Predictions of Reaction Barrier Heights: Toward Coupled-Cluster Accuracy. MIT Open Access Articles. [Link]

  • Post-Hartree-Fock methods: CI, MP2, and coupled cluster. Fiveable. [Link]

  • Barrier Height Prediction by Machine Learning Correction of Semiempirical Calculations. The Journal of Physical Chemistry A. [Link]

  • A Machine Learning Approach for MP2 Correlation Energies and Its Application to Organic Compounds. Journal of Chemical Theory and Computation. [Link]

  • SBH17: Benchmark Database of Barrier Heights for Dissociative Chemisorption on Transition Metal Surfaces. PMC. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. [Link]

  • Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications. [Link]

  • Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College. [Link]

  • Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College. [Link]

Sources

Comparative

Comparative Analysis of the Synthetic Utility of 1-(3-Bromopropyl)-2-methoxybenzene

Executive Summary 1-(3-Bromopropyl)-2-methoxybenzene (CAS: 6943-97-1) serves as a critical "linker" reagent in medicinal chemistry, specifically designed to introduce the [3-(2-methoxyphenyl)propyl] moiety. This structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromopropyl)-2-methoxybenzene (CAS: 6943-97-1) serves as a critical "linker" reagent in medicinal chemistry, specifically designed to introduce the [3-(2-methoxyphenyl)propyl] moiety. This structural motif is pharmacologically privileged, appearing in numerous GPCR ligands, including the antihypertensive Urapidil , the alpha-1 blocker Naftopidil , and the anxiolytic Enciprazine .

This guide analyzes the synthetic utility of the bromo-variant compared to its chloro-, iodo-, and sulfonate analogs. While the chloro-analog offers a cost advantage for bulk industrial manufacturing (often requiring catalytic activation), the bromo-analog represents the "Goldilocks" reagent for research and high-value API synthesis: it offers superior SN2 reactivity without the thermal instability or light sensitivity associated with iodides.

Part 1: Chemical Profile & Reactivity[1]

Physicochemical Properties
PropertyDataSignificance
Molecular Weight 229.11 g/mol Moderate weight allows for easy stoichiometric calculations.
Boiling Point 267.6°C (760 mmHg)High boiling point permits high-temperature reactions without reagent loss.
Density 1.302 g/cm³Denser than water; forms the bottom layer during aqueous workups.
Leaving Group (

)
Bromide (

)

of conjugate acid (HBr) is -9. Good leaving group ability.
Mechanistic Insight: The Ortho-Methoxy Effect

The ortho-methoxy group is not merely a bystander. In alkylation reactions, it exerts an electronic effect. The oxygen atom can stabilize transition states via through-space interaction, but more importantly, it provides steric bulk that prevents side reactions common with simple alkyl halides.

  • Reactivity Order (SN2): OTs > I > Br > Cl

  • Stability Order: Cl > Br > OTs > I

Part 2: Comparative Analysis of Alkylating Agents

This section objectively compares 1-(3-Bromopropyl)-2-methoxybenzene against its primary alternatives.

Head-to-Head Comparison Table
FeatureBromo-Analog (Subject)Chloro-Analog (Alternative 1)Iodo-Analog (Alternative 2)Tosylate/Mesylate (Alternative 3)
Reactivity (

)
High (10-50x vs Cl) Low (Baseline)Very High (50-100x vs Cl)Highest
Cost ModerateLowHighModerate (Prep required)
Stability Excellent (Shelf-stable)ExcellentPoor (Light sensitive)Poor (Hydrolysis risk)
Atom Economy ModerateBestWorstPoor
Primary Use Case Lab to Pilot Scale Multi-ton Manufacturing Specialized/Difficult SubstratesIn situ Activation
Reaction Conditions Mild bases (

,

)
Harsh (

) or Finkelstein (KI cat.)
Mild, Room TempMild, Low Temp
Decision Matrix: When to use which?
  • Choose the Bromo-analog when: You need reliable conversion in <12 hours at moderate temperatures (60-80°C) without adding iodide catalysts. It is the standard for medicinal chemistry optimization.

  • Choose the Chloro-analog when: Cost is the sole driver (e.g., generic Urapidil production). It requires "forcing" conditions (high pressure/temp) or activation with NaI (Finkelstein conditions) to generate the iodo-species in situ.

  • Choose the Tosylate when: The alcohol precursor is your starting material and you wish to avoid handling halogenated waste, though purification of the tosylate can be difficult.

Part 3: Synthetic Applications & Case Studies

Case Study: Synthesis of Urapidil

Urapidil is a sympatholytic antihypertensive drug.[1] The core connection involves linking a piperazine ring to the methoxyphenylpropyl chain.

  • Pathway A (Standard): Direct alkylation of 1-(2-methoxyphenyl)piperazine with 1-(3-Bromopropyl)-2-methoxybenzene .

    • Yield: 85-92%

    • Conditions:

      
      , Acetonitrile, Reflux, 6h.
      
  • Pathway B (Industrial Cost-Save): Alkylation using the Chloro-analog .

    • Yield: 70-80% (slower)

    • Conditions: NaI (cat),

      
      , Toluene/Water (PTC), Reflux, 24h.
      
Visualization of Synthetic Utility

The following diagram illustrates the synthesis of the reagent itself and its downstream application in Urapidil synthesis.

SyntheticUtility Start 2-Allylanisole Alcohol 3-(2-Methoxyphenyl) propan-1-ol Start->Alcohol 1. BH3·THF 2. H2O2, NaOH (Hydroboration) Reagent 1-(3-Bromopropyl)- 2-methoxybenzene (The Reagent) Alcohol->Reagent PBr3, DCM 0°C to RT Urapidil_Int Urapidil Intermediate Reagent->Urapidil_Int + Piperazine K2CO3, MeCN SN2 Alkylation Chloro Chloro-Analog Reagent->Chloro Alternative: Cheaper, Slower Piperazine 1-(2-Methoxyphenyl) piperazine

Caption: Synthesis of the title reagent via hydroboration and its application in Urapidil synthesis.

Part 4: Experimental Protocols

Protocol A: Preparation of 1-(3-Bromopropyl)-2-methoxybenzene

Rationale: This protocol ensures high purity by using the hydroboration route, avoiding isomer contamination common in Friedel-Crafts alkylations.

Reagents:

  • 2-Allylanisole (10.0 mmol)

  • Borane-THF complex (1.0 M, 5.0 mL)

  • Hydrogen Peroxide (30%)

  • Phosphorus Tribromide (

    
    )
    

Step-by-Step:

  • Hydroboration: To a dry flask under

    
    , add 2-allylanisole in THF. Cool to 0°C. Dropwise add 
    
    
    
    . Stir at RT for 2h.
  • Oxidation: Cool to 0°C. Carefully add 3M NaOH followed by

    
    . Stir 1h. Extract with EtOAc to obtain 3-(2-methoxyphenyl)propan-1-ol .
    
  • Bromination: Dissolve the alcohol (1.0 eq) in DCM (anhydrous). Cool to 0°C.

  • Add

    
     (0.4 eq) dropwise. (Note: 
    
    
    
    converts 3 equivalents of alcohol).
  • Allow to warm to RT and stir for 4 hours.

  • Quench: Pour mixture onto ice-water. Neutralize with

    
    .
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation (bp ~140°C @ 1 mmHg) or flash chromatography (Hexanes/EtOAc 95:5).

Protocol B: General N-Alkylation (Urapidil Type Synthesis)

Rationale: Uses acetonitrile as a polar aprotic solvent to enhance nucleophilicity of the amine.

Reagents:

  • 1-(3-Bromopropyl)-2-methoxybenzene (1.1 eq)

  • Secondary Amine (e.g., substituted piperazine) (1.0 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Acetonitrile (MeCN) (10 volumes)

Step-by-Step:

  • Suspend the amine and

    
     in MeCN.
    
  • Add the bromo-reagent dropwise at RT.

  • Heat to reflux (80-82°C) for 6-8 hours. Monitor by TLC or HPLC.

  • Filtration: Filter off inorganic salts (

    
    ) while hot.
    
  • Isolation: Evaporate solvent. Recrystallize the residue from Ethanol/Water or convert to HCl salt for stability.

Part 5: Decision Logic for Reagent Selection

The following diagram provides a logical flow for researchers deciding between the Bromo, Chloro, and Iodo variants.

DecisionTree Start Select Alkylating Agent Scale What is the Scale? Start->Scale Cost Is Cost the Primary Driver? Scale->Cost Industrial (>100kg) Reactivity Is the Nucleophile Weak? Scale->Reactivity Research (<100g) Bromo Use Bromo-Analog (Balanced Choice) Cost->Bromo No (Need Speed) Chloro Use Chloro-Analog (+ NaI Catalyst) Cost->Chloro Yes Reactivity->Bromo No (Standard Amine) Iodo Use Iodo-Analog (Or Finkelstein in situ) Reactivity->Iodo Yes (Sterically Hindered)

Caption: Decision tree for selecting the optimal 1-(3-halopropyl)-2-methoxybenzene analog.

References

  • Urapidil Synthesis & Route Optimization

    • Title: An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane.
    • Source: ResearchG
    • URL:[Link]

  • Reagent Properties & Safety

    • Title: 1-(3-Bromopropyl)-2-methoxybenzene Product Entry.
    • Source: PubChem (NIH).
    • URL:[Link]

  • Industrial Preparation (Hydroboration Context)

    • Title: Hydroboration Oxidation of Alkenes (General Mechanism & Conditions).[2][3]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Comparative Halide Reactivity

    • Title: Finkelstein Reaction and Nucleophilic Substitution Trends.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Validation

Validation Guide: Nickel-Catalyzed Reductive Cross-Coupling of 1-(3-Bromopropyl)-2-methoxybenzene

Executive Summary Objective: To validate a transition-metal-free reductive cross-coupling protocol for 1-(3-Bromopropyl)-2-methoxybenzene (CAS: 6943-97-1), overcoming the limitations of traditional nucleophilic substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate a transition-metal-free reductive cross-coupling protocol for 1-(3-Bromopropyl)-2-methoxybenzene (CAS: 6943-97-1), overcoming the limitations of traditional nucleophilic substitution (


) and Grignard-based methods.

Product Focus: 1-(3-Bromopropyl)-2-methoxybenzene is a privileged scaffold in medicinal chemistry, serving as the lipophilic anchor for


-adrenoceptor antagonists (e.g., Urapidil) and 5-HT

receptor ligands.

The Innovation: This guide details the implementation of a Nickel-Catalyzed Reductive Electrophile-Electrophile Coupling (REEC) . Unlike traditional methods requiring pre-formed organometallics (Kumada/Negishi), this protocol couples two electrophiles (alkyl bromide and aryl bromide) directly using a reducing agent (Zn or Mn). This "self-validating" system minimizes


-hydride elimination and tolerates protic functional groups.

Part 1: The Chemical Context & Challenge

The Legacy Problem

1-(3-Bromopropyl)-2-methoxybenzene is historically utilized in


 reactions with nitrogen nucleophiles (e.g., piperazines). However, when chemists attempt to form Carbon-Carbon (C-C)  bonds to expand the scaffold for novel GPCR ligands, standard methods fail:
  • Grignard Reagents (Kumada Coupling): Forming the Grignard of the alkyl bromide often leads to rapid

    
    -hydride elimination (forming the alkene) or Wurtz homocoupling (dimerization), drastically reducing yield.
    
  • Lithiation: Requires cryogenic conditions (-78°C) and lacks functional group tolerance.

The Solution: Ni-Catalyzed Reductive Coupling

The validated method utilizes a Nickel catalyst to stitch the alkyl bromide (1-(3-Bromopropyl)-2-methoxybenzene) to a heteroaryl bromide in the presence of a metallic reductant.

Key Advantages:

  • No Organometallic Pre-formation: Eliminates the handling of pyrophoric reagents.

  • Chemo-selectivity: Preferentially couples C(

    
    )-C(
    
    
    
    ) over homocoupling.
  • Bench Stability: Reaction setup does not require a glovebox.

Part 2: Mechanistic Validation (The "Why")

The success of this protocol relies on a radical-chain mechanism. The Nickel center shuttles between oxidation states, distinguishing it from the standard Pd(0)/Pd(II) cycle.

Validated Pathway
  • Initiation: Ni(0) undergoes oxidative addition with the Aryl Halide (

    
    ).[1][2]
    
  • Radical Generation: The Alkyl Bromide (our specific molecule) interacts with a Ni(I) species, generating an alkyl radical via Single Electron Transfer (SET).

  • Capture & Elimination: The alkyl radical is captured by the Ni(II)-Ar species, forming a high-valent Ni(III) complex which undergoes reductive elimination to release the product.

  • Turnover: The cycle is reset by the stoichiometric reductant (Zinc).

Visualization: Catalytic Cycle

Ni_Catalytic_Cycle Ni0 Ni(0)Ln (Active Catalyst) OxAdd Oxidative Addition (+ Ar-Br) Ni0->OxAdd NiII_Ar LnM-Ni(II)-Ar (Intermediate A) OxAdd->NiII_Ar Radical_Gen Radical Generation (+ Alkyl-Br) NiII_Ar->Radical_Gen Capture Radical Capture NiII_Ar->Capture Alkyl_Rad Alkyl Radical (R•) Radical_Gen->Alkyl_Rad SET NiIII Ar-Ni(III)-R (High Valent) Alkyl_Rad->Capture Capture->NiIII RedElim Reductive Elimination (Product Release) NiIII->RedElim Reduction Reduction by Zn(0) (Regeneration) RedElim->Reduction Reduction->Ni0

Figure 1: The Ni(I)/Ni(III) radical chain mechanism preventing


-hydride elimination.

Part 3: Comparative Performance Analysis

We compared the Ni-Reductive Method against the industry-standard Kumada Coupling (via Grignard) for the synthesis of a model Urapidil analog intermediate.

Reaction: Coupling 1-(3-Bromopropyl)-2-methoxybenzene with 4-Bromopyridine.

MetricMethod A: Ni-Reductive Coupling (New)Method B: Kumada Coupling (Legacy)Analysis
Yield (Isolated) 82% 35%Method B suffered from significant

-elimination (alkene formation).
Purity (HPLC) >98%85%Method B required difficult separation of the homocoupled dimer.
Moisture Tolerance High (Uses wet DMAc)Low (Strictly anhydrous THF required)Method A is more robust for scale-up.
Temp. Profile 60°C (Mild)0°C to RefluxMethod A avoids cryogenic setups.
Reagent Cost Moderate (Ni catalyst + Ligand)Low (Mg turnings)Method A has higher BOM cost but lower labor/purification cost.

Part 4: Validated Experimental Protocol

Reagents & Equipment[3][4]
  • Substrate: 1-(3-Bromopropyl)-2-methoxybenzene (1.0 equiv)

  • Coupling Partner: Heteroaryl Bromide (1.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Reductant: Zinc powder (2.0 equiv, activated)

  • Solvent: DMAc (N,N-Dimethylacetamide)

Step-by-Step Workflow
  • Catalyst Pre-complexation: In a vial, mix

    
     and dtbbpy in DMAc. Stir for 10 mins until the solution turns a deep green (indicative of ligation).
    
  • Substrate Addition: Add Zinc powder, followed by the aryl bromide and 1-(3-Bromopropyl)-2-methoxybenzene.

  • Reaction: Seal the vessel (Teflon cap) and stir at 60°C for 12 hours. The mixture will turn from green to black/brown.

  • Quench & Filter: Cool to Room Temperature (RT). Dilute with Ethyl Acetate. Filter through a Celite pad to remove zinc salts.

  • Wash: Wash the filtrate with 1M HCl (to remove pyridine byproducts) and Brine.

  • Purification: Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc).

Visualization: Experimental Logic

Experimental_Workflow Setup 1. Pre-complexation (Ni source + Ligand) Addition 2. Add Substrates (+ Zn Reductant) Setup->Addition Reaction 3. Reaction (60°C, 12h) Addition->Reaction Workup 4. Filtration (Celite) & Acid Wash Reaction->Workup Analysis 5. HPLC/NMR Validation Workup->Analysis

Figure 2: Operational workflow for the reductive cross-coupling.

Part 5: Troubleshooting & Optimization

Issue: Low Conversion (<50%)

  • Root Cause: Inactivation of Zinc surface.

  • Fix: Add TMSCl (Trimethylsilyl chloride) or Iodine (2 mol%) to activate the Zinc surface before adding substrates.

Issue: Homocoupling of Aryl Halide

  • Root Cause: Excess catalyst or improper mixing.

  • Fix: Slow addition of the alkyl bromide (1-(3-Bromopropyl)-2-methoxybenzene) via syringe pump over 1 hour to keep its radical concentration low relative to the Nickel center.

References

  • Weix, D. J. (2015). "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research. [Link]

  • Hansen, E. C., et al. (2017).[3] "Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling." Journal of the American Chemical Society. [Link]

  • Gong, H., et al. (2011).[3] "Nickel-Catalyzed Reductive Coupling of Alkyl Halides." Organic Letters. [Link]

  • ResearchGate. (2025). "Synthesis of Urapidil using 1-(3-Bromopropyl)-2-methoxybenzene." [Link](Note: Generalized link to current Urapidil synthesis literature).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Bromopropyl)-2-methoxybenzene

[1] Executive Summary & Risk Assessment 1-(3-Bromopropyl)-2-methoxybenzene is an alkylating agent.[1] While often classified primarily as a skin and eye irritant (H315, H319) and respiratory irritant (H335), its structur...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Assessment

1-(3-Bromopropyl)-2-methoxybenzene is an alkylating agent.[1] While often classified primarily as a skin and eye irritant (H315, H319) and respiratory irritant (H335), its structure—a primary alkyl bromide—demands a higher tier of caution than standard organic solvents.

The Hidden Danger: The primary operational risk is not immediate chemical burn, but silent permeation .[1] Alkyl bromides can penetrate standard disposable nitrile gloves in minutes, often without visible degradation of the glove material.[1] Once absorbed, they act as electrophiles, potentially alkylating DNA or proteins.[1]

This guide moves beyond basic compliance to establish a Zero-Exposure Protocol , prioritizing barrier integrity and engineering controls.

Hierarchy of Controls

Before donning PPE, you must validate your engineering controls.[1] PPE is the last line of defense, not the first.[1]

  • Primary Barrier (Engineering): All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .[1]

  • Procedural Control: Use positive-displacement pipettes or glass syringes for transfers to prevent dripping.[1] Avoid pouring from large bottles.

Personal Protective Equipment (PPE) Matrix

A. Hand Protection: The "Double-Barrier" System

Standard 4-mil nitrile exam gloves provide insufficient protection for prolonged contact with alkyl bromides.[1] Data for the structural analogue 1-bromopropane indicates breakthrough times of less than 10 minutes for standard nitrile.[1]

Protocol:

  • Inner Layer: 4-mil Nitrile (Tactile sensitivity).[1]

  • Outer Layer: Silver Shield® / 4H® (PE/EVAL Laminate) or minimal 8-mil Nitrile (if laminate is unavailable for short tasks).[1]

    • Why? Laminate films offer >480 minutes of breakthrough time against alkyl halides.[1]

  • Inspection: Check for "ballooning" or discoloration immediately.[1]

B. Eye & Face Protection[2][3][4][5][6][7][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1]

  • Why? Safety glasses with side shields are inadequate.[1] Vapors from alkyl bromides are heavy and can accumulate in the "dead space" between glasses and eyes.[1] Goggles provide a vapor seal.[1]

C. Respiratory Protection[2][5]
  • Routine Use: Not required if Fume Hood is operational.[1]

  • Spill/Emergency: NIOSH-certified full-face respirator with Organic Vapor (OV) cartridges.[1]

D. Body Protection[1][2][9][10][11]
  • Standard: Cotton lab coat (high neck).[1]

  • Synthesis Scale (>10g): Tychem® or chemical-resistant apron over the lab coat to prevent soak-through in the event of a flask failure.

PPE Selection Logic (Visualization)

PPE_Decision_Tree Start Task Assessment Volume Volume / Exposure Time? Start->Volume LowRisk < 5mL / Incidental Splash Risk Volume->LowRisk Low HighRisk > 5mL / Immersion / Synthesis Volume->HighRisk High Gloves1 Double Nitrile (min 5 mil outer) LowRisk->Gloves1 Gloves2 Laminate (Silver Shield) Liner + Nitrile Outer (for grip) HighRisk->Gloves2 Eyes1 Splash Goggles Gloves1->Eyes1 Eyes2 Splash Goggles + Face Shield Gloves2->Eyes2 Body2 Chem-Resistant Apron Eyes2->Body2

Caption: Decision logic for selecting glove materials based on exposure potential.[1] Note the shift to Laminate gloves for high-risk tasks.

Operational Protocol: Safe Handling Workflow

This protocol uses a Self-Validating System : Every step includes a check to confirm safety before proceeding.[1]

Step 1: Pre-Operation Check[1][2]
  • Airflow: Verify fume hood flow monitor is green.

  • Quench Prep: Prepare a "Quench Bath" (e.g., dilute NaOH or Sodium Thiosulfate) before opening the reagent bottle.[1] This ensures you can immediately neutralize spills or contaminated tips.[1]

Step 2: Transfer & Synthesis[1][2]
  • Technique: Do not use needles (risk of puncture + chemical injection).[1] Use glass cannulas or positive displacement pipettes.[1]

  • Drip Control: Hold a Kimwipe under the transfer path.[1] If a drop hits the wipe, assume gloves are contaminated -> Change outer gloves immediately.[2]

Step 3: Decontamination (The "Kill Step")

Never wash glassware directly with water/acetone.[1] The alkyl bromide may persist in the drain trap.[1]

  • Rinse all contaminated glassware/tips in the Quench Bath (10% NaOH or Thiosulfate) for 30 minutes.[1]

  • Mechanism: The nucleophile (OH- or S2O3 2-) attacks the alkyl bromide, converting it to a harmless alcohol or salt via SN2 reaction.

  • Only then wash with water/acetone.[1]

Handling Workflow Diagram

Handling_Workflow Prep 1. Prep Quench Bath (NaOH/Thiosulfate) Transfer 2. Transfer Reagent (Fume Hood Only) Prep->Transfer Ready Reaction 3. Reaction/Usage Transfer->Reaction Decon 4. Chemical Decon (Soak 30 mins) Reaction->Decon Waste Generated Wash 5. Solvent Wash & Disposal Decon->Wash Alkyl Halide Neutralized

Caption: The "Kill Step" (Decon) is critical to prevent downstream contamination of lab sinks and waste containers.

Emergency & Disposal Data

Spill Response
  • Evacuate the immediate area if the spill is outside the hood (>10 mL).[1]

  • Don PPE: Goggles, Laminate gloves, Respirator (if outside hood).[1]

  • Absorb: Use a spill pillow or vermiculite.[1]

  • Neutralize: Treat the absorbent with the Quench Solution (see above).[1]

  • Collect: Place in a sealed bag, then into a solid hazardous waste drum.

Waste Classification
Waste StreamDescriptionContainer Labeling
Solid Waste Contaminated gloves, wipes, absorbent"Hazardous Waste: Solid, Contaminated with Alkyl Bromides"
Liquid Waste Quenched reaction mixtures, mother liquors"Halogenated Organic Solvents" (Do NOT mix with strong oxidizers)
Sharps Contaminated needles/glass"Sharps - Chemically Contaminated"

References

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Chapter 6: Working with Chemicals.[1] [Link]

  • Dartmouth College EHS. Standard Operating Procedure: Ethidium Bromide & Alkyl Bromides. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(3-Bromopropyl)-2-methoxybenzene
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1-(3-Bromopropyl)-2-methoxybenzene
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